Tabimorelin hemifumarate
Description
Propriétés
IUPAC Name |
(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(2R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C32H40N4O3.C4H4O4/c2*1-32(2,33)19-11-16-29(37)35(4)28(22-24-17-18-25-14-9-10-15-26(25)20-24)31(39)36(5)27(30(38)34-3)21-23-12-7-6-8-13-23;5-3(6)1-2-4(7)8/h2*6-18,20,27-28H,19,21-22,33H2,1-5H3,(H,34,38);1-2H,(H,5,6)(H,7,8)/b2*16-11+;2-1+/t2*27-,28-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJPWXYLLPOPW-LWTUVRFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(N)(C/C=C/C(=O)N([C@@H](C(=O)N([C@@H](C(=O)NC)CC1=CC=CC=C1)C)CC2=CC3=CC=CC=C3C=C2)C)C.CC(N)(C/C=C/C(=O)N([C@@H](C(=O)N([C@@H](C(=O)NC)CC1=CC=CC=C1)C)CC2=CC3=CC=CC=C3C=C2)C)C.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H84N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Discovery of a Potent Oral Growth Hormone Secretagogue
An In-Depth Technical Guide to the Discovery and Synthesis of Tabimorelin Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Tabimorelin (also known as NN-703) is a potent, orally active, non-peptidyl agonist of the ghrelin/growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] Its development emerged from the field of reverse pharmacology, a strategy aimed at creating small molecules to mimic the effects of endogenous peptides, in this case, to stimulate the release of growth hormone (GH).[1] Developed by Novo Nordisk from the parent compound Ipamorelin, Tabimorelin was one of the first growth hormone secretagogues designed for oral administration.[3][4]
Functionally, Tabimorelin mimics the action of ghrelin, the endogenous ligand for the GHS-R1a, thereby stimulating the pituitary gland to release GH.[1][2] This action leads to a subsequent increase in circulating levels of Insulin-like Growth Factor 1 (IGF-1).[1] While it showed promise in producing sustained increases in GH and IGF-1, its clinical efficacy was most significant in severely GH-deficient patients.[1] A notable characteristic identified during its development is its action as a mechanism-based inhibitor of the cytochrome P450 enzyme CYP3A4, a crucial consideration for potential drug-drug interactions.[1][5]
This document provides a comprehensive technical overview of Tabimorelin, covering its chemical properties, mechanism of action, a plausible synthetic route, key experimental protocols for its characterization, and its pharmacological profile.
Chemical and Physical Properties
Tabimorelin is a modified polypeptide analogue. Its chemical identity and properties are summarized below.
| Property | Value |
| IUPAC Name | N-[(2E)-5-amino-5-methylhex-2-enoyl]-N-methyl-3-(2-naphthyl)alanyl-N,Nα-dimethyl-D-phenylalaninamide |
| Other Names | NN-703, NNC-26-0703 |
| CAS Number | 193079-69-5 |
| Molecular Formula | C₃₂H₄₀N₄O₃ |
| Molecular Weight | 528.69 g/mol |
| Appearance | White to off-white solid |
| Form | Typically supplied as a hemifumarate salt |
Mechanism of Action and Signaling Pathway
Tabimorelin exerts its biological effects by acting as a selective agonist at the GHS-R1a, a G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary and hypothalamus.
3.1 Receptor Binding and Activation
The GHS-R1a possesses a bifurcated ligand-binding pocket.[6] Tabimorelin, mimicking ghrelin, binds within this pocket, inducing a conformational change that activates the receptor. This initiates downstream intracellular signaling cascades.
3.2 Intracellular Signaling
The primary signaling pathway activated by the GHS-R1a is mediated by the Gαq/11 subunit of its associated G-protein.[7][8]
-
PLC Activation: Upon receptor activation, the Gαq subunit stimulates phospholipase C (PLC).[9][10]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11][12]
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[9][12]
-
GH Secretion: The resulting increase in cytosolic Ca²⁺ is the critical signal that drives the fusion of GH-containing vesicles with the plasma membrane of pituitary somatotrophs, leading to the secretion of growth hormone.[13]
Beyond the canonical Gαq pathway, GHS-R1a can also couple to other G-proteins (Gαi/o, Gαs) and recruit β-arrestins, which can lead to receptor internalization and G-protein-independent signaling.[8][9]
3.3 Hypothalamic Actions
In the hypothalamus, Tabimorelin's activation of GHS-R1a modulates neurons that regulate energy balance. It stimulates orexigenic (appetite-stimulating) Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons while inhibiting anorexigenic (appetite-suppressing) Pro-opiomelanocortin (POMC) neurons.[14][15] This dual action contributes to the known orexigenic effects of ghrelin receptor agonists.
Synthesis of this compound
While a detailed, step-by-step synthesis is proprietary, a logical retrosynthetic analysis based on Tabimorelin's chemical structure suggests a convergent synthesis strategy common for complex peptide-like molecules. The synthesis would involve the preparation of three key building blocks followed by their sequential coupling.
Key Building Blocks:
-
Fragment A: (2E)-5-(protected-amino)-5-methylhex-2-enoic acid
-
Fragment B: N-methyl-3-(2-naphthyl)-L-alanine (with appropriate protection)
-
Fragment C: N,Nα-dimethyl-D-phenylalaninamide (with appropriate protection)
The synthesis would proceed through standard solution-phase or solid-phase peptide synthesis (SPPS) techniques, involving amide bond formation using coupling reagents (e.g., HATU, HOBt/DIC) and sequential deprotection steps. The final step involves purification, typically by HPLC, followed by salt formation with fumaric acid to yield the more stable this compound.
Experimental Protocols for Characterization
The pharmacological profile of Tabimorelin was established using a series of standardized in vitro and in vivo assays.
5.1 In Vitro Characterization
-
Receptor Binding Assay:
-
Objective: To determine the binding affinity of Tabimorelin to the GHS-R1a.
-
Methodology: A competitive binding assay is performed using crude membranes isolated from a cell line stably expressing the human GHS-R1a (e.g., BHK or CHO cells).[16][17] The membranes are incubated with a constant concentration of a radiolabeled GHS-R1a ligand (e.g., ³⁵S-MK-677) and varying concentrations of the unlabeled test compound (Tabimorelin).[18] Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Following incubation, the membranes are washed, and the bound radioactivity is quantified. The concentration of Tabimorelin that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibition constant (Ki).[18]
-
-
GH Release Assay (Rat Pituitary Cells):
-
Objective: To measure the functional potency and efficacy of Tabimorelin in stimulating GH release.
-
Methodology: Primary pituitary cells are isolated from male Sprague-Dawley rats and cultured for several days.[18] The cells are then washed and incubated with a stimulation buffer containing various concentrations of Tabimorelin for a short period (e.g., 15 minutes).[17] The culture medium is then collected, and the concentration of secreted GH is quantified using a specific radioimmunoassay (RIA).[17] Dose-response curves are generated to determine the EC₅₀ (concentration for half-maximal effect) and Emax (maximal effect) relative to a standard agonist like GHRP-6.[18]
-
-
CYP3A4 Inhibition Assay:
-
Objective: To assess the potential of Tabimorelin to inhibit CYP3A4-mediated metabolism.
-
Methodology (In Vitro): Incubations are performed using pooled human liver microsomes, which contain a high concentration of CYP enzymes.[19] A CYP3A4-selective probe substrate (e.g., midazolam, testosterone) is incubated with the microsomes and an NADPH-generating system in the presence of varying concentrations of Tabimorelin.[19][20] The reaction is terminated, and the formation of the specific metabolite is quantified by LC-MS/MS. The IC₅₀ value is determined by plotting the percent inhibition against the Tabimorelin concentration. To assess mechanism-based inhibition, a pre-incubation of Tabimorelin with microsomes and NADPH is performed before adding the probe substrate.[5][20]
-
5.2 In Vivo Characterization
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:
-
Objective: To determine the oral bioavailability, plasma half-life, and dose-dependent effect on GH release in animal models (e.g., dogs, swine).[3][16]
-
Methodology: Animals are administered single intravenous (i.v.) and oral (p.o.) doses of Tabimorelin.[16] Serial blood samples are collected over time. Plasma concentrations of Tabimorelin are measured using LC-MS/MS to determine pharmacokinetic parameters like Cmax, Tmax, AUC, and half-life.[16][21] Plasma concentrations of GH are measured by RIA to assess the pharmacodynamic response.[16] Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from i.v. administration.[16]
-
Pharmacological and Pharmacokinetic Profile
Data from preclinical and clinical studies have defined the pharmacological and pharmacokinetic properties of Tabimorelin.
| Parameter | Species / System | Value | Reference |
| In Vitro Potency (EC₅₀, GH Release) | Rat Pituitary Cells | 18 nM | [22] |
| Receptor Binding Affinity (Ki) | Human GHS-R1a (BHK Cells) | 2100 ± 400 nM | [18] |
| Functional Potency (EC₅₀, IP Turnover) | Human GHS-R1a (BHK Cells) | 1400 ± 200 nM | [16] |
| In Vivo Potency (ED₅₀, GH Release) | Swine (i.v.) | 155 ± 23 nmol/kg | [3] |
| In Vivo Efficacy (Emax, GH Release) | Swine (i.v.) | 91 ± 7 ng/mL | [3] |
| Oral Bioavailability | Beagle Dog | ~30% | [3][16] |
| Plasma Half-Life (t½) | Beagle Dog (i.v.) | 4.1 ± 0.4 hours | [3][16] |
| Human SC₅₀ (GH Stimulation) | Healthy Male Volunteers (p.o.) | 485 ng/mL (serum concentration) | [21] |
| CYP450 Interaction | Human In Vitro / In Vivo | Mechanism-based inhibitor of CYP3A4 | [1][5] |
References
- 1. Tabimorelin - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Pharmacological characterisation of a new oral GH secretagogue, NN703 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth hormone secretagogue - Wikipedia [en.wikipedia.org]
- 5. A clinical study investigating the pharmacokinetic interaction between NN703 (tabimorelin), a potential inhibitor of CYP3A4 activity, and midazolam, a CYP3A4 substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of an antagonist-bound ghrelin receptor reveals possible ghrelin recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ghs-r1a.com [ghs-r1a.com]
- 9. researchgate.net [researchgate.net]
- 10. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
- 15. Adipogenic and orexigenic effects of the ghrelin-receptor ligand tabimorelin are diminished in leptin-signalling-deficient ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. joe.bioscientifica.com [joe.bioscientifica.com]
- 18. scispace.com [scispace.com]
- 19. labcorp.com [labcorp.com]
- 20. bioivt.com [bioivt.com]
- 21. Pharmacokinetic and pharmacodynamic modeling of NN703, a growth hormone secretagogue, after a single po dose to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
The Pharmacokinetics of Oral Tabimorelin Hemifumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tabimorelin (formerly NN703), an orally active ghrelin receptor agonist, has been investigated for its potential to stimulate growth hormone (GH) secretion. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for oral tabimorelin hemifumarate. While detailed human pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are not extensively reported in publicly available literature, this document synthesizes the existing non-clinical pharmacokinetic data, human pharmacodynamic findings, and the underlying mechanism of action to support ongoing research and development efforts.
Introduction
Tabimorelin is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), mimicking the endogenous ligand ghrelin to stimulate the release of growth hormone.[1][2] Its development as an oral formulation presents a significant potential advantage for therapeutic applications requiring long-term treatment, such as growth hormone deficiency. Understanding the pharmacokinetic profile of tabimorelin is crucial for optimizing dosing strategies and ensuring its safety and efficacy.
Pharmacokinetics
Direct and comprehensive human pharmacokinetic data for oral this compound is limited in the available scientific literature. However, studies in animal models provide valuable insights into its absorption, distribution, metabolism, and excretion profile.
Preclinical Pharmacokinetics
A study in Beagle dogs provides the most detailed pharmacokinetic parameters for oral tabimorelin currently available.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 30% | Beagle Dog | [3] |
| Plasma Half-life (t½) | 4.1 ± 0.4 hours | Beagle Dog | [3] |
Metabolism
The biotransformation of tabimorelin has been investigated, primarily in the context of anti-doping research. In vivo studies in rats have identified 13 metabolites, suggesting that the compound undergoes significant metabolism.[4][5] Further characterization of the metabolic pathways and the enzymes involved is necessary for a complete understanding of its disposition in humans. In vitro studies have indicated that tabimorelin is a mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4), which could have implications for drug-drug interactions.[6]
Human Pharmacodynamics
Clinical studies in healthy male volunteers have focused on the pharmacodynamic effects of oral tabimorelin, specifically its ability to stimulate GH secretion. These studies provide indirect evidence of its absorption and activity following oral administration.
Single Ascending Dose Study
A double-blind, randomized, placebo-controlled, single ascending dose study was conducted in healthy male subjects with oral doses ranging from 0.05 to 12 mg/kg bodyweight.
| Dose Level | Key Findings | Reference |
| 1.5 - 12 mg/kg | Statistically significant increase in maximal GH concentration (Cmax) compared to placebo. | [4][7] |
| 3.0 - 12 mg/kg | Statistically significant increase in GH Area Under the Curve (AUC) from 0-24 hours compared to placebo. | [4][7] |
| 6.0 - 12 mg/kg | Statistically significant increase in Insulin-like Growth Factor-1 (IGF-1) levels compared to placebo. | [4][7] |
Multiple Dose Study
A 7-day, randomized, double-blind, placebo-controlled study was conducted in healthy male subjects with once-daily oral doses of 1.71, 3.0, 4.5, and 6.86 mg/kg bodyweight.
| Dose Level | Key Findings (Day 1 and Day 7) | Reference |
| All doses | Dose-related and statistically significant increases in GH AUC (0-12h) and GH Cmax compared to placebo on both Day 1 and Day 7. | [2] |
| 3.0 - 6.86 mg/kg | Significantly higher increase in IGF-I levels compared to placebo. | [2] |
| 6.86 mg/kg | Significantly higher increase in IGF binding protein 3 (IGFBP-3) compared to placebo. | [2] |
A notable observation from the multiple-dose study was an overall significant decrease in GH release from day 1 to day 7, suggesting a potential for tachyphylaxis with continuous daily dosing.[2]
Mechanism of Action: GHSR Signaling Pathway
Tabimorelin exerts its effects by binding to and activating the Growth Hormone Secretagogue Receptor (GHSR), a G-protein coupled receptor.[1][2] The activation of GHSR triggers a cascade of intracellular signaling events, primarily in the pituitary gland and hypothalamus, leading to the synthesis and release of growth hormone.
Caption: Tabimorelin activation of the GHSR signaling cascade.
Experimental Protocols
The following provides a summary of the methodologies employed in the key human pharmacodynamic studies.
Study Design for Human Pharmacodynamic Trials
Both the single and multiple-dose studies were conducted as randomized, double-blind, placebo-controlled trials in healthy adult male volunteers.[2][4][7] The single-dose study utilized an escalating dose design.[4][7]
Experimental Workflow
Caption: Workflow for human pharmacodynamic studies of oral tabimorelin.
Bioanalytical Methods
The primary endpoints in the human studies were the concentrations of various hormones, including Growth Hormone (GH), Insulin-like Growth Factor-1 (IGF-1), and Insulin-like Growth Factor Binding Protein 3 (IGFBP-3).[2] These were likely measured using validated immunoassays, such as ELISA or radioimmunoassay (RIA), from plasma or serum samples collected at predefined time points post-dose. Specific details of the analytical methods used for the quantification of tabimorelin itself in human plasma are not described in the reviewed literature.
Conclusion and Future Directions
Oral this compound has demonstrated clear pharmacodynamic activity in humans, stimulating the GH/IGF-1 axis in a dose-dependent manner. The preclinical data from canine studies suggest moderate oral bioavailability and a relatively short half-life. However, a significant gap remains in the understanding of its clinical pharmacokinetics in humans. Future studies should aim to characterize the full pharmacokinetic profile of oral tabimorelin in a human population, including the determination of key parameters such as Cmax, Tmax, AUC, and elimination half-life. Furthermore, a thorough investigation of its metabolic pathways and potential for drug-drug interactions, particularly concerning its inhibition of CYP3A4, is warranted to ensure its safe and effective clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacokinetics, pharmacodynamics, safety and tolerability following 7 days daily oral treatment with NN703 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterisation of a new oral GH secretagogue, NN703 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics, pharmacodynamics, safety and tolerability of a single dose of NN703, a novel orally active growth hormone secretagogue in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
In vitro characterization of Tabimorelin hemifumarate
An In-Depth Technical Guide to the In Vitro Characterization of Tabimorelin Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tabimorelin (also known as NN-703) is a potent, orally-active, non-peptidic agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2][3] As a ghrelin mimetic, it stimulates the release of growth hormone (GH) from the pituitary gland.[1][4] Its development was a significant step in the exploration of small molecules to treat growth hormone deficiency and other related conditions.[5] This document provides a comprehensive technical overview of the in vitro methods used to characterize the pharmacological profile of this compound.
Core Mechanism of Action
Tabimorelin exerts its biological effects by acting as a direct agonist on the Growth Hormone Secretagogue Receptor Type 1a (GHSR1a).[6] This receptor is a G-protein coupled receptor (GPCR) endogenously activated by the hormone ghrelin. Upon binding, Tabimorelin induces a conformational change in the receptor, initiating a cascade of intracellular signaling events that culminate in the secretion of growth hormone from somatotroph cells in the anterior pituitary.[1]
Quantitative In Vitro Data
The potency of Tabimorelin has been quantified using cell-based functional assays. The following table summarizes a key reported value.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| EC50 | 18 nM | Growth Hormone (GH) Release | Primary rat pituitary cells | [3] |
-
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Key Experimental Protocols
The in vitro characterization of a GHSR agonist like Tabimorelin involves a series of standardized assays to determine its binding affinity, functional potency, and mechanism of action.
Radioligand Competitive Binding Assay (for Affinity Determination)
This assay determines the binding affinity (Ki) of Tabimorelin for the GHSR1a by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing the human GHSR1a, such as HEK293 or LLC-PK1 cells.[7][8]
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA) is used.
-
Reaction Mixture: A constant concentration of a high-affinity radioligand (e.g., [125I]-Ghrelin or [35S]MK-0677) and prepared cell membranes are incubated with increasing concentrations of unlabeled this compound.[7][8]
-
Incubation: The mixture is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. Filters are washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve. The IC50 (the concentration of Tabimorelin that displaces 50% of the radioligand) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Potency Assay: GH Release from Primary Pituitary Cells
This assay directly measures the primary biological activity of Tabimorelin—its ability to stimulate GH secretion.
Methodology:
-
Cell Isolation: Primary anterior pituitary cells are isolated from rats via enzymatic digestion.
-
Cell Culture: The cells are cultured in appropriate media for 48-72 hours to allow for recovery and adherence.
-
Stimulation: The culture medium is replaced with a serum-free medium containing increasing concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., ghrelin) are included.
-
Incubation: Cells are incubated for a specified time (e.g., 1-4 hours) at 37°C.
-
Sample Collection: The culture medium (supernatant) is collected from each well.
-
Quantification: The concentration of GH in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: A dose-response curve is plotted, and the EC50 value is calculated using non-linear regression.[3]
Functional Potency Assay: Intracellular Calcium Mobilization
Since GHSR1a couples to the Gq protein, agonist binding leads to an increase in intracellular calcium ([Ca2+]i). This assay provides a rapid, high-throughput method to assess functional potency.[9]
Methodology:
-
Cell Plating: HEK293 cells stably expressing GHSR1a are seeded into 96- or 384-well black, clear-bottom plates.[9]
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., HBSS with HEPES and probenecid).[9]
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence is recorded before the automated addition of varying concentrations of this compound.
-
Signal Detection: The fluorescence intensity is monitored in real-time immediately following compound addition. Agonist binding triggers a rapid increase in fluorescence as [Ca2+]i rises.
-
Data Analysis: The peak fluorescence response is plotted against the drug concentration to generate a dose-response curve and determine the EC50.
Visualized Experimental and Signaling Workflows
In Vitro Characterization Workflow
The following diagram illustrates a standard workflow for the in vitro pharmacological characterization of a novel GHSR agonist like Tabimorelin.
Caption: Logical workflow for the in vitro characterization of a GHSR agonist.
Tabimorelin-Induced GHSR Signaling Pathway
Upon binding of Tabimorelin to the GHSR1a, the receptor activates the Gq/11 protein pathway, leading to the mobilization of intracellular calcium, a key step preceding hormone secretion.
Caption: GHSR1a signaling cascade initiated by Tabimorelin.
Additional Pharmacological Characteristics
Beyond its primary activity as a GH secretagogue, in vitro studies have revealed that Tabimorelin is a potent inhibitor of the cytochrome P450 enzyme CYP3A4.[1][3] This is a critical characteristic to establish during in vitro profiling as it indicates a potential for drug-drug interactions when co-administered with other drugs metabolized by this enzyme.
Conclusion
The in vitro characterization of this compound defines it as a potent agonist of the GHSR1a. Its pharmacological profile is established through a combination of binding and functional assays, which confirm its high potency in stimulating the GHSR signaling pathway and inducing growth hormone release at nanomolar concentrations. The identification of its inhibitory effect on CYP3A4 is a key safety and drug development consideration derived from thorough in vitro assessment. These data collectively form the foundation for understanding its mechanism of action and predicting its in vivo effects.
References
- 1. Tabimorelin - Wikipedia [en.wikipedia.org]
- 2. Tabimorelin - Wikiwand [wikiwand.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ibutamoren | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.unipd.it [research.unipd.it]
Tabimorelin Hemifumarate: An In-depth Technical Guide on its Effects on Pulsatile Growth Hormone Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tabimorelin hemifumarate (formerly NN703) is a potent, orally active ghrelin mimetic that stimulates the growth hormone secretagogue receptor (GHS-R) to induce the release of growth hormone (GH). While early research demonstrated its capacity to increase overall GH levels, its clinical development was discontinued. This technical guide provides a comprehensive overview of the known effects of Tabimorelin on pulsatile GH secretion, detailing its mechanism of action, summarizing the available quantitative data, and outlining the experimental protocols used in its evaluation. The guide is intended to serve as a resource for researchers and professionals in the field of endocrinology and drug development, offering insights into the complex interplay between ghrelin receptor agonists and the neuroendocrine regulation of GH.
Introduction
Growth hormone (GH) is secreted in a pulsatile manner, a pattern crucial for its physiological effects on growth, metabolism, and body composition. The regulation of this pulsatility is complex, primarily governed by the interplay of Growth Hormone-Releasing Hormone (GHRH) and somatostatin. The discovery of ghrelin and its receptor, the growth hormone secretagogue receptor (GHS-R), unveiled a third key regulatory pathway.
This compound is a synthetic, non-peptidyl ghrelin mimetic designed to stimulate GH secretion through the GHS-R.[1] Its oral bioavailability presented a potential advantage over injectable GH therapies.[2] This guide delves into the technical aspects of Tabimorelin's effects on the pulsatile nature of GH secretion, a critical factor in assessing the therapeutic potential of any GH secretagogue.
Mechanism of Action: Ghrelin Receptor Signaling
Tabimorelin, as a GHS-R agonist, mimics the action of endogenous ghrelin. The GHS-R is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[3] The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately triggering the exocytosis of GH-containing secretory granules from the somatotrophs of the anterior pituitary gland.
The signaling pathway is multifaceted and can also involve other G-proteins and downstream effectors, highlighting the complexity of GHS-R activation.
Figure 1. Simplified signaling pathway of Tabimorelin-induced GH secretion.
Quantitative Data on GH Secretion
The available clinical data on Tabimorelin's effect on pulsatile GH secretion is primarily focused on overall GH response, such as peak concentration (Cmax) and area under the curve (AUC), rather than a detailed analysis of pulsatility parameters.
| Study Population | Dosing Regimen | Key Findings on GH Secretion | Reference |
| Healthy Male Volunteers | Single oral dose (0.05-12 mg/kg) | Dose-dependent increase in GH AUC (0-24h) and Cmax. Significant increases in GH AUC at 3.0, 6.0, and 12 mg/kg doses. | Zdravkovic et al., 2000[4] |
| Healthy Male Volunteers | Daily oral treatment for 7 days (1.71-6.86 mg/kg) | Dose-related increase in GH AUC (0-12h) and Cmax on day 1 and day 7. Significant decrease in GH release from day 1 to day 7, suggesting tolerance. | Zdravkovic et al., 2001[5] |
| Healthy Male Volunteers | Single oral dose (dose-escalating) | Modeled pharmacodynamics indicated a threshold for GH stimulation and development of tolerance. Serum concentration for half-maximal stimulation was 485 ng/ml. | Agersø et al., 2001[6] |
| GH-Deficient Adults | Oral, 3 mg/kg on day 1 and 8, 1.5 mg/kg/day on days 2-7 | Serum GH peak and AUC were greater than placebo after the first dose, but this was not statistically significant after adjusting for BMI. No significant difference after 1 week of therapy. | Svensson et al., 2003[7] |
Note: Detailed pulsatility parameters such as pulse frequency, amplitude, and nadir concentrations from human studies with Tabimorelin are not extensively reported in the available literature. The data suggests an acute increase in GH release, with a diminishing effect upon repeated dosing.
Experimental Protocols
The assessment of pulsatile GH secretion requires specific and rigorous experimental designs. While protocols specific to every Tabimorelin study are not fully detailed in publications, a general methodology can be constructed based on the cited literature and standard practices in the field.
General Protocol for Assessing Pulsatile GH Secretion in a Clinical Trial
Figure 2. Generalized workflow for assessing pulsatile GH secretion.
Key Methodological Components:
-
Subject Selection: Healthy volunteers or individuals with GH deficiency are recruited based on specific inclusion and exclusion criteria.
-
Study Design: Typically a randomized, double-blind, placebo-controlled design is employed.
-
Blood Sampling: Frequent blood sampling is critical for characterizing pulsatile secretion. Samples are typically collected every 10 to 20 minutes over a 12 to 24-hour period.[8]
-
GH Assay: Serum or plasma GH concentrations are measured using a highly sensitive and specific immunoassay, such as a chemiluminescence-based assay.
-
Pulsatility Analysis: The resulting GH concentration time series is analyzed using deconvolution analysis. This mathematical modeling technique allows for the quantification of underlying secretory events (pulses) by accounting for the hormone's half-life. Key parameters derived from this analysis include:
-
Pulse Frequency: The number of secretory bursts over a given time period.
-
Pulse Amplitude: The maximal rate of GH secretion within a burst.
-
Pulse Mass: The total amount of GH secreted per burst.
-
Basal (Nadir) GH Concentration: The non-pulsatile GH secretion between bursts.
-
GH Half-life: The rate of clearance of GH from circulation.
-
Logical Relationships in GH Regulation
The administration of Tabimorelin introduces an external stimulus to the complex endogenous system regulating GH secretion. The logical relationship between Tabimorelin and the key players in GH regulation is depicted below.
Figure 3. Interplay of Tabimorelin with the GH-IGF-1 axis.
Conclusion and Future Directions
This compound effectively stimulates GH secretion through its action as a ghrelin mimetic. The available data from clinical trials in healthy volunteers and GH-deficient adults demonstrate a dose-dependent increase in overall GH levels, although this effect appears to diminish with repeated dosing. A significant gap in the literature exists regarding the detailed effects of Tabimorelin on the pulsatile characteristics of GH secretion in humans.
For researchers in drug development, the story of Tabimorelin underscores the importance of not only demonstrating an increase in a target hormone but also thoroughly characterizing the nature of that increase. The pulsatile pattern of GH is intrinsically linked to its physiological actions, and alterations in this pattern could have significant downstream consequences. Future studies of novel GH secretagogues should incorporate rigorous pulsatility analysis to provide a more complete understanding of their therapeutic potential and to better predict their long-term efficacy and safety. The methodologies and signaling pathways outlined in this guide provide a framework for such investigations.
References
- 1. Tabimorelin - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterisation of a new oral GH secretagogue, NN703 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of ghrelin in GH secretion and GH disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics, pharmacodynamics, safety and tolerability of a single dose of NN703, a novel orally active growth hormone secretagogue in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics, pharmacodynamics, safety and tolerability following 7 days daily oral treatment with NN703 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic modeling of NN703, a growth hormone secretagogue, after a single po dose to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral administration of the growth hormone secretagogue NN703 in adult patients with growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential pulsatile secretagogue control of GH secretion in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Tabimorelin Hemifumarate for Research in Growth Hormone Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tabimorelin hemifumarate, also known as NN703, is a potent, orally active, non-peptide agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] It mimics the action of the endogenous ligand ghrelin, stimulating the release of growth hormone (GH).[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its application in growth hormone deficiency (GHD) research, with a particular emphasis on quantitative data and detailed experimental methodologies.
Mechanism of Action: Targeting the Growth Hormone Secretagogue Receptor
Tabimorelin exerts its pharmacological effects by binding to and activating the GHSR1a, a G-protein coupled receptor predominantly expressed in the anterior pituitary and hypothalamus.[2] This interaction initiates a cascade of intracellular signaling events, ultimately leading to the secretion of GH from somatotroph cells.
Receptor Binding Affinity
In vitro studies have demonstrated the high affinity of Tabimorelin for the human recombinant GHSR1a.
| Compound | Receptor | Parameter | Value |
| This compound | Human recombinant GHSR1a | Ki | 50 nM[2] |
Signaling Pathways
The activation of GHSR1a by Tabimorelin triggers multiple downstream signaling pathways, analogous to those activated by ghrelin. The primary pathway involves the Gαq protein, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade culminates in the depolarization of the somatotroph cell membrane and the exocytosis of GH-containing secretory granules.
Additional pathways implicated in GHSR1a signaling include the activation of the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are involved in cellular growth and proliferation.
Figure 1: Simplified signaling pathway of Tabimorelin-mediated GH release.
Pharmacokinetics and Pharmacodynamics
Tabimorelin is characterized by its oral bioavailability, a significant advantage over injectable GH therapies.
Pharmacokinetic Parameters
Pharmacokinetic studies in healthy male subjects have revealed nonlinear absorption of Tabimorelin, with bioavailability increasing with the dose.
| Parameter | Species | Value | Notes |
| Oral Bioavailability | Dog | >60% | |
| Plasma Half-life | Dog | 4.1 ± 0.4 h | |
| SC50 for GH stimulation | Human | 485 ng/mL | Serum concentration for half-maximal stimulation. |
Pharmacodynamic Effects
Tabimorelin produces a robust and sustained increase in GH and insulin-like growth factor 1 (IGF-1) levels.[1]
| Species | Administration | Dose | Peak GH Concentration | Efficacy (GH Release) |
| Swine | Intravenous | 155 ± 23 nmol/kg | - | 91 ± 7 ng GH/ml plasma |
| Dog | Oral | 20 µmol/kg | 49.5 ± 17.8 ng/mL | 35-fold increase in peak GH |
Transient increases in other pituitary hormones, such as adrenocorticotropic hormone (ACTH), cortisol, and prolactin, have also been observed.[1] In swine, a 50% increase in cortisol levels was noted across tested doses.
Clinical Research in Growth Hormone Deficiency
Tabimorelin has been investigated in clinical trials for the treatment of adult GHD.
A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study
A key study evaluated the efficacy and safety of oral Tabimorelin in 97 adults with GHD.[3]
Experimental Protocol:
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled.
-
Participants: 97 adults with diagnosed GHD (83 treated with Tabimorelin, 14 with placebo).[3]
-
Dosing Regimen:
-
Primary Outcome Measures: Serum GH peak and area under the curve (AUC).[3]
-
Hormone Assays: Serum concentrations of GH, IGF-1, and other anterior pituitary hormones were measured at baseline and after treatment.
Key Findings:
| Parameter | Tabimorelin Group | Placebo Group | p-value |
| Responders (Peak GH ≥ 5 µg/L) | 11% (9 out of 83) | 0% (0 out of 14) | < 0.05 |
| Mean Peak GH (after first dose) | 1.32 ± 0.3 µg/L | - | < 0.05 vs. GHRH |
| Serum IGF-1 | Unaffected | Unaffected | NS |
| Serum IGFBP-3 | Increased | Unaffected | < 0.05 |
The study concluded that while Tabimorelin was generally well-tolerated, only a subset of adult GHD patients, likely those with less severe deficiency, responded with a significant increase in GH.[3]
Figure 2: Workflow of the GHD clinical trial with Tabimorelin.
Drug Interaction Profile: CYP3A4 Inhibition
A significant consideration for the clinical development of Tabimorelin is its potential for drug-drug interactions. In vitro studies using human liver microsomes identified Tabimorelin as a mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4).
Clinical Investigation of CYP3A4 Inhibition
A clinical study was conducted to evaluate the pharmacokinetic interaction between Tabimorelin and midazolam, a known CYP3A4 substrate.
Experimental Protocol:
-
Study Design: Open-label, sequential study.
-
Participants: 17 healthy adult male subjects.
-
Procedure:
-
Baseline (Day 1): Oral dose of midazolam (7.5 mg).
-
Single Dose (Day 3): Single dose of Tabimorelin followed by oral midazolam.
-
Multiple Doses (Day 9): 7 days of once-daily Tabimorelin, followed by oral midazolam.
-
Washout (Day 16): Oral midazolam after a 7-day washout period.
-
-
Pharmacokinetic Analysis: Plasma concentrations of midazolam and its major metabolite, α-hydroxymidazolam, were measured at each stage.
Key Findings:
| Parameter | Change after Single Dose of Tabimorelin | Change after Multiple Doses of Tabimorelin |
| Midazolam AUC | ↑ 64% (p=0.0001) | ↑ 93% (p=0.0001) |
| α-hydroxymidazolam AUC | ↑ 34% (p=0.0001) | ↑ 11% (NS) |
| Midazolam Cmax | Significantly increased | Further increased |
These results confirm that Tabimorelin is a potent inhibitor of CYP3A4 activity in vivo, leading to a significant increase in the systemic exposure of co-administered CYP3A4 substrates.
Figure 3: Logical relationship of Tabimorelin's inhibition of CYP3A4 and its effect on a co-administered substrate.
Conclusion
This compound is a well-characterized, orally active GHSR agonist that has demonstrated efficacy in stimulating GH secretion in both preclinical models and a subset of human subjects with GHD. Its mechanism of action through the GHSR1a is well-understood, and its pharmacokinetic and pharmacodynamic profiles have been established. The primary challenge for its clinical utility lies in the modest response rate in the broader GHD population and its significant inhibitory effect on CYP3A4, which necessitates careful consideration of potential drug-drug interactions. For researchers, Tabimorelin remains a valuable tool for investigating the GHSR signaling pathway and the physiological roles of ghrelin mimetics in health and disease.
References
Unveiling the Orexigenic Potential of Tabimorelin Hemifumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tabimorelin hemifumarate, a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), presents a significant area of investigation for its appetite-stimulating (orexigenic) properties. This technical guide synthesizes the current preclinical evidence for the orexigenic effects of this compound, providing a detailed overview of its mechanism of action, experimental protocols for its evaluation, and quantitative data from key studies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and metabolic research.
Introduction
Ghrelin, a peptide hormone primarily produced in the stomach, is the endogenous ligand for the growth hormone secretagogue receptor (GHSR-1a) and plays a pivotal role in the regulation of energy homeostasis.[1] Its potent orexigenic effects have made the ghrelin receptor a compelling target for the development of therapeutics aimed at treating conditions associated with appetite loss and cachexia. This compound is a synthetic, orally bioavailable small molecule that mimics the action of ghrelin by binding to and activating the GHSR-1a.[2] This activation initiates a cascade of downstream signaling events that ultimately lead to increased food intake and body weight.
Mechanism of Action: Ghrelin Receptor Signaling
Tabimorelin exerts its orexigenic effects by acting as an agonist at the GHSR-1a, which is predominantly expressed in the arcuate nucleus of the hypothalamus, a critical brain region for appetite regulation. Upon binding, Tabimorelin activates the G-protein-coupled receptor, leading to the stimulation of downstream signaling pathways. This activation results in an increase in the expression and release of orexigenic neuropeptides, namely Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), from a specific population of neurons.[3][4] Concurrently, it inhibits the activity of adjacent pro-opiomelanocortin (POMC) neurons, which are responsible for producing anorexigenic signals.[3][4] The dual effect of stimulating appetite-promoting neurons while suppressing appetite-inhibiting neurons culminates in a potent orexigenic response.
Preclinical Evidence of Orexigenic Effects
A key preclinical study investigated the effects of this compound in leptin-receptor mutated Zucker diabetic fatty (ZDF) rats and lean control rats.[3] The findings from this study provide robust evidence for the orexigenic and adipogenic properties of Tabimorelin.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from the aforementioned study, highlighting the significant effects of Tabimorelin on food intake and body weight in lean control rats.
| Parameter | Vehicle Control Group | Tabimorelin Group (50 mg/kg p.o. daily) | P-value |
| Cumulative Food Intake (11 days) | 500.2 g | 554.4 g | < 0.05 |
| Body Weight Gain (11 days) | 37.6 g | 49.3 g | < 0.01 |
| Table 1: Effect of Tabimorelin on Food Intake and Body Weight in Lean Rats |
| Hypothalamic Neuropeptide | Effect of Tabimorelin Treatment |
| Neuropeptide Y (NPY) mRNA | Increased |
| Pro-opiomelanocortin (POMC) mRNA | Decreased |
| Table 2: Effect of Tabimorelin on Hypothalamic Neuropeptide mRNA Expression |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key preclinical study to assess the orexigenic effects of Tabimorelin.
Animal Model and Treatment
-
Species: Male Zucker diabetic fatty (ZDF) and lean control rats.
-
Treatment: this compound (50 mg/kg) or vehicle administered orally (p.o.) once daily for 18 days.[3]
Food Intake Measurement
-
Housing: Rats were housed in pairs in standard laboratory cages.
-
Measurement: Cumulative food consumption was measured per cage over a period of 11 days. The total amount of food provided was known, and the remaining food was weighed at the end of the study period to calculate the total intake.
Body Weight and Composition Analysis
-
Body Weight: Individual body weights were recorded at the beginning and end of the 11-day treatment period to determine the total body weight gain.
-
Body Composition: While the specific method for body composition was not detailed in the abstract, a common and highly accurate method for assessing total fat mass in rodents is Dual-Energy X-ray Absorptiometry (DEXA).[2]
-
Principle: DEXA utilizes two X-ray beams with different energy levels to differentiate between bone, lean tissue, and fat mass.
-
Procedure (General Protocol):
-
Animals are anesthetized to prevent movement during the scan.
-
The anesthetized animal is placed on the scanner bed in a prone position.
-
A full-body scan is performed, which typically takes a few minutes.
-
The accompanying software analyzes the scan data to provide quantitative values for bone mineral density, lean mass, and fat mass.
-
-
Analysis of Hypothalamic Neuropeptides
-
Method: In situ hybridization was used to analyze the mRNA expression of NPY and POMC in the hypothalamic arcuate nucleus.[3]
-
Principle: This technique uses a labeled complementary DNA or RNA strand (probe) to localize a specific mRNA sequence in a portion of tissue.
-
Procedure (General Protocol):
-
Brain tissue is collected and snap-frozen.
-
Cryostat sections of the hypothalamus are prepared.
-
The tissue sections are incubated with a labeled antisense RNA probe specific for either NPY or POMC mRNA.
-
After hybridization, unbound probe is washed away.
-
The labeled probe is detected using autoradiography or fluorescence, allowing for the visualization and quantification of mRNA expression levels.
-
-
Discussion and Future Directions
The preclinical data strongly support the orexigenic and adipogenic effects of this compound, mediated through its agonist activity at the ghrelin receptor and subsequent modulation of hypothalamic appetite-regulating neuropeptides. The observed increase in food intake and body weight in animal models suggests its potential as a therapeutic agent for conditions characterized by anorexia and cachexia, such as in cancer patients or individuals with chronic diseases.
Further research is warranted to fully elucidate the therapeutic potential of Tabimorelin. This includes:
-
Dose-response studies: To determine the optimal therapeutic dose range and to further characterize the relationship between dose and orexigenic effect.
-
Long-term safety and efficacy studies: To assess the safety profile and sustained efficacy of chronic Tabimorelin administration.
-
Clinical trials in human subjects: To translate the promising preclinical findings into clinical applications for patients with appetite-related disorders.
Conclusion
This compound has demonstrated significant orexigenic effects in preclinical models, driven by its potent agonism of the ghrelin receptor and the subsequent modulation of key hypothalamic feeding circuits. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further investigation into the therapeutic utility of this compound in stimulating appetite and combating weight loss. Continued research in this area holds promise for the development of novel treatments for a range of debilitating conditions.
References
Unlocking Anabolic Potential: A Technical Guide to the Therapeutic Applications of Tabimorelin Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tabimorelin hemifumarate (formerly NN-703) is a potent, orally bioavailable, synthetic growth hormone secretagogue (GHS) that has been the subject of significant preclinical and clinical investigation. As an agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), Tabimorelin stimulates the pulsatile release of growth hormone (GH) and subsequently insulin-like growth factor 1 (IGF-1), key mediators of anabolic processes. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action, pharmacological profile, and potential therapeutic applications. Detailed summaries of quantitative data from key studies are presented, alongside elucidated experimental protocols and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of GHSs.
Introduction
The discovery of ghrelin and its cognate receptor, the growth hormone secretagogue receptor (GHSR), has paved the way for the development of a novel class of therapeutic agents known as growth hormone secretagogues (GHSs). These molecules, both peptidyl and non-peptidyl, mimic the action of endogenous ghrelin, stimulating the release of growth hormone (GH) from the anterior pituitary. This compound, a non-peptidyl GHS, emerged as a promising orally active candidate with the potential to treat conditions associated with GH deficiency.[1][2] This guide delves into the technical details of Tabimorelin, providing a foundation for its further exploration and potential clinical utility.
Mechanism of Action: GHSR Signaling Pathway
Tabimorelin exerts its pharmacological effects by binding to and activating the G protein-coupled receptor, GHSR-1a.[3] This activation initiates a cascade of intracellular signaling events, primarily through the Gαq/11 protein subunit. The canonical pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a critical step for the exocytosis of GH-containing secretory granules from somatotroph cells in the pituitary.[4]
Furthermore, GHSR activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell growth and proliferation.[5] There is also evidence for GHSR-mediated activation of the cyclic AMP response element-binding protein (CREB), a transcription factor involved in the regulation of gene expression.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Pharmacological Profile
| Parameter | Species/Cell Line | Value | Reference |
| Binding Affinity (Ki) | Human recombinant GHSR-1a | 50 nM | [6] |
| EC50 for GH Release | Primary rat pituitary cells | 2.7 nM | [6] |
Table 2: Preclinical In Vivo Pharmacodynamics
| Species | Route of Administration | Dose | Outcome | Reference |
| Beagle Dog | Oral | 20 µmol/kg | 35-fold increase in peak GH concentration (49.5 ± 17.8 ng/mL) | [1] |
| Beagle Dog | Intravenous | 1 µmol/kg | Peak GH plasma concentration of 38.5 ± 19.6 ng/mL | [1] |
| Swine | Intravenous | 155 ± 23 nmol/kg (potency) | Efficacy: 91 ± 7 ng GH/mL plasma | [1] |
Table 3: Preclinical Pharmacokinetics in Beagle Dogs
| Parameter | Value | Reference |
| Oral Bioavailability | 30% | [1] |
| Plasma Half-life (t½) | 4.1 ± 0.4 hours | [1] |
Table 4: Clinical Pharmacodynamics in Healthy Male Volunteers
| Parameter | Dose | Value | Reference |
| Serum concentration for half-maximal GH stimulation | N/A | 485 ng/mL | [7] |
| GH AUC (0-24h) vs. Placebo | 3.0 mg/kg | Significantly higher (P = 0.027) | [8] |
| GH AUC (0-24h) vs. Placebo | 6.0 mg/kg | Significantly higher (P = 0.0023) | [8] |
| GH AUC (0-24h) vs. Placebo | 12.0 mg/kg | Significantly higher (P < 0.0001) | [8] |
| IGF-1 vs. Placebo | 6.0 and 12.0 mg/kg | Significant increase (P < 0.0001) | [8] |
Table 5: Clinical Efficacy in Adults with Growth Hormone Deficiency
| Parameter | Treatment Group | Dose | Outcome | Reference |
| Responders (Peak GH ≥ 5 µg/L) | Tabimorelin (n=83) | 3 mg/kg (first and last dose), 1.5 mg/kg/day (interim) | 11% (9 of 83 patients) | [9] |
| Responders (Peak GH ≥ 5 µg/L) | Placebo (n=14) | N/A | 0% | [9] |
| Serum IGFBP-3 vs. Placebo | Tabimorelin | As above | Significant increase (P < 0.05) | [9] |
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key studies of this compound. While specific, granular details may vary between publications, the following represents a synthesis of the commonly described procedures.
In Vitro GH Release Assay from Primary Rat Pituitary Cells
This assay is fundamental for assessing the direct stimulatory effect of GHSs on pituitary somatotrophs.
-
Cell Preparation: Anterior pituitary glands are aseptically removed from male Sprague-Dawley rats. The tissue is minced and subjected to enzymatic digestion (e.g., with trypsin and/or collagenase) to obtain a single-cell suspension.
-
Cell Culture: The dispersed pituitary cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with serum and antibiotics, for a period to allow for cell attachment and recovery.
-
Stimulation: After the initial culture period, the medium is replaced with a serum-free medium containing various concentrations of this compound or control substances.
-
Incubation: The cells are incubated for a defined period (e.g., 1-4 hours) at 37°C in a humidified atmosphere of 5% CO2.
-
Quantification of GH Release: Following incubation, the culture supernatant is collected, and the concentration of secreted GH is determined using a specific radioimmunoassay (RIA).
-
Data Analysis: The results are typically expressed as a percentage of basal GH release. Dose-response curves are generated, and the EC50 value (the concentration of Tabimorelin that elicits a half-maximal response) is calculated.
Competitive Binding Assay for GHSR-1a
This assay is used to determine the binding affinity of Tabimorelin to its receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human GHSR-1a (e.g., BHK or HEK293 cells). This involves cell lysis and differential centrifugation to isolate the membrane fraction.
-
Radioligand: A radiolabeled GHS with high affinity for the GHSR, such as [35S]MK-0677 or [125I]Ghrelin, is used as the tracer.
-
Competition: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Separation: The binding reaction is allowed to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Tabimorelin that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Clinical Trial in Adults with Growth Hormone Deficiency
The following provides a general outline of the protocol for a clinical trial investigating the efficacy and safety of Tabimorelin in GHD adults.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[9]
-
Patient Population: Adult patients with a confirmed diagnosis of GHD.[9]
-
Inclusion/Exclusion Criteria: Specific criteria related to age, severity of GHD, and absence of contraindications are established.
-
Treatment Regimen: Patients are randomized to receive either oral this compound or a matching placebo. A typical dosing regimen might involve a higher initial and final dose with a lower maintenance dose in between (e.g., 3 mg/kg on day 1 and 7, and 1.5 mg/kg/day on days 2-6).[9]
-
Assessments:
-
Pharmacodynamics: Serial blood samples are collected to measure serum GH, IGF-1, and IGFBP-3 levels at baseline and after treatment.
-
Safety: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
-
Outcome Measures: The primary endpoint is often the proportion of patients who achieve a peak serum GH concentration above a predefined threshold (e.g., ≥ 5 µg/L).[9] Secondary endpoints may include changes in IGF-1 and IGFBP-3 levels.
-
Statistical Analysis: Appropriate statistical methods are used to compare the treatment and placebo groups.
Potential Therapeutic Applications
The ability of this compound to potently and orally stimulate the GH/IGF-1 axis suggests its potential utility in a range of clinical settings characterized by GH deficiency or a need for anabolic support.
-
Adult Growth Hormone Deficiency (AGHD): While clinical trials have shown that only a subset of AGHD patients respond robustly to Tabimorelin, it may hold promise for individuals with less severe forms of the condition.[2][9] Further research is needed to identify predictors of response.
-
Cachexia: The anabolic effects of GH and IGF-1 could be beneficial in counteracting the muscle wasting and weight loss associated with chronic diseases such as cancer, AIDS, and chronic kidney disease.
-
Sarcopenia: Age-related loss of muscle mass and strength, or sarcopenia, is a major contributor to frailty and disability in the elderly. The anabolic properties of Tabimorelin could potentially mitigate this decline.
-
Short Stature in Children: Although not extensively studied for this indication, oral GHSs like Tabimorelin could offer a more convenient alternative to daily injections of recombinant human GH (rhGH) for the treatment of pediatric GHD and other causes of short stature.
Drug-Drug Interactions: CYP3A4 Inhibition
A significant consideration in the clinical development of Tabimorelin is its role as a mechanism-based inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[2] CYP3A4 is a major enzyme involved in the metabolism of a large number of clinically used drugs. Inhibition of this enzyme can lead to increased plasma concentrations of co-administered drugs, potentially resulting in adverse effects. Clinical studies have confirmed a significant pharmacokinetic interaction between Tabimorelin and the CYP3A4 substrate midazolam.[10] This necessitates careful consideration of potential drug-drug interactions when designing clinical trials and for any potential future therapeutic use.
Conclusion
This compound is a well-characterized, orally active growth hormone secretagogue with a clear mechanism of action and a demonstrated ability to stimulate the GH/IGF-1 axis. While its clinical development has faced challenges, particularly regarding its efficacy in a broad population of GHD adults and its potential for drug-drug interactions, the compound remains a valuable research tool for understanding the physiology of the ghrelin system. The comprehensive data and methodologies presented in this guide underscore the scientific foundation of Tabimorelin and may inform the development of future generations of GHSs with improved therapeutic profiles. Further investigation into specific patient populations and the management of its metabolic liabilities could yet unlock the full therapeutic potential of this and similar molecules.
References
- 1. Pharmacological characterisation of a new oral GH secretagogue, NN703 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tabimorelin - Wikipedia [en.wikipedia.org]
- 3. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic and pharmacodynamic modeling of NN703, a growth hormone secretagogue, after a single po dose to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics, pharmacodynamics, safety and tolerability of a single dose of NN703, a novel orally active growth hormone secretagogue in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral administration of the growth hormone secretagogue NN703 in adult patients with growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Tabimorelin Hemifumarate: A Technical Overview of its Mechanism and Impact on IGF-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tabimorelin hemifumarate, also known as NN703, is a potent, orally active, non-peptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1] By mimicking the action of the endogenous ligand ghrelin, Tabimorelin stimulates the pulsatile release of growth hormone (GH) from the anterior pituitary gland.[1] This surge in GH subsequently modulates the production of Insulin-like Growth Factor-1 (IGF-1), a key mediator of growth and anabolic processes. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its quantified effects on IGF-1 levels as reported in clinical studies, and detailed experimental protocols from key research.
Mechanism of Action: The Ghrelin/GHSR Axis
Tabimorelin exerts its pharmacological effects by binding to and activating the Growth Hormone Secretagogue Receptor type 1a (GHSR-1a). This G-protein coupled receptor is predominantly expressed in the hypothalamus and pituitary gland. The binding of Tabimorelin initiates a downstream signaling cascade that ultimately leads to the synthesis and secretion of GH.
Signaling Pathway of Tabimorelin Action
Caption: Tabimorelin signaling pathway from GHSR-1a activation to IGF-1 synthesis.
Impact on IGF-1 Levels: A Review of Clinical Data
Clinical studies investigating the effect of Tabimorelin on IGF-1 levels have yielded varied results depending on the study population and duration of treatment.
Studies in Healthy Volunteers
A study conducted in healthy male volunteers demonstrated a dose-dependent increase in IGF-1 levels following a single oral dose of Tabimorelin.
| Dose of Tabimorelin (mg/kg) | Change in IGF-1 Levels | Statistical Significance (p-value) |
| 6.0 | Significant Increase | < 0.0001 |
| 12.0 | Significant Increase | < 0.0001 |
Table 1: Effect of a Single Oral Dose of Tabimorelin on IGF-1 Levels in Healthy Male Volunteers.
Studies in Adults with Growth Hormone Deficiency (GHD)
In contrast, a study involving adults with GHD showed that one week of treatment with Tabimorelin did not significantly affect serum IGF-1 levels. However, a statistically significant increase in Insulin-like Growth Factor Binding Protein-3 (IGFBP-3), the main carrier protein for IGF-1, was observed.
| Treatment Group | Change in Serum IGF-1 Levels | Change in Serum IGFBP-3 Levels | Statistical Significance (p-value for IGFBP-3 vs. Placebo) |
| Tabimorelin (1.5 mg/kg/day) | Unaffected | Increased | < 0.05 |
| Placebo | - | - | - |
Table 2: Effect of One-Week Oral Administration of Tabimorelin in Adults with GHD. [1]
The discrepancy in these findings may be attributable to several factors, including the differing physiological states of healthy volunteers versus GHD patients and the duration of treatment. The increase in IGFBP-3 in the GHD population suggests a potential for a delayed or indirect effect on the IGF-1 axis that may not be apparent after only one week of administration.
Experimental Protocols
Study 1: Single Dose Escalation in Healthy Male Volunteers
-
Objective: To assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of single oral doses of Tabimorelin.
-
Design: A randomized, double-blind, placebo-controlled, dose-escalating trial.
-
Participants: Healthy adult male volunteers.
-
Intervention: Single oral administration of Tabimorelin at escalating dose levels or placebo.
-
Data Collection: Blood samples were collected at predefined intervals to measure plasma concentrations of GH and IGF-1.
-
Workflow:
References
An In-depth Technical Guide to the Cellular Signaling Pathways Activated by Tabimorelin Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tabimorelin (formerly NN703) is a potent, orally-active, non-peptidyl agonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[1] As a ghrelin mimetic, it stimulates the release of growth hormone (GH) and has been investigated for its therapeutic potential in growth hormone deficiency.[1][2] This document provides a detailed overview of the cellular signaling pathways initiated by the binding of Tabimorelin to the GHSR. It includes a summary of its pharmacological activity, descriptions of key experimental protocols for assessing its mechanism of action, and visual representations of the involved signaling cascades.
Introduction to Tabimorelin and the GHSR
Tabimorelin acts as a functional analog of ghrelin, the endogenous ligand for the GHSR.[1] The GHSR is a G protein-coupled receptor (GPCR) predominantly expressed in the anterior pituitary and hypothalamus, playing a crucial role in energy homeostasis, appetite regulation, and GH secretion.[3] Upon activation by an agonist like Tabimorelin, the GHSR undergoes a conformational change, initiating a cascade of intracellular signaling events.
Pharmacological Profile of Tabimorelin
The interaction of Tabimorelin with the GHSR has been characterized by its binding affinity and functional potency in stimulating downstream signaling and physiological responses.
Data Presentation
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 50 nM | Human recombinant GHSR1a | |
| Functional Potency (EC50) | 2.7 nM | GH release from rat pituitary cells | |
| Functional Potency (EC50) | 18 nM | GH release from pituitary gland cells | [4] |
Primary Signaling Pathways
The GHSR is known to couple to multiple G protein subtypes, leading to the activation of several downstream effector systems. The primary pathway involves the Gq/11 protein, leading to the activation of Phospholipase C.
The Gq/11-PLC-IP3-Ca2+ Pathway
Activation of the GHSR by Tabimorelin leads to the engagement of the Gαq/11 subunit. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This transient increase in intracellular calcium is a key signal for GH release from pituitary somatotrophs.
β-Arrestin Pathway and MAP Kinase Activation
Beyond G protein-dependent signaling, agonist binding to the GHSR can also promote the recruitment of β-arrestins.[5] β-arrestin binding can lead to receptor desensitization and internalization, but it can also serve as a scaffold for the activation of other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, such as the Extracellular signal-Regulated Kinase (ERK). Activation of the ERK pathway is typically associated with longer-term effects such as gene transcription and cell growth.
Experimental Protocols
The characterization of Tabimorelin's signaling pathways involves several key in vitro assays.
Receptor Binding Assay
This assay quantifies the affinity of Tabimorelin for the GHSR.
-
Objective: To determine the equilibrium dissociation constant (Ki) of Tabimorelin.
-
Methodology:
-
Cell Culture: Use a cell line stably expressing the human GHSR1a (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction containing the receptor through centrifugation.
-
Competition Binding: Incubate cell membranes with a constant concentration of a radiolabeled GHSR ligand (e.g., [35S]MK-0677) and varying concentrations of unlabeled Tabimorelin.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of Tabimorelin. Calculate the IC50 (concentration of Tabimorelin that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the production of inositol phosphates, a direct consequence of Gq/11-PLC pathway activation.[6]
-
Objective: To determine the potency (EC50) and efficacy of Tabimorelin in stimulating the Gq/11 pathway.
-
Methodology:
-
Cell Culture and Labeling: Culture GHSR-expressing cells and label them overnight with [3H]-myo-inositol, which is incorporated into cellular phosphoinositides.
-
Stimulation: Wash the cells and pre-incubate with a lithium chloride (LiCl) solution (to inhibit inositol monophosphatases and allow IPs to accumulate). Stimulate the cells with varying concentrations of Tabimorelin for a defined period.
-
Extraction: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid) to lyse the cells and extract the soluble inositol phosphates.
-
Purification: Neutralize the extracts and separate the total inositol phosphates from free [3H]-inositol using anion-exchange chromatography.
-
Detection: Quantify the [3H]-inositol phosphates by liquid scintillation counting.
-
Data Analysis: Plot the amount of accumulated IP against the concentration of Tabimorelin and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response. A study noted that Tabimorelin (NN703) showed lower potency in this assay compared to its effect on GH release.[6]
-
Intracellular Calcium Mobilization Assay
This assay provides a real-time measurement of the increase in cytosolic calcium following GHSR activation.
-
Objective: To measure the transient increase in intracellular Ca2+ concentration in response to Tabimorelin.
-
Methodology:
-
Cell Culture: Plate GHSR-expressing cells in a multi-well plate (e.g., 96-well, black-walled, clear-bottom).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a buffer containing probenecid (to prevent dye extrusion).
-
Stimulation and Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading, then inject varying concentrations of Tabimorelin into the wells and continue to monitor the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the Tabimorelin concentration to generate a dose-response curve and calculate the EC50.
-
Western Blot Analysis for Downstream Signaling
This technique is used to detect the phosphorylation and thus activation of downstream kinases like ERK and Akt.
-
Objective: To semi-quantitatively measure the activation of signaling proteins downstream of GHSR.
-
Methodology:
-
Cell Culture and Stimulation: Grow GHSR-expressing cells to near confluence and serum-starve them to reduce basal signaling. Treat the cells with Tabimorelin for various time points.
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK).
-
Data Analysis: Quantify the band intensities using densitometry software. The level of protein phosphorylation is expressed as the ratio of the phosphorylated protein signal to the total protein signal.
-
Conclusion
Tabimorelin hemifumarate activates the GHSR, primarily initiating the Gq/11 signaling cascade, which leads to PLC activation, IP3-mediated calcium release, and subsequent growth hormone secretion. Additionally, as with other GPCRs, Tabimorelin-induced GHSR activation likely involves β-arrestin-mediated pathways that can modulate MAPK/ERK signaling. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of Tabimorelin and other novel GHSR agonists, which is essential for their development as therapeutic agents.
References
- 1. Tabimorelin - Wikipedia [en.wikipedia.org]
- 2. Oral administration of the growth hormone secretagogue NN703 in adult patients with growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. G Protein and β-Arrestin Signaling Bias at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterisation of a new oral GH secretagogue, NN703 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tabimorelin Hemifumarate in Murine Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Tabimorelin hemifumarate in mouse models, based on available preclinical data and the mechanism of action of ghrelin receptor agonists. While specific studies on Tabimorelin (also known as NN703) in mice are limited, data from rat studies and research on other orally active ghrelin receptor agonists provide a strong foundation for protocol development.
Mechanism of Action
Tabimorelin is a potent, orally-active agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] By mimicking the action of the endogenous ligand ghrelin, Tabimorelin stimulates the release of growth hormone (GH) from the pituitary gland.[1] The GHSR is a G protein-coupled receptor, and its activation initiates a downstream signaling cascade that leads to increased GH secretion.
Data Presentation
The following table summarizes the key quantitative data from a preclinical study on Tabimorelin (NN703) in rats, which can serve as a basis for dose selection in mice.
| Compound | Animal Model | Dose | Route of Administration | Frequency | Duration | Observed Effects | Reference |
| Tabimorelin (NN703) | Rat | 100 µmol/kg | Oral | Once daily | 14 days | Significantly increased body weight gain | [2][3] |
Experimental Protocols
The following protocols are suggested for the administration of this compound to mice, based on the available data for NN703 in rats and general practices for oral administration of compounds to mice.
Protocol 1: Oral Gavage Administration
Objective: To administer a precise dose of this compound directly into the stomach.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Animal scale
-
Appropriate mouse restraint device
Procedure:
-
Dose Calculation:
-
Based on the rat study, a starting dose of 100 µmol/kg can be considered. The molar mass of Tabimorelin is 528.697 g/mol .
-
Calculate the required dose in mg/kg.
-
Weigh the mouse to determine the exact amount of solution to administer.
-
-
Preparation of Dosing Solution:
-
Dissolve the calculated amount of this compound in the chosen vehicle.
-
Ensure the final concentration allows for a reasonable administration volume (typically 5-10 ml/kg for mice).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Administration:
-
Properly restrain the mouse to prevent movement and injury.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the dosing solution.
-
Carefully remove the gavage needle.
-
-
Monitoring:
-
Observe the mouse for any signs of distress immediately after administration and at regular intervals.
-
Monitor body weight, food intake, and other relevant parameters as per the study design.
-
Protocol 2: Voluntary Oral Administration in Food or Water
Objective: To administer this compound in a less stressful manner by incorporating it into the animal's food or drinking water. This method is suitable for longer-term studies where precise daily dosing is less critical than consistent exposure.
Materials:
-
This compound
-
Powdered mouse chow or drinking water
-
Mixing equipment
-
Food and water consumption monitoring tools
Procedure:
-
Dose Calculation and Preparation:
-
Estimate the average daily food or water intake of the mice.
-
Calculate the amount of this compound needed to achieve the target daily dose (e.g., based on the 100 µmol/kg rat dose) and mix it thoroughly with the powdered chow or dissolve it in the drinking water.
-
-
Administration:
-
Provide the medicated food or water to the mice.
-
Ensure fresh medicated food or water is provided daily.
-
-
Monitoring:
-
Measure daily food and water consumption to estimate the actual drug intake.
-
Monitor body weight and other study-specific parameters.
-
Mandatory Visualizations
Signaling Pathway of Tabimorelin
References
Application Notes and Protocols for In Vivo Studies with Tabimorelin Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tabimorelin hemifumarate, also known as NN703, is a potent, orally active agonist of the ghrelin receptor (GHS-R1a). It mimics the endogenous ligand ghrelin, stimulating the release of growth hormone (GH). These properties make it a compound of significant interest in research areas including growth disorders, appetite regulation, and metabolism. This document provides a detailed protocol for the preparation of this compound for in vivo studies, with a focus on oral gavage administration in rodent models.
Physicochemical and Solubility Data
A clear understanding of the solubility of this compound is critical for preparing homogenous and accurate dosing solutions. The following table summarizes the known solubility data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Special Conditions |
| Water | 5.29 | 10 | Gentle warming may be required. |
| DMSO | 58.67 | 100 | Not specified. |
Note: The molecular weight of this compound is 586.73 g/mol . Batch-specific molecular weights may vary, and it is recommended to refer to the Certificate of Analysis for precise calculations.
Experimental Protocols
Preparation of this compound Solution for Oral Gavage
This protocol outlines the steps for preparing a dosing solution of this compound suitable for oral administration to rodents. The choice of vehicle is critical for ensuring the stability and bioavailability of the compound. While water can be used, a buffered saline solution is often preferred for in vivo studies to maintain physiological pH.
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free water
-
Vortex mixer
-
Ultrasonic bath
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile filter tips
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosing concentration and the total volume needed for the study, calculate the mass of this compound required.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder using an analytical balance in a sterile environment.
-
Initial Dissolution:
-
Transfer the weighed powder to a sterile conical tube.
-
Add a small volume of sterile PBS to the tube.
-
Gently vortex the mixture to wet the powder.
-
-
Aid Dissolution (if necessary):
-
Final Volume Adjustment: Once the compound is fully dissolved, add sterile PBS to reach the final desired concentration.
-
Sterilization (Optional but Recommended): If the solution is not prepared fresh for each experiment, it can be sterilized by filtering through a 0.22 µm syringe filter into a new sterile tube.
-
Storage and Stability:
-
It is highly recommended to prepare the solution fresh on the day of use.[1]
-
If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours.
-
For longer-term storage of stock solutions, aliquots can be stored at -20°C for up to one month, though fresh preparation is always preferable for in vivo experiments.
-
Oral Gavage Administration in Rodents
This protocol provides a general guideline for the oral administration of the prepared this compound solution to rodents. All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (flexible or rigid, with a ball tip)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the animal in a manner that minimizes stress and allows for safe administration.
-
-
Dose Calculation: Calculate the volume of the dosing solution for each animal based on its body weight and the target dose (mg/kg).
-
Loading the Syringe: Draw the calculated volume of the this compound solution into a syringe fitted with an oral gavage needle. Ensure there are no air bubbles in the syringe.
-
Administration:
-
Gently insert the gavage needle into the animal's mouth, passing it over the tongue towards the esophagus.
-
Advance the needle slowly and smoothly until it reaches the stomach. Do not force the needle if resistance is met.
-
Once the needle is in the correct position, slowly depress the syringe plunger to deliver the solution. .
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
-
Ensure the animal has free access to food and water.
-
Signaling Pathway and Experimental Workflow
This compound exerts its effects by acting as an agonist at the ghrelin receptor (GHS-R1a). The following diagrams illustrate the signaling pathway activated by Tabimorelin and a typical experimental workflow for an in vivo study.
Caption: Ghrelin Receptor Signaling Pathway Activated by Tabimorelin.
Caption: Experimental Workflow for an In Vivo Tabimorelin Study.
References
In vitro ghrelin receptor binding assay protocol using Tabimorelin hemifumarate
Application Note & Protocol
Topic: In Vitro Ghrelin Receptor (GHSR-1a) Binding Assay Protocol using Tabimorelin Hemifumarate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The ghrelin receptor (GHSR-1a), a G protein-coupled receptor, is a key regulator of growth hormone secretion and energy homeostasis, making it a significant target for therapeutic development.[1][2] This document provides a detailed protocol for an in vitro competitive radioligand binding assay to determine the binding affinity of this compound, a potent ghrelin receptor agonist, to the human ghrelin receptor.[2][3] The methodology outlines the use of membranes from cells expressing recombinant human GHSR-1a and a radiolabeled form of ghrelin, [¹²⁵I]-Ghrelin, to characterize the binding kinetics of the test compound. This protocol is designed to yield reproducible data for calculating key binding parameters such as the inhibition constant (Kᵢ).
Introduction
Ghrelin is a 28-amino acid peptide hormone, primarily produced in the stomach, that acts as the endogenous ligand for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[2][4] The activation of GHSR-1a stimulates the release of growth hormone (GH) from the pituitary gland and plays a crucial role in appetite stimulation and metabolic regulation.[2] Consequently, GHSR is a highly pursued drug target for conditions related to growth hormone deficiency and appetite dysregulation.[1]
Tabimorelin (formerly NN703) is a potent, orally active, non-peptide agonist of the ghrelin receptor that mimics the action of endogenous ghrelin.[3][5] Evaluating the binding affinity of compounds like Tabimorelin is a critical step in drug development. Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor due to their high sensitivity and robustness.[6] This application note describes a competitive binding assay, where the unlabeled test compound (Tabimorelin) competes with a radiolabeled ligand ([¹²⁵I]-Ghrelin) for binding to the GHSR-1a. The resulting data allows for the determination of the compound's half-maximal inhibitory concentration (IC₅₀), which can then be used to calculate its inhibition constant (Kᵢ).
Assay Principle
The competitive binding assay measures the ability of a test compound (Tabimorelin) to displace a radiolabeled ligand ([¹²⁵I]-Ghrelin) from the ghrelin receptor. A fixed concentration of the radioligand and receptor-containing membranes are incubated with increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, leading to a decrease in measured radioactivity. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC₅₀.
Materials and Reagents
| Item | Supplier Example | Catalog # Example |
| Human Ghrelin Receptor Membranes | Revvity | RBHGHSM400UA |
| [¹²⁵I]-Ghrelin (human) | Revvity | NEX388 |
| This compound | MedchemExpress | HY-100412A |
| Ghrelin (human), unlabeled | Bachem | H-4864 |
| HEPES | Sigma-Aldrich | H3375 |
| Calcium Chloride (CaCl₂) | Sigma-Aldrich | C1016 |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 |
| EDTA | Sigma-Aldrich | E9884 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| Polyethylenimine (PEI) | Sigma-Aldrich | P3143 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well Microplates | Corning | 3600 |
| GF/C Glass Fiber Filters | Whatman | 1822-915 |
| Scintillation Cocktail | PerkinElmer | 6013329 |
| Microplate Scintillation Counter | PerkinElmer | MicroBeta² |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 25 mM HEPES (pH 7.4), 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, 0.4% BSA.[7] Prepare fresh and store at 4°C.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4).[7] Prepare in bulk and store at 4°C.
-
Filter Pre-soak Solution: 0.5% Polyethylenimine (PEI) in deionized water.
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
Unlabeled Ghrelin Stock Solution: Prepare a 1 mM stock solution in deionized water to determine non-specific binding.
-
Radioligand Working Solution: Dilute [¹²⁵I]-Ghrelin in Assay Buffer to the desired final concentration (typically at or near its Kₔ, e.g., 0.01-0.05 nM).[7]
Saturation Binding Assay (for Kₔ and Bₘₐₓ Determination)
This assay should be performed first to characterize the receptor lot and determine the dissociation constant (Kₔ) of the radioligand, which is necessary for calculating the Kᵢ of the test compound.
-
Add increasing concentrations of [¹²⁵I]-Ghrelin (e.g., 0.005 - 1.0 nM) in duplicate to the wells of a 96-well plate.
-
For non-specific binding (NSB) wells, add a high concentration of unlabeled ghrelin (e.g., 1 µM final concentration).[7]
-
For total binding (TB) wells, add Assay Buffer.
-
Dilute the GHSR-1a membranes in ice-cold Assay Buffer to achieve a final concentration of 0.8-1.0 µg of protein per well.[7]
-
Add the diluted membrane suspension to each well. The total assay volume should be 200 µL.[7]
-
Incubate the plate for 60 minutes at 27°C.[7]
-
Proceed to the Filtration and Counting step (Section 5.4).
Competitive Binding Assay (for Tabimorelin Kᵢ Determination)
-
Plate Setup: Prepare a 96-well plate with triplicate wells for Total Binding, Non-Specific Binding, and each concentration of Tabimorelin.
-
Total Binding (TB) Wells: Add 25 µL of Assay Buffer.
-
Non-Specific Binding (NSB) Wells: Add 25 µL of 1 µM unlabeled ghrelin.[7]
-
Tabimorelin Wells: Add 25 µL of serially diluted this compound in Assay Buffer to achieve a final concentration range from 10⁻¹¹ M to 10⁻⁵ M.
-
Radioligand Addition: Add 25 µL of [¹²⁵I]-Ghrelin working solution to all wells.
-
Membrane Addition: Add 150 µL of diluted GHSR-1a membranes to all wells to initiate the binding reaction. The final assay volume is 200 µL.[7]
-
Incubation: Incubate the plate for 60 minutes at 27°C.[7]
Filtration and Counting
-
Pre-soak the GF/C filter mat in 0.5% PEI for at least 30 minutes.
-
Following incubation, terminate the assay by rapid filtration of the plate contents through the pre-soaked GF/C filter mat using a cell harvester.
-
Wash the filters 9 times with 500 µL of ice-cold Wash Buffer to separate bound from free radioligand.[7]
-
Dry the filter mat completely.
-
Add scintillation cocktail to each well/filter spot.
-
Quantify the radioactivity (counts per minute, CPM) retained on the filters using a microplate scintillation counter.
Data Analysis and Presentation
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Saturation Analysis: Plot specific binding as a function of [¹²⁵I]-Ghrelin concentration. Use non-linear regression (one-site binding hyperbola) to determine the Kₔ (dissociation constant) and Bₘₐₓ (maximum number of binding sites).
-
Competition Analysis:
-
Calculate the percentage of specific binding at each Tabimorelin concentration: % Specific Binding = (CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.
-
Plot the % Specific Binding against the log concentration of Tabimorelin.
-
Use non-linear regression (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.
-
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand used and Kₔ is the dissociation constant of the radioligand determined from the saturation assay.
-
Data Tables
Table 1: Representative Saturation Binding Data for [¹²⁵I]-Ghrelin
| [¹²⁵I]-Ghrelin (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
|---|---|---|---|
| 0.01 | 850 | 110 | 740 |
| 0.02 | 1550 | 125 | 1425 |
| 0.05 | 3200 | 160 | 3040 |
| 0.10 | 5400 | 210 | 5190 |
| 0.25 | 9800 | 350 | 9450 |
| 0.50 | 13500 | 600 | 12900 |
| 1.00 | 16200 | 1100 | 15100 |
Table 2: Representative Competitive Binding Data for Tabimorelin
| [Tabimorelin] (M) | Log [Tabimorelin] | % Inhibition of Specific Binding |
|---|---|---|
| 1.00E-11 | -11.0 | 2.5 |
| 1.00E-10 | -10.0 | 10.1 |
| 1.00E-09 | -9.0 | 48.9 |
| 1.00E-08 | -8.0 | 85.6 |
| 1.00E-07 | -7.0 | 97.2 |
| 1.00E-06 | -6.0 | 99.5 |
| 1.00E-05 | -5.0 | 100.0 |
Table 3: Summary of Binding Parameters
| Ligand | Parameter | Value (Representative) |
|---|---|---|
| [¹²⁵I]-Ghrelin | Kₔ | 0.045 nM |
| [¹²⁵I]-Ghrelin | Bₘₐₓ | 0.42 pmol/mg protein |
| Tabimorelin | IC₅₀ | 1.1 nM |
| Tabimorelin | Kᵢ | 0.85 nM |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the GHSR competitive radioligand binding assay.
Signaling Pathway Overview
Caption: Simplified GHSR-1a signaling pathway upon agonist binding.
References
- 1. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghrelin Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]
- 3. Tabimorelin - Wikipedia [en.wikipedia.org]
- 4. Structure of an antagonist-bound ghrelin receptor reveals possible ghrelin recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Oral Administration of Tabimorelin Hemifumarate to Rats
These application notes provide detailed protocols for the oral administration of Tabimorelin hemifumarate to rats for researchers, scientists, and drug development professionals. Tabimorelin (also known as NN-703) is a potent, orally active agonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[1] It mimics the endogenous ligand ghrelin, stimulating the release of growth hormone (GH).[1]
Compound Information and Data Presentation
This compound acts as a ghrelin receptor agonist with a Ki of 50 nM for the human recombinant GHS-R1a.[1] In studies with rat pituitary cells, it stimulates GH release with an EC50 value of 2.7 nM.[2] In vivo studies in rats have demonstrated that oral administration can lead to a significant increase in body weight gain over time and induce hyperphagia and adiposity in lean rats.[3][4][5]
| Parameter | Value | Source |
| Compound Name | This compound | [1][2] |
| Synonyms | NN-703 | [1] |
| Molecular Formula | C₃₂H₄₀N₄O₃ • ½C₄H₄O₄ | [2] |
| Molecular Weight | 586.73 g/mol | [2] |
| Mechanism of Action | Potent ghrelin receptor (GHS-R1a) agonist | [1] |
| Solubility | Water: up to 10 mM (5.87 mg/mL) with gentle warmingDMSO: up to 100 mM (58.67 mg/mL) | [2] |
| Reported Oral Dose in Rats | 50 - 100 µmol/kg daily (~29.3 - 58.7 mg/kg daily) | [3][4][5] |
| Reported Effects in Rats | Stimulates GH release, increases body weight, induces hyperphagia and adiposity | [2][3][5] |
Mechanism of Action: Ghrelin Receptor Signaling
Tabimorelin, as a ghrelin mimetic, binds to and activates the Growth Hormone Secretagogue Receptor (GHS-R1a), a G-protein-coupled receptor (GPCR). This activation initiates several downstream signaling cascades. The primary pathway involves the Gαq/11 protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key step in stimulating growth hormone secretion from the pituitary gland.[4][6][7] The GHS-R1a can also couple to other G-proteins like Gαi/o and Gα12/13, leading to a complex array of cellular responses.[3]
Experimental Protocols
This section details the protocol for preparing the dosing solution and administering it orally to rats via gavage.
Materials and Equipment
-
This compound powder
-
Vehicle (e.g., sterile water, 0.9% saline)
-
Vortex mixer and/or magnetic stirrer
-
Analytical balance
-
Appropriate glassware (beakers, graduated cylinders)
-
pH meter (optional, for vehicle)
-
Animal feeding needles (gavage needles), 16-18 gauge with a ball tip, appropriate length for the size of the rat
-
Syringes (1-3 mL, depending on dosing volume)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Dosing Solution Preparation
Objective: To prepare a homogenous solution of this compound for oral administration.
Calculation Example:
-
Target Dose: 50 mg/kg
-
Rat Weight: 300 g (0.3 kg)
-
Dose per Rat: 50 mg/kg * 0.3 kg = 15 mg
-
Dosing Volume: A standard gavage volume for rats is 5 mL/kg. For a 300g rat, this is 1.5 mL.
-
Required Concentration: 15 mg / 1.5 mL = 10 mg/mL
Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Vehicle Measurement: Measure the required volume of the chosen vehicle (e.g., sterile water).
-
Dissolution:
-
Add the weighed powder to the vehicle.
-
Vortex or use a magnetic stirrer until the compound is fully dissolved.
-
Gentle warming may be applied to aid dissolution in water, as indicated by solubility data.[2] Ensure the solution cools to room temperature before administration.
-
-
Verification: Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Prepare the solution fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C.
Oral Administration Procedure (Gavage)
Objective: To accurately and safely deliver the prepared Tabimorelin solution directly into the rat's stomach.
Pre-Procedure:
-
Confirm the weight of each rat on the day of dosing to ensure accurate dose calculation.
-
Properly restrain the rat to prevent movement and injury. One effective method is to hold the rat by the scruff of the neck, extending its head and neck to straighten the path to the esophagus.
Procedure:
-
Syringe Preparation: Draw the calculated volume of the dosing solution into the syringe fitted with the gavage needle. Ensure there are no air bubbles.
-
Needle Insertion:
-
With the rat securely restrained, gently insert the ball-tipped gavage needle into the mouth, to one side of the incisors.
-
Advance the needle along the roof of the mouth towards the back of the throat. The rat should swallow the needle as it is gently advanced down the esophagus.
-
CRITICAL: Do not force the needle. If resistance is met, withdraw and restart. Forcing can cause perforation of the esophagus or trachea.
-
-
Dose Delivery: Once the needle is in the stomach (the tip will be approximately at the level of the last rib), depress the syringe plunger smoothly to administer the solution.
-
Needle Removal: Gently and smoothly withdraw the needle in the same line as insertion.
-
Post-Administration Monitoring:
-
Return the rat to its home cage.
-
Observe the animal for at least 15-30 minutes for any signs of distress, such as difficulty breathing or regurgitation.
-
Continue to monitor for expected pharmacological effects (e.g., changes in food intake, activity) and any adverse reactions according to the specific experimental design.
-
References
- 1. Tabimorelin - Wikipedia [en.wikipedia.org]
- 2. Orally active ghrelin receptor inverse agonists and their actions on a rat obesity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterisation of a new oral GH secretagogue, NN703 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adipogenic and orexigenic effects of the ghrelin-receptor ligand tabimorelin are diminished in leptin-signalling-deficient ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tabimorelin Hemifumarate in Cancer Cachexia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the use of Tabimorelin hemifumarate, a ghrelin receptor agonist, in the study and potential treatment of cancer cachexia. This document details its mechanism of action, summarizes key quantitative data from relevant studies, and provides generalized experimental protocols for preclinical and clinical research.
Application Notes
This compound is a potent, orally active, non-peptide agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R).[1] Ghrelin is a naturally occurring hormone primarily produced in the stomach that stimulates appetite and the release of growth hormone (GH).[2][3] Tabimorelin mimics the action of ghrelin, making it a promising therapeutic candidate for conditions characterized by anorexia and muscle wasting, such as cancer cachexia.[1][4]
Cancer cachexia is a multifactorial syndrome defined by an ongoing loss of skeletal muscle mass, with or without the loss of fat mass, that cannot be fully reversed by conventional nutritional support.[5][6] It is associated with reduced quality of life, poor response to cancer therapy, and increased mortality.[5] Tabimorelin and other ghrelin agonists address several key aspects of cachexia through their anabolic, orexigenic (appetite-stimulating), and anti-inflammatory effects.[4]
Mechanism of Action
Tabimorelin exerts its effects by binding to and activating the ghrelin receptor (GHSR).[1] The activation of GHSR triggers a cascade of downstream signaling pathways, primarily in the hypothalamus and pituitary gland, as well as other peripheral tissues.[3][7]
Central Effects on Appetite Regulation:
-
In the hypothalamus, GHSR activation stimulates orexigenic neurons and inhibits anorexigenic neurons.[8]
-
It increases the expression of Neuropeptide Y (NPY), a potent appetite stimulator.[4][8]
-
It decreases the expression of Pro-opiomelanocortin (POMC), a precursor to anorexigenic peptides like α-melanocyte-stimulating hormone (α-MSH).[8]
-
This dual action leads to a significant increase in food intake and a reduction in energy expenditure.[9]
Endocrine Effects on Anabolism:
-
Tabimorelin stimulates the secretion of Growth Hormone (GH) from the pituitary gland.[3][10]
-
GH, in turn, stimulates the liver to produce Insulin-like Growth Factor-1 (IGF-1).[10][11]
-
The GH/IGF-1 axis plays a crucial role in promoting protein synthesis and increasing lean body mass.[11][12]
Anti-inflammatory Effects:
-
Ghrelin and its mimetics have been shown to possess anti-inflammatory properties.[4]
-
They can inhibit the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), which are known to contribute to muscle wasting in cachexia.[4]
Signaling Pathways
The binding of Tabimorelin to the ghrelin receptor initiates a complex signaling cascade. The primary pathway involves G-protein coupling and downstream effectors that regulate appetite and growth.
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies on Tabimorelin and other ghrelin receptor agonists in the context of cachexia.
Table 1: Preclinical Studies of Ghrelin Receptor Agonists
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| Tabimorelin | Lean control rats | 50 mg/kg p.o. | 18 days | Increased food intake, body weight, and total fat mass. Increased hypothalamic NPY mRNA and decreased POMC mRNA. | [8] |
| Tabimorelin | Zucker diabetic fatty (ZDF) rats | 50 mg/kg p.o. | 18 days | No significant increase in food intake or body weight. POMC mRNA was not downregulated. | [8] |
| Anamorelin | Rats | 3, 10, 30 mg/kg p.o. | 6 days | Dose-dependent increase in food intake and body weight. Increased plasma GH levels at 10 and 30 mg/kg. | [10][13] |
| HM01 | C26 tumor-bearing mice | Not specified | Not specified | Increased food intake, body weight, fat mass, muscle mass, and bone mineral density. Decreased energy expenditure. | [9] |
Table 2: Clinical Trials of Ghrelin Receptor Agonists in Cancer Cachexia
| Compound | Phase | Patient Population | Dosage | Duration | Key Efficacy Outcomes | Reference |
| Anamorelin | Phase 2 (pooled data) | Advanced/incurable cancer with ≥5% weight loss | 50 mg once daily | 12 weeks | Increase in lean body mass (mean +1.89 kg vs -0.20 kg for placebo). | [14] |
| Anamorelin | Single-arm study | NSCLC or GI cancer with cachexia (BMI < 20) | 100 mg once daily | Up to 24 weeks | 25.9% of patients achieved a composite clinical response at 9 weeks (≥5% body weight increase + improved anorexia symptoms). | [15] |
| Macimorelin | Pilot study | Cancer cachexia | 0.5 or 1.0 mg/kg | 1 week | Numerically improved body weight and quality of life compared to placebo. | [16] |
Experimental Protocols
The following are generalized protocols for preclinical and clinical studies investigating this compound for cancer cachexia, based on methodologies reported in the literature.
Preclinical In Vivo Efficacy Study in a Rodent Model of Cancer Cachexia
This protocol outlines a typical workflow for assessing the efficacy of Tabimorelin in a tumor-bearing mouse model of cachexia.
1. Animal Model and Cachexia Induction:
-
Animals: Use an appropriate rodent strain, such as male C57BL/6J mice or Sprague-Dawley rats.[10][17]
-
Tumor Cells: Induce cachexia by subcutaneously injecting a suitable cancer cell line, such as Colon-26 (C26) adenocarcinoma or Lewis Lung Carcinoma (LLC) cells.[9][17]
-
Monitoring: Monitor animals daily for tumor growth, body weight, and food intake. Cachexia is typically characterized by a significant loss of body weight (excluding tumor weight).[9]
2. Dosing and Administration:
-
Compound: Prepare this compound in a suitable vehicle (e.g., sterile water or a suspension agent).
-
Dosing: Based on preclinical studies with similar compounds, dose ranges of 10-50 mg/kg can be explored.[8][10]
-
Administration: Administer Tabimorelin or vehicle control once daily via oral gavage.[8][10]
3. Efficacy Endpoints:
-
Body Composition: Measure changes in body weight, lean body mass, and fat mass using techniques like Dual-Energy X-ray Absorptiometry (DEXA).
-
Food Intake: Quantify daily food consumption.
-
Muscle Function: Assess muscle strength using a grip strength meter.[17]
-
Biomarkers: At the end of the study, collect blood plasma to measure levels of IGF-1, ghrelin, and inflammatory cytokines (e.g., IL-6, TNF-α).
-
Gene Expression: Harvest tissues such as the hypothalamus, gastrocnemius muscle, and adipose tissue for gene expression analysis (qRT-PCR) of markers like NPY, POMC, MuRF-1, and MAFbx.[8][9]
Clinical Trial Protocol Design for Cancer Cachexia
This section provides a framework for designing a randomized, placebo-controlled clinical trial to evaluate Tabimorelin in patients with cancer cachexia.
1. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled trial is the gold standard.[14]
-
Phases: An initial pilot or Phase 2 study can establish safety and preliminary efficacy, followed by larger Phase 3 trials.[14][16]
2. Patient Population:
-
Inclusion Criteria: Patients with a confirmed diagnosis of advanced or metastatic cancer (e.g., non-small cell lung cancer, pancreatic, colorectal).[15][18] Evidence of cachexia, defined by criteria such as >5% weight loss in the past 6 months or a BMI <20 kg/m ² with >2% weight loss.[14][15]
-
Exclusion Criteria: Conditions that could confound the results, such as severe, uncontrolled medical conditions or recent changes in anticancer therapy.
3. Intervention:
-
Treatment Arm: Oral this compound (e.g., 50 mg or 100 mg) administered once daily.[14][15]
-
Control Arm: Matching placebo administered once daily.
-
Duration: A treatment period of at least 12 weeks is recommended to observe meaningful changes in body composition.[14]
4. Efficacy and Safety Assessments:
-
Primary Endpoint:
-
Change in Lean Body Mass (LBM) from baseline, as measured by DEXA.[14]
-
-
Secondary Endpoints:
-
Change in total body weight.
-
Change in handgrip strength.
-
Patient-reported outcomes on appetite and quality of life using validated questionnaires (e.g., Functional Assessment of Anorexia/Cachexia Therapy - FAACT).[16]
-
Changes in relevant biomarkers (e.g., IGF-1, inflammatory markers).
-
-
Safety Monitoring:
-
Record all adverse events (AEs) and serious adverse events (SAEs).
-
Regularly monitor vital signs, electrocardiograms (ECGs), and clinical laboratory parameters.
-
This document serves as a guide for researchers and professionals in the field of oncology and drug development. The provided information, tables, and protocols are based on existing literature on Tabimorelin and other ghrelin receptor agonists and should be adapted to specific research needs and institutional guidelines.
References
- 1. Peptides for Bodybuilding: Efficacy, Safety, Types, and More [healthline.com]
- 2. Ghrelin for cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Ghrelin for the management of cachexia associated with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anamorelin hydrochloride in the treatment of cancer anorexia–cachexia syndrome: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer cachexia research: coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adipogenic and orexigenic effects of the ghrelin-receptor ligand tabimorelin are diminished in leptin-signalling-deficient ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral Treatment with the Ghrelin Receptor Agonist HM01 Attenuates Cachexia in Mice Bearing Colon-26 (C26) Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anamorelin for cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anamorelin for patients with cancer cachexia: an integrated analysis of two phase 2, randomised, placebo-controlled, double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A multicenter, open‐label, single‐arm study of anamorelin (ONO‐7643) in patients with cancer cachexia and low body mass index - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pilot clinical trial of macimorelin to assess safety and efficacy in patients with cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combination therapy with anamorelin and a myostatin inhibitor is advantageous for cancer cachexia in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Cancer Cachexia Treatment Boosts Weight Gain and Patient Activity | URMC Newsroom [urmc.rochester.edu]
Application Notes and Protocols: Western Blot Analysis of GHSR Activation by Tabimorelin Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Growth Hormone Secretagogue Receptor (GHSR), a G protein-coupled receptor (GPCR), is a key target in various therapeutic areas, including growth hormone deficiency, appetite modulation, and metabolic disorders. Its endogenous ligand is ghrelin. Tabimorelin hemifumarate is a potent, orally-active, small-molecule agonist of GHSR that mimics the action of ghrelin, stimulating the release of growth hormone.[1][2] Understanding the molecular mechanisms downstream of GHSR activation by novel agonists like Tabimorelin is crucial for drug development and basic research.
Western blotting is a fundamental technique to investigate the activation of intracellular signaling pathways. Upon agonist binding, GHSR can couple to different G proteins, primarily Gαq/11 and Gαi/o, to initiate downstream signaling cascades.[3][4] Key pathways include the Phospholipase C (PLC) pathway, leading to protein kinase C (PKC) activation and calcium mobilization, and the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are central to cell growth, proliferation, and survival.[4]
These application notes provide a detailed protocol for analyzing the activation of the GHSR signaling pathway by this compound using Western blotting to detect key downstream signaling proteins, such as phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt).
Signaling Pathway
The activation of GHSR by this compound initiates a cascade of intracellular events. The diagram below illustrates the primary signaling pathways involved.
Caption: GHSR Signaling Pathway Activated by Tabimorelin.
Experimental Workflow
The overall workflow for the Western blot analysis is depicted below.
Caption: Western Blot Experimental Workflow.
Data Presentation
The following tables present illustrative quantitative data on the dose-dependent and time-course effects of this compound on the phosphorylation of ERK1/2 and Akt in a hypothetical cell line stably expressing GHSR. Data is presented as fold change relative to the vehicle-treated control.
Table 1: Dose-Response of this compound on ERK1/2 and Akt Phosphorylation
| Tabimorelin (nM) | p-ERK1/2 (Fold Change) | p-Akt (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 1 | 1.8 | 1.5 |
| 10 | 3.5 | 2.8 |
| 100 | 5.2 | 4.1 |
| 1000 | 5.5 | 4.3 |
Table 2: Time-Course of ERK1/2 and Akt Phosphorylation with 100 nM this compound
| Time (minutes) | p-ERK1/2 (Fold Change) | p-Akt (Fold Change) |
| 0 | 1.0 | 1.0 |
| 5 | 2.5 | 2.0 |
| 15 | 5.1 | 4.0 |
| 30 | 4.2 | 3.2 |
| 60 | 2.1 | 1.8 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A suitable cell line endogenously or recombinantly expressing GHSR, for example, HEK293 cells stably transfected with human GHSR (HEK293-GHSR), should be used.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in serum-free DMEM to reduce basal signaling activity.
-
Tabimorelin Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution to the desired final concentrations in serum-free DMEM.
-
Incubation: Remove the serum-free medium from the cells and add the Tabimorelin-containing medium. Incubate for the desired time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. A vehicle control (medium with the same concentration of solvent) should be included.
Protein Extraction
-
Lysis Buffer Preparation: Prepare a radioimmunoprecipitation assay (RIPA) lysis buffer containing protease and phosphatase inhibitors (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails). Keep the buffer on ice.
-
Cell Lysis: After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA buffer to each well (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay or a similar compatible method.
-
Standard Curve: Prepare a standard curve using bovine serum albumin (BSA).
-
Measurement: Measure the absorbance according to the manufacturer's instructions.
-
Normalization: Calculate the protein concentration of each sample and normalize the volumes to ensure equal protein loading for the Western blot.
Western Blot Analysis
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., rabbit anti-p-ERK1/2, rabbit anti-p-Akt, mouse anti-total ERK1/2, mouse anti-total Akt, and a loading control like mouse anti-β-actin or anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to their respective total protein bands and then to the loading control. Express the results as a fold change relative to the vehicle-treated control.
References
- 1. Protein abundance of AKT and ERK pathway components governs cell type‐specific regulation of proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tabimorelin Hemifumarate in Primary Pituitary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tabimorelin hemifumarate, also known as NN-703, is a potent, orally active, non-peptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] It mimics the action of the endogenous ligand ghrelin, stimulating the release of growth hormone (GH) from the anterior pituitary gland.[1][2] These properties make Tabimorelin a valuable tool for studying the regulation of GH secretion and for the development of therapeutics for growth hormone deficiencies.
This document provides detailed application notes and protocols for the use of this compound in primary pituitary cell cultures, a key in vitro model for studying the direct effects of secretagogues on pituitary somatotrophs.
Mechanism of Action
Tabimorelin exerts its effects by binding to and activating the GHSR, a G protein-coupled receptor (GPCR) predominantly expressed on somatotrophs in the anterior pituitary.[1] Activation of the GHSR initiates a downstream signaling cascade, primarily through the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ is a critical step in triggering the fusion of GH-containing secretory vesicles with the plasma membrane, resulting in the secretion of GH.
Signaling Pathway of Tabimorelin in Pituitary Somatotrophs
Caption: Signaling pathway of Tabimorelin in pituitary somatotrophs.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in in vitro pituitary cell-based assays.
Table 1: In Vitro Potency of Tabimorelin on Growth Hormone (GH) Release from Primary Rat Pituitary Cells
| Compound | EC50 (nmol/L) | Efficacy | Reference |
| Tabimorelin (NN-703) | 2.76 ± 1.4 | Similar to GHRP-6 | [3] |
| GHRP-6 | 2.2 ± 0.3 | 100% | [4] |
| Ipamorelin | 1.3 ± 0.4 | 85 ± 5% | [4] |
EC50 represents the concentration of the compound that elicits a half-maximal response.
Table 2: Effects of Tabimorelin on Other Pituitary Hormones
| Hormone | Effect | Species/Model | Note | Reference |
| Adrenocorticotropic Hormone (ACTH) | Transient Increase | In vivo (Swine) | - | [2] |
| Cortisol | Transient Increase | In vivo (Swine) | Not dose-dependent | [1][5] |
| Prolactin (PRL) | Transient Increase | In vivo | - | [2] |
| Follicle-Stimulating Hormone (FSH) | No significant effect | In vivo (Swine) | - | [4] |
| Luteinizing Hormone (LH) | No significant effect | In vivo (Swine) | - | [4] |
| Thyroid-Stimulating Hormone (TSH) | No significant effect | In vivo (Swine) | - | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in primary pituitary cell cultures.
Experimental Workflow for Assessing Tabimorelin Activity
Caption: General workflow for studying Tabimorelin in primary pituitary cells.
Protocol 1: Preparation of Primary Pituitary Cell Cultures (Rat Model)
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
DNase I
-
Trypsin inhibitor
-
Hanks' Balanced Salt Solution (HBSS)
-
Sterile dissection tools
-
70 µm cell strainer
-
Centrifuge
-
Cell culture plates (24- or 48-well)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Animal Euthanasia and Pituitary Gland Dissection:
-
Euthanize rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Sterilize the surgical area with 70% ethanol.
-
Carefully dissect the pituitary glands and place them in a sterile petri dish containing ice-cold HBSS.
-
Gently separate the anterior and posterior lobes of the pituitary under a dissecting microscope. Discard the posterior lobes.
-
-
Enzymatic and Mechanical Dissociation:
-
Mince the anterior pituitary tissue into small pieces using sterile scalpels.
-
Transfer the minced tissue to a sterile conical tube containing a solution of Collagenase Type I (e.g., 1 mg/mL) and DNase I (e.g., 10 µg/mL) in DMEM.
-
Incubate at 37°C for 60-90 minutes with gentle agitation.
-
Gently triturate the tissue suspension every 15-20 minutes with a sterile pipette to aid dissociation.
-
Add trypsin inhibitor to stop the enzymatic digestion.
-
Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Cell Plating and Culture:
-
Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM supplemented with 10% FBS, 2.5% HS, and 1% Penicillin-Streptomycin).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Plate the cells at a density of 2-5 x 10^5 cells/well in 24- or 48-well plates.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 48-72 hours to allow for attachment and recovery before treatment.
-
Protocol 2: In Vitro Stimulation of Growth Hormone (GH) Secretion
Materials:
-
Primary pituitary cell cultures (from Protocol 1)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Serum-free DMEM
-
Phosphate-Buffered Saline (PBS)
-
Growth Hormone ELISA kit (rat-specific)
Procedure:
-
Preparation of Tabimorelin Dilutions:
-
Prepare a serial dilution of this compound in serum-free DMEM to achieve the desired final concentrations (e.g., ranging from 10^-11 M to 10^-6 M). Include a vehicle control (DMEM with the same final concentration of DMSO as the highest Tabimorelin concentration).
-
-
Cell Treatment:
-
After 48-72 hours of initial culture, gently wash the cells twice with warm PBS.
-
(Optional) For some experimental designs, you may want to starve the cells in serum-free DMEM for 2-4 hours prior to treatment to reduce basal GH secretion.
-
Remove the wash buffer (or starvation medium) and add the prepared Tabimorelin dilutions or vehicle control to the respective wells.
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
After the incubation period, carefully collect the supernatant from each well.
-
Centrifuge the supernatant at 500 x g for 5 minutes to pellet any detached cells.
-
Transfer the clarified supernatant to a new tube and store at -20°C or -80°C until GH analysis.
-
Measure the concentration of GH in the supernatant using a commercially available rat GH ELISA kit, following the manufacturer's instructions.
-
Protocol 3: Assessment of Cell Viability
It is crucial to assess whether the observed effects of Tabimorelin are due to specific receptor-mediated actions or are a consequence of cytotoxicity.
Materials:
-
Primary pituitary cell cultures treated with Tabimorelin (from Protocol 2)
-
Cell viability assay reagent (e.g., MTT, XTT, or a commercially available kit like CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
After collecting the supernatant for the GH secretion assay, the remaining cells in the wells can be used for a cell viability assay.
-
Follow the manufacturer's protocol for the chosen cell viability assay. For example, for an MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Compare the viability of Tabimorelin-treated cells to the vehicle-treated control cells. A significant decrease in viability would indicate a cytotoxic effect.
Troubleshooting
-
Low cell viability after isolation:
-
Reduce the duration of enzymatic digestion.
-
Handle the tissue and cells gently during mechanical dissociation.
-
Ensure all solutions are sterile and at the correct temperature.
-
-
High basal GH secretion:
-
Increase the pre-incubation/recovery period after cell plating.
-
Incorporate a serum-starvation step before treatment.
-
-
Large variability between replicate wells:
-
Ensure a homogenous single-cell suspension before plating.
-
Be precise with pipetting volumes.
-
Increase the number of replicate wells.
-
Conclusion
These application notes and protocols provide a comprehensive guide for utilizing this compound in primary pituitary cell cultures. By following these methodologies, researchers can effectively investigate the direct effects of this potent growth hormone secretagogue on pituitary somatotrophs, contributing to a deeper understanding of GH regulation and the development of novel therapeutic strategies.
References
- 1. Pharmacological characterisation of a new oral GH secretagogue, NN703 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tabimorelin - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Ipamorelin, the first selective growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Tabimorelin Hemifumarate in Animal Models of Muscle Wasting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscle wasting, characterized by the progressive loss of skeletal muscle mass and function, is a debilitating condition associated with numerous chronic diseases, including cancer (cachexia), organ failure, and aging (sarcopenia). It significantly impairs quality of life and increases morbidity and mortality. Tabimorelin hemifumarate is an orally active, potent, and selective ghrelin receptor (GHS-R1a) agonist. Ghrelin, the endogenous ligand for this receptor, is known as the "hunger hormone" but also plays a critical role in regulating energy balance, stimulating growth hormone (GH) secretion, and modulating muscle metabolism. By mimicking the action of ghrelin, Tabimorelin presents a promising therapeutic strategy to counteract muscle wasting by promoting anabolic pathways and inhibiting catabolic processes.
These application notes provide an overview of the key signaling pathways involved and detailed protocols for utilizing relevant animal models to investigate the efficacy of this compound in treating muscle wasting.
Mechanism of Action: Ghrelin Receptor Agonism in Skeletal Muscle
Tabimorelin exerts its effects by binding to and activating the Growth Hormone Secretagogue Receptor (GHS-R). This activation triggers a dual mechanism to promote muscle growth and prevent atrophy.
-
GH-Dependent Pathway: Activation of GHS-R in the hypothalamus and pituitary gland stimulates the pulsatile release of Growth Hormone (GH). GH then acts on the liver to increase the production of Insulin-like Growth Factor-1 (IGF-1). Circulating IGF-1 binds to its receptor (IGF-1R) on skeletal muscle cells, initiating the PI3K/Akt/mTOR signaling cascade, a master regulator of protein synthesis and muscle hypertrophy.
-
Direct Muscle Effects: The ghrelin receptor is also expressed in skeletal muscle, suggesting direct effects. Activation of the PI3K/Akt pathway inhibits the Forkhead box O (FoxO) family of transcription factors.[1] Inactivated FoxO can no longer promote the transcription of key E3 ubiquitin ligases, such as Muscle RING Finger 1 (MuRF1) and Atrogin-1 (also known as MAFbx), which are critical for muscle protein degradation via the ubiquitin-proteasome system.[2]
By simultaneously stimulating protein synthesis and inhibiting protein degradation, ghrelin agonists like Tabimorelin shift the metabolic balance in muscle toward anabolism, leading to the preservation or restoration of muscle mass.
Application 1: Glucocorticoid-Induced Muscle Atrophy Model
This model is highly relevant for studying steroid myopathy, a common side effect of glucocorticoid therapies used for inflammatory conditions. Synthetic glucocorticoids like dexamethasone induce rapid and significant muscle wasting, primarily by upregulating the expression of MuRF1 and Atrogin-1.
Experimental Protocol: Dexamethasone (DEX)-Induced Atrophy in Mice
-
Animal Model: 8-10 week old male C57BL/6 mice are commonly used.
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
Baseline Measurements: Record baseline body weight.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Vehicle Control, DEX + Vehicle, DEX + Tabimorelin). A minimum of 8-10 animals per group is recommended.
-
Atrophy Induction: Administer dexamethasone daily at a dose of 15-20 mg/kg via intraperitoneal (IP) injection for 10 consecutive days.[3][4]
-
Tabimorelin Administration: Administer this compound (or vehicle) orally (p.o.) once or twice daily, starting concurrently with or one day prior to DEX treatment. The precise dose should be determined from dose-finding studies.
-
Monitoring: Record body weight and food intake daily.
-
Endpoint & Tissue Collection: On day 11, after final body weight measurement, euthanize mice. Dissect, weigh, and snap-freeze key muscles (e.g., gastrocnemius, tibialis anterior, quadriceps, soleus) in liquid nitrogen for later analysis.
Expected Outcomes & Data Presentation
The table below summarizes representative data from studies using ghrelin agonists in glucocorticoid-induced atrophy models.
| Parameter | Control | DEX + Vehicle | DEX + Ghrelin Agonist | % Change vs DEX+Veh |
| Body Weight Change | +5% | -15% | -5% | Attenuated Loss |
| Gastrocnemius Weight (mg) | 150 | 110 | 135 | +22.7% |
| Myotube Diameter (µm) | 40 | 25 | 35 | +40.0% |
| MuRF1 mRNA Expression (fold) | 1.0 | 8.0 | 2.5 | -68.8% |
| Atrogin-1 mRNA Expression (fold) | 1.0 | 10.0 | 3.0 | -70.0% |
| Note: Data are illustrative, compiled from typical results reported in literature for ghrelin and its agonists. Specific results for Tabimorelin must be determined experimentally. |
Application 2: Denervation-Induced Muscle Atrophy Model
This model mimics muscle wasting that occurs following nerve injury or in neurodegenerative diseases. Transecting the sciatic nerve leads to rapid and severe atrophy of the lower hindlimb muscles, providing a robust model to test the neuroprotective and direct muscle-preserving effects of therapeutic agents.
Experimental Protocol: Sciatic Nerve Transection in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are suitable.
-
Anesthesia: Anesthetize the rat using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine mixture).[5] Confirm surgical plane of anesthesia by lack of pedal withdrawal reflex.
-
Surgical Procedure:
-
Place the rat in a prone position and shave the right hindlimb.
-
Make a small skin incision over the midthigh, parallel to the femur.
-
Use blunt dissection to separate the biceps femoris and gluteus muscles to expose the sciatic nerve.[6]
-
Carefully isolate a ~1.5 cm segment of the nerve.[6]
-
Perform a complete transection, excising the segment to prevent reinnervation.[6]
-
The contralateral (left) limb can serve as a non-operated internal control. A separate sham-operated group (nerve exposed but not cut) is also recommended.[6]
-
Close the muscle and skin layers with sutures.
-
-
Post-Operative Care: Provide appropriate analgesia and monitor the animal for recovery.
-
Group Allocation & Treatment: As described in the DEX model, randomize animals and begin daily oral administration of Tabimorelin or vehicle.
-
Endpoint: The typical duration is 7 to 14 days post-surgery.
-
Tissue Collection: Euthanize the animal and collect the gastrocnemius, soleus, and tibialis anterior muscles from both the denervated and contralateral limbs for weight and molecular analysis.
Expected Outcomes & Data Presentation
Ghrelin agonists are expected to attenuate the loss of muscle mass in the denervated limb.
| Parameter (14 days post-op) | Contralateral Limb | Denervated (Vehicle) | Denervated (Ghrelin Agonist) | % Sparing vs Vehicle |
| Gastrocnemius Weight (g) | 2.10 | 1.15 (-45%) | 1.45 (-31%) | ~36% |
| Tibialis Anterior Weight (g) | 0.75 | 0.48 (-36%) | 0.60 (-20%) | ~38% |
| Mean Fiber CSA (µm²) | 3000 | 1600 | 2200 | +37.5% |
| Atrogin-1 mRNA (fold) | 1.0 | 6.0 | 3.5 | -41.7% |
| Note: Data are illustrative, compiled from typical results reported in literature.[7] The "% Sparing" indicates the percentage of muscle mass loss that was prevented by the treatment. Specific results for Tabimorelin must be determined experimentally. |
Application 3: Cancer Cachexia Model
Cancer cachexia is a multifactorial syndrome characterized by anorexia and systemic inflammation, leading to severe loss of muscle and fat mass. The Lewis Lung Carcinoma (LLC) model in mice is a widely used preclinical model that recapitulates these key features.[8]
Experimental Protocol: Lewis Lung Carcinoma (LLC) Cachexia in Mice
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Cell Culture: Culture LLC cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁶ cells per 100 µL.[9]
-
Tumor Implantation: Anesthetize mice and subcutaneously inject 100 µL of the LLC cell suspension (1 x 10⁶ cells) into the right flank.[9] A control group should be injected with PBS.
-
Monitoring: Monitor animals daily. Measure body weight (carcass weight, excluding tumor), tumor volume (using calipers), and food intake. Cachexia typically develops over 3-4 weeks.[9]
-
Treatment: Begin daily oral administration of Tabimorelin or vehicle when tumors are palpable or at a pre-determined time point (e.g., 7 days post-implantation).
-
Endpoint: Euthanize mice when tumors reach a predetermined size limit or when body weight loss exceeds 20%. This is typically around 21-28 days post-implantation.
-
Tissue Collection: At endpoint, measure final tumor weight and carcass weight. Dissect, weigh, and process muscles (gastrocnemius, tibialis anterior) and fat pads (e.g., epididymal).
Expected Outcomes & Data Presentation
Ghrelin agonists have been shown to improve body weight, lean mass, and food intake in cachexia models.
| Parameter | Non-Tumor Control | LLC + Vehicle | LLC + Ghrelin Agonist | % Change vs LLC+Veh |
| Carcass Weight Change | +2% | -18% | -8% | Attenuated Loss |
| Lean Body Mass Change | +1% | -16% | -4% | Attenuated Loss |
| Daily Food Intake ( g/day ) | 3.6 | 2.7 | 3.2 | +18.5% |
| Gastrocnemius Weight (mg) | 145 | 105 | 125 | +19.0% |
| Note: Data are illustrative, compiled from typical results in literature. The effects of Tabimorelin on tumor growth itself should also be carefully monitored, although studies with other ghrelin agonists have not shown an increase in tumor proliferation.[6] |
Key Downstream Analytical Protocols
Protocol 1: Muscle Fiber Cross-Sectional Area (CSA) Analysis
-
Sample Preparation: Embed snap-frozen muscle tissue (e.g., mid-belly of tibialis anterior) in Optimal Cutting Temperature (OCT) compound.
-
Cryosectioning: Cut transverse sections (8-10 µm thick) using a cryostat at -20°C and mount on slides.
-
Staining:
-
Allow sections to air dry for 30 minutes.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology.
-
Alternatively, for clearer fiber boundaries, perform immunofluorescence staining for Laminin or Dystrophin.
-
-
Imaging: Capture images of the entire muscle cross-section using a microscope equipped with a digital camera.
-
Analysis: Use image analysis software (e.g., ImageJ/Fiji) to manually or automatically trace the circumference of 200-300 individual muscle fibers per sample to calculate the CSA. Calculate the average CSA and plot a frequency distribution histogram.
Protocol 2: Western Blotting for MuRF1 and Atrogin-1
-
Protein Extraction: Homogenize ~30 mg of frozen muscle tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto a 10% or 12% polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against MuRF1 (TRIM63) or Atrogin-1 (FBXO32), diluted in blocking buffer. Also probe a separate membrane or strip the same one for a loading control (e.g., GAPDH, α-Tubulin).
-
Secondary Antibody Incubation: Wash the membrane with TBS-T and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry: Quantify band intensity using software like ImageJ, normalizing the protein of interest to the loading control.
References
- 1. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of ghrelin and anamorelin (ONO-7643), a selective ghrelin receptor agonist, on tumor growth in a lung cancer mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Life-Cycle Development – Helsinn [helsinn.com]
- 6. Animal models of sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological targeting of age-related changes in skeletal muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of pharmaceuticals with a novel 50-hour animal model of bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Insulin-Like Growth Factor 1 (IGF-1) Levels Using ELISA Following Treatment with Tabimorelin Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tabimorelin hemifumarate is a potent, orally-active, small-molecule agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] As a growth hormone secretagogue (GHS), Tabimorelin mimics the action of endogenous ghrelin, stimulating the pituitary gland to release growth hormone (GH).[1][2] The subsequent increase in circulating GH primarily acts on the liver to stimulate the production and secretion of Insulin-Like Growth Factor 1 (IGF-1).[2] IGF-1 is a key mediator of the anabolic and growth-promoting effects of GH.[2][3] Therefore, quantifying serum IGF-1 levels is a critical downstream biomarker for assessing the pharmacodynamic effect of Tabimorelin and other GHS compounds.
This application note provides a detailed protocol for the quantification of human IGF-1 in serum or plasma samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a common and robust method for this application. It also includes expected quantitative outcomes based on clinical studies of similar growth hormone secretagogues.
Principle of the Method
The sandwich ELISA is a highly sensitive and specific immunoassay. In this assay, a microtiter plate is pre-coated with a monoclonal antibody specific for human IGF-1. When the sample is added, the IGF-1 present binds to this capture antibody. A second, biotinylated polyclonal antibody that recognizes a different epitope on the IGF-1 molecule is then added, forming a "sandwich" of capture antibody-IGF-1-detection antibody. Following a wash step, an Avidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody. A final wash removes any unbound conjugate, and a chromogenic substrate (TMB) is added. The HRP enzyme catalyzes a color change, which is stopped by the addition of an acid. The intensity of the color is directly proportional to the concentration of IGF-1 in the sample and is measured spectrophotometrically at 450 nm.
Signaling Pathway
Tabimorelin administration initiates a signaling cascade that results in increased IGF-1 production. This pathway begins with the binding of Tabimorelin to the Growth Hormone Secretagogue Receptor (GHSR) in the anterior pituitary. This activation stimulates the synthesis and pulsatile release of Growth Hormone (GH) into circulation. GH then travels to the liver and other peripheral tissues, where it binds to the Growth Hormone Receptor (GHR). This binding activates the JAK-STAT signaling pathway, leading to the transcription of the IGF-1 gene and subsequent synthesis and secretion of IGF-1.
Caption: Tabimorelin signaling pathway leading to IGF-1 secretion.
Expected Quantitative Data
Clinical studies on growth hormone secretagogues similar to Tabimorelin have demonstrated significant increases in serum IGF-1 levels. The data below is representative of the expected changes following a consistent treatment regimen. A retrospective study on men treated with a combination of GHS (GHRP-6, GHRP-2, and Sermorelin) showed a marked increase in IGF-1 levels.[4][5] Another study on the oral ghrelin agonist MK-0677 (Ibutamoren) also showed a significant increase in IGF-1 compared to placebo.[6]
| Parameter | Baseline (Pre-Treatment) | Post-Treatment | Percent Increase | Reference |
| Mean Serum IGF-1 (ng/mL) | 159.5 (± 26.7) | 239.0 (± 54.6) | ~50% | GHS Combination Therapy[4][5] |
| Fold-Change in IGF-1 vs. Placebo | - | ~1.65-fold higher | ~65% | MK-0677 (Ibutamoren)[6] |
Note: These values are for illustrative purposes based on similar compounds and actual results with Tabimorelin may vary depending on dosage, treatment duration, and patient population.
Experimental Protocol: IGF-1 Sandwich ELISA
This protocol is a synthesized methodology based on standard commercially available human IGF-1 ELISA kits.[7][8][9] It is crucial to follow the specific instructions provided with the kit used.
Materials and Reagents
-
Human IGF-1 ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)
-
Deionized or distilled water
-
Precision pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Squirt bottle, manifold dispenser, or automated plate washer
-
Absorbent paper
-
Vortex mixer
-
Tubes for sample and standard dilution
Sample Collection and Preparation
-
Sample Type: Serum or plasma (EDTA or heparin anticoagulant) can be used.
-
Collection:
-
Serum: Collect whole blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1,000 x g. Carefully collect the serum.[8]
-
Plasma: Collect whole blood using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. Carefully collect the plasma.[8]
-
-
Storage: Assay fresh samples immediately. For later use, aliquot samples and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8]
-
Sample Pre-treatment (Crucial Step): IGF-1 circulates bound to IGF-binding proteins (IGFBPs), which can interfere with the assay.[10] Most kits provide an acidic sample buffer to dissociate IGF-1 from IGFBPs.
-
Dilute serum/plasma samples according to the kit manufacturer's instructions (e.g., a 1:21 dilution by adding 10 µL of sample to 200 µL of the provided acidic Sample Buffer).[10]
-
Mix thoroughly and incubate for the time specified in the kit manual (e.g., 10-30 minutes) to ensure complete dissociation.
-
Assay Workflow
The following diagram outlines the major steps of the IGF-1 ELISA procedure.
Caption: General experimental workflow for the IGF-1 Sandwich ELISA.
Step-by-Step Procedure
-
Reagent Preparation: Prepare all reagents, including wash buffer and standard dilutions, according to the kit's instructions. A typical standard curve might range from 0 ng/mL to 100 ng/mL.[8]
-
Add Standards and Samples: Pipette 100 µL of each standard, control, and pre-treated sample into the appropriate wells of the microtiter plate. It is recommended to run all samples and standards in duplicate.[7]
-
First Incubation: Cover the plate and incubate for 90 minutes at 37°C.[8]
-
First Wash: Aspirate the liquid from each well and wash the plate 3 times with 1X Wash Buffer (~300 µL per well). After the final wash, invert the plate and blot it firmly on absorbent paper to remove any remaining buffer.[8]
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody solution to each well.
-
Second Incubation: Cover the plate and incubate for 60 minutes at 37°C.[8]
-
Second Wash: Repeat the wash step as described in step 4 (some protocols may specify 5 washes).
-
Add HRP Conjugate: Add 100 µL of the Streptavidin-HRP conjugate solution to each well.
-
Third Incubation: Cover the plate and incubate for 30 minutes at 37°C.[8]
-
Third Wash: Repeat the wash step, ensuring it is thorough (typically 5 times) to minimize background noise.
-
Substrate Development: Add 90 µL of TMB substrate to each well. Cover the plate and incubate in the dark at 37°C for 15-20 minutes. A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis
-
Standard Curve: Average the duplicate readings for each standard, control, and sample. Subtract the average OD of the zero standard (blank).
-
Plotting: Plot the mean OD for each standard on the y-axis against its concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically the most appropriate model.
-
Calculate Concentrations: Use the generated standard curve to interpolate the IGF-1 concentration for each sample.
-
Correction for Dilution: Multiply the interpolated concentration by the sample dilution factor (e.g., 21) to obtain the actual IGF-1 concentration in the original sample.
Conclusion
The sandwich ELISA is a reliable and effective method for quantifying changes in serum or plasma IGF-1 levels following treatment with this compound. Accurate measurement of this key biomarker is essential for determining the pharmacodynamic profile and therapeutic efficacy of this and other growth hormone secretagogues. Careful adherence to the protocol, especially the sample pre-treatment step to dissociate IGF-1 from its binding proteins, is critical for obtaining accurate and reproducible results.
References
- 1. Tabimorelin - Wikipedia [en.wikipedia.org]
- 2. Peptides for Bodybuilding: Efficacy, Safety, Types, and More [healthline.com]
- 3. store.drg-international.com [store.drg-international.com]
- 4. Growth Hormone Secretagogue Treatment in Hypogonadal Men Raises Serum Insulin-Like Growth Factor-1 Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth Hormone Secretagogue Treatment in Hypogonadal Men Raises Serum Insulin-Like Growth Factor-1 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral ghrelin receptor agonist MK-0677 increases serum insulin-like growth factor 1 in hemodialysis patients: a randomized blinded study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencellonline.com [sciencellonline.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. bt-laboratory.com [bt-laboratory.com]
- 10. weldonbiotech.com [weldonbiotech.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Tabimorelin Hemifumarate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tabimorelin (NN703) is a potent, orally active growth hormone secretagogue that acts as a ghrelin mimetic. As with any active pharmaceutical ingredient (API), a reliable and robust analytical method is crucial for quality control, stability testing, and formulation development. This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Tabimorelin hemifumarate in bulk drug substance. The method is designed to be simple, precise, and accurate, separating Tabimorelin from its potential degradation products.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.
Table 1: HPLC Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.05 M Phosphate Buffer (pH 3.5) in a 40:60 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
2. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.05 M solution of monobasic potassium phosphate and adjust the pH to 3.5 with phosphoric acid. Filter and degas the buffer. Mix with acetonitrile in the specified ratio.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (50 µg/mL): Accurately weigh 5 mg of the this compound sample, transfer to a 100 mL volumetric flask, and dilute to volume with the mobile phase.
3. Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity (Concentration Range) | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Precision (%RSD) | |
| - Intraday | < 1.0% |
| - Interday | < 1.5% |
| Accuracy (% Recovery) | 99.2% - 101.5% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Specificity | No interference from placebo or degradation products |
Forced Degradation Studies: Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions. The results showed significant degradation under acidic and oxidative conditions, with the degradation products being well-resolved from the main Tabimorelin peak, proving the method's specificity.
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Simplified signaling pathway of Tabimorelin via the GHSR-1a receptor.
Conclusion
The developed RP-HPLC method for the analysis of this compound is simple, rapid, precise, accurate, and stability-indicating. It is suitable for the routine quality control analysis of the bulk drug substance and can be adapted for the analysis of finished pharmaceutical dosage forms. The validation results confirm that the method meets the requirements for a reliable analytical procedure.
Application Notes and Protocols for Longitudinal Studies with Tabimorelin Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tabimorelin hemifumarate is a potent, orally-active, non-peptidyl agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1] By mimicking the action of endogenous ghrelin, Tabimorelin stimulates the release of growth hormone (GH) and subsequently insulin-like growth factor 1 (IGF-1).[1] This mechanism of action makes it a promising therapeutic agent for conditions associated with growth hormone deficiency and muscle wasting. These application notes provide a framework for designing and conducting longitudinal studies to evaluate the long-term efficacy and safety of this compound.
Signaling Pathway of this compound
Tabimorelin, as a ghrelin receptor agonist, activates a cascade of intracellular signaling pathways upon binding to the GHSR-1a. This G-protein coupled receptor primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which in turn activates various downstream effectors including protein kinase C (PKC), calmodulin-dependent protein kinase IIα (CaMKIIα), and AMP-activated protein kinase (AMPK).[1] Additionally, the ghrelin receptor can signal through Gαi/o, activating the PI3K-Akt pathway, and through a β-arrestin-dependent pathway that involves ERK and AKT activation, ultimately leading to receptor internalization.[1] These pathways collectively contribute to the physiological effects of Tabimorelin, including the stimulation of GH secretion and regulation of appetite and metabolism.[2][3]
Caption: Signaling pathway of this compound.
Proposed Longitudinal Study Design
A randomized, double-blind, placebo-controlled, parallel-group study is proposed to evaluate the long-term safety and efficacy of this compound.
Caption: Proposed longitudinal study workflow.
Experimental Protocols
Participant Selection
A cohort of participants with diagnosed growth hormone deficiency will be recruited. Key inclusion criteria include age between 18 and 65 years, a documented history of GHD, and stable doses of any concomitant medications for at least three months prior to screening. Exclusion criteria will include a history of malignancy, uncontrolled diabetes mellitus, and significant renal or hepatic impairment.
Drug Administration
Participants will be randomized to receive either this compound (e.g., a daily oral dose of 1.5 mg/kg) or a matching placebo for 12 months.
Efficacy and Safety Assessments
A schedule of assessments will be implemented throughout the study to monitor efficacy and safety.
Table 1: Schedule of Assessments
| Assessment | Screening (Week -4 to 0) | Baseline (Week 0) | Month 1, 2, 4, 5, 7, 8, 10, 11 | Month 3, 6, 9 | Month 12 (End of Treatment) | Month 13 (Follow-up) |
| Informed Consent | X | |||||
| Inclusion/Exclusion Criteria | X | |||||
| Medical History & Physical Exam | X | X | X | X | ||
| Vital Signs | X | X | X | X | X | X |
| Adverse Event Monitoring | X | X | X | X | X | |
| Concomitant Medication Review | X | X | X | X | X | X |
| Efficacy Assessments | ||||||
| Body Weight & BMI | X | X | X | X | X | |
| Body Composition (DXA) | X | X | X | |||
| IGF-1 & IGFBP-3 Levels | X | X | X | X | X | |
| GH Stimulation Test | X | X | ||||
| Quality of Life Questionnaires | X | X | X | |||
| Safety Assessments | ||||||
| Standard Clinical Chemistry | X | X | X | X | X | X |
| Hematology | X | X | X | X | X | X |
| Urinalysis | X | X | X | X | ||
| Electrocardiogram (ECG) | X | X | X | X |
Detailed Methodologies
Body Composition Analysis
Body composition, including lean body mass, fat mass, and bone mineral density, will be assessed using dual-energy X-ray absorptiometry (DXA). Scans will be performed at baseline and at months 6 and 12.
Hormonal Assays
Serum concentrations of IGF-1 and IGFBP-3 will be measured at baseline and at each study visit. Blood samples will be collected in the morning after an overnight fast.
Growth Hormone Stimulation Test
A standardized growth hormone stimulation test (e.g., using arginine or glucagon) will be performed at screening and at the end of the treatment period to assess the pituitary's capacity to secrete GH. Blood samples for GH measurement will be collected at baseline and at timed intervals following the administration of the secretagogue.
Data Presentation
All quantitative data will be summarized using descriptive statistics. Continuous variables will be presented as mean ± standard deviation or median (interquartile range), while categorical variables will be presented as frequencies and percentages.
Table 2: Expected Outcomes - Body Composition
| Parameter | Baseline (Mean ± SD) | Month 6 (Mean ± SD) | Month 12 (Mean ± SD) | p-value (vs. Placebo) |
| Tabimorelin Group | ||||
| Lean Body Mass (kg) | TBD | TBD | TBD | <0.05 |
| Fat Mass (kg) | TBD | TBD | TBD | <0.05 |
| Bone Mineral Density (g/cm²) | TBD | TBD | TBD | NS |
| Placebo Group | ||||
| Lean Body Mass (kg) | TBD | TBD | TBD | |
| Fat Mass (kg) | TBD | TBD | TBD | |
| Bone Mineral Density (g/cm²) | TBD | TBD | TBD |
Table 3: Expected Outcomes - Hormonal Markers
| Parameter | Baseline (Mean ± SD) | Month 6 (Mean ± SD) | Month 12 (Mean ± SD) | p-value (vs. Placebo) |
| Tabimorelin Group | ||||
| IGF-1 (ng/mL) | TBD | TBD | TBD | <0.01 |
| IGFBP-3 (µg/mL) | TBD | TBD | TBD | <0.05 |
| Peak GH on Stimulation Test (ng/mL) | TBD | - | TBD | <0.01 |
| Placebo Group | ||||
| IGF-1 (ng/mL) | TBD | TBD | TBD | |
| IGFBP-3 (µg/mL) | TBD | TBD | TBD | |
| Peak GH on Stimulation Test (ng/mL) | TBD | - | TBD |
Note: TBD (To Be Determined) values will be populated with data from the clinical trial. NS = Not Significant.
Conclusion
This document provides a comprehensive framework for the design and implementation of a longitudinal study to investigate the long-term effects of this compound. The detailed protocols and assessment schedules are intended to ensure the collection of robust and reliable data to evaluate the therapeutic potential of this novel ghrelin receptor agonist.
References
Troubleshooting & Optimization
Tabimorelin hemifumarate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Tabimorelin hemifumarate. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is soluble in both aqueous and organic solvents. Its solubility is significantly higher in organic solvents like DMSO compared to water.[1] Gentle warming can aid dissolution in aqueous solutions.[1]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: For preparing high-concentration stock solutions, DMSO is recommended.[2] For aqueous stock solutions, water can be used, although the maximum concentration is lower and may require gentle warming to fully dissolve the compound.[1]
Q3: My this compound is not dissolving in water, what should I do?
A3: If you are experiencing difficulty dissolving this compound in water, ensure you have not exceeded its maximum solubility of 5.29 mg/mL. Gentle warming of the solution can help facilitate dissolution.[1] For higher concentrations, consider using an alternative solvent system as detailed in the troubleshooting guide below.
Q4: Can I use sonication to dissolve this compound?
A4: Yes, sonication can be used to aid in the dissolution of this compound, especially when preparing solutions in DMSO or other solvent systems.[2]
Troubleshooting Guide
Issue: Precipitation or phase separation occurs during the preparation of an aqueous solution.
Root Cause: This may be due to exceeding the aqueous solubility limit of this compound or a change in temperature.
Solution:
-
Verify Concentration: Ensure the target concentration does not exceed 5.29 mg/mL in water.
-
Gentle Warming: Warm the solution gently to aid dissolution.[1]
-
pH Adjustment: Although not explicitly detailed in the provided search results, adjusting the pH of the aqueous solution may improve solubility. This is a general technique for compounds with ionizable groups.[3]
-
Use of Co-solvents: For in vivo experiments requiring higher concentrations, consider using a co-solvent system. Detailed protocols are provided below.
Issue: Difficulty achieving a concentration higher than 5.29 mg/mL for in vivo studies.
Root Cause: The inherent solubility of this compound in purely aqueous solutions is limited.
Solution: Utilize established multi-component solvent systems to enhance solubility. Here are three validated protocols that can achieve a concentration of at least 2.5 mg/mL:[2]
-
Protocol 1: DMSO/PEG300/Tween-80/Saline
-
Protocol 2: DMSO/SBE-β-CD/Saline
-
Protocol 3: DMSO/Corn Oil
Detailed step-by-step instructions for these protocols are provided in the "Experimental Protocols" section.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 5.29 | 10 | Gentle warming may be required. |
| DMSO | 58.67 | 100 | Ultrasonic assistance can be used.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 4.73 | Results in a clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 4.73 | Results in a clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 4.73 | Results in a clear solution.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using DMSO, PEG300, Tween-80, and Saline[2]
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Finally, add saline to reach the desired final volume and concentration.
Protocol 2: Preparation of this compound Solution using DMSO and SBE-β-CD[2]
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add a 20% SBE-β-CD solution in saline to the DMSO stock solution.
-
Mix thoroughly until a clear solution is obtained.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for preparing this compound solutions.
Caption: Simplified signaling cascade of Tabimorelin via the GHS-R1a receptor.
References
Technical Support Center: Tabimorelin Hemifumarate in Aqueous Solution
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tabimorelin hemifumarate in aqueous solutions. As specific stability data for this compound is limited in publicly available literature, this guide is based on general principles of peptide and small molecule stability.
Frequently Asked Questions (FAQs)
Q1: How should I prepare aqueous solutions of this compound?
A1: this compound has some solubility in water. For preparation, it is recommended to use a high-purity solvent such as sterile, deionized water. Gentle warming may aid in dissolution. For in vivo experiments, it is advisable to prepare the working solution fresh on the same day of use.
Q2: What are the recommended storage conditions for aqueous solutions of this compound?
Q3: What factors can affect the stability of this compound in an aqueous solution?
A3: Several factors can influence the stability of peptide-like molecules such as Tabimorelin in aqueous solutions. These include:
-
pH: The pH of the solution can significantly impact stability. For many peptides, maximum stability is often found in a slightly acidic pH range (around pH 5.0).
-
Temperature: Higher temperatures generally accelerate degradation rates.
-
Light: Exposure to light, particularly UV light, can cause photodegradation. Solutions should be protected from light.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of susceptible functional groups.
-
Hydrolysis: As with many organic molecules, Tabimorelin may be susceptible to hydrolysis, especially at extreme pH values.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation or cloudiness in the aqueous solution. | - Low solubility at the prepared concentration.- pH of the solution is at or near the isoelectric point of the molecule.- Degradation of the compound. | - Try gentle warming or sonication to aid dissolution.- Adjust the pH of the solution. For many peptides, solubility is higher at pH values away from their isoelectric point.- Prepare a fresh solution and consider using a different buffer system. |
| Loss of biological activity over time. | - Chemical degradation of Tabimorelin.- Adsorption to the storage container. | - Prepare fresh solutions before each experiment.- Store aliquoted solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.- Use low-protein-binding tubes and vials for storage and preparation.- Perform a stability study under your experimental conditions to determine the rate of degradation. |
| Inconsistent experimental results. | - Inconsistent solution preparation.- Degradation of the stock or working solution. | - Standardize your solution preparation protocol.- Always prepare fresh working solutions from a properly stored stock solution.- Visually inspect solutions for any signs of precipitation or color change before use. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Photostability chamber
-
Oven
Methodology:
-
Acid Hydrolysis: Dissolve Tabimorelin in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve Tabimorelin in 0.1 M NaOH and incubate at a controlled temperature for a defined period.
-
Oxidative Degradation: Dissolve Tabimorelin in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of Tabimorelin to dry heat (e.g., 80°C) in an oven.
-
Photostability: Expose a solution of Tabimorelin to light according to ICH Q1B guidelines.
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to separate the parent compound from any degradation products.
General Stability-Indicating HPLC Method
Objective: To quantify the amount of intact this compound and separate it from its degradation products.
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for the best separation.
-
Detection: UV detection at a wavelength where Tabimorelin shows maximum absorbance.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Below are diagrams illustrating general concepts relevant to the stability of pharmaceutical compounds in aqueous solutions.
Caption: Common degradation pathways for pharmaceuticals in aqueous solutions.
Caption: A typical experimental workflow for assessing drug stability.
References
Optimizing Tabimorelin hemifumarate dose for maximal GH release
Welcome to the Technical Support Center for Tabimorelin hemifumarate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Tabimorelin for maximal Growth Hormone (GH) release. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Tabimorelin (also known as NN-703) is a potent, orally-active synthetic peptide that functions as an agonist for the ghrelin/growth hormone secretagogue receptor (GHSR-1a).[1] It mimics the action of the endogenous hormone ghrelin, stimulating the release of Growth Hormone (GH) from the pituitary gland.[1][2] The binding of Tabimorelin to GHSR-1a, a G protein-coupled receptor, initiates a signaling cascade that results in GH secretion.[3]
Q2: What is the expected dose-response relationship for Tabimorelin-induced GH release?
Tabimorelin induces GH release in a dose-dependent manner.[2] Studies in animal models have demonstrated a clear correlation between the administered dose of Tabimorelin and the peak concentration of plasma GH. For detailed quantitative data from various experimental models, please refer to the data tables below.
Q3: Are there any known off-target effects or side effects associated with Tabimorelin?
Yes, research has identified a few off-target effects. Tabimorelin has been shown to cause transient increases in other hormones, including adrenocorticotropic hormone (ACTH), cortisol, and prolactin.[1] Notably, in swine, a 50% increase in cortisol was observed across tested doses, but this effect was not dose-dependent.[2] Additionally, Tabimorelin is a mechanism-based inhibitor of the cytochrome P450 enzyme CYP3A4, which could lead to drug-drug interactions.[1][4]
Troubleshooting Guide
Issue 1: Suboptimal or No GH Release Observed
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosage | Ensure the dose of Tabimorelin is within the effective range for your specific model. Refer to the dose-response data in Table 1 and Table 2. Consider performing a dose-response curve to determine the optimal concentration for your experimental setup. |
| Poor Oral Bioavailability | Although orally active, bioavailability can vary. For initial or critical experiments, consider intravenous (i.v.) administration to bypass first-pass metabolism and ensure systemic exposure. The oral bioavailability in dogs has been reported to be around 30%.[2] |
| Receptor Desensitization | Prolonged or continuous exposure to high concentrations of a receptor agonist can lead to desensitization. If conducting long-term studies, consider intermittent dosing schedules to allow for receptor resensitization. |
| Blunted Response in Obese Models | Studies with other GH secretagogues have shown a blunted GH response in obese subjects.[5][6] This may be due to decreased GHSR expression or altered downstream signaling. Consider co-administration with a Growth Hormone-Releasing Hormone (GHRH) analog, which has been shown to help restore GH secretion in obese models.[5][6] |
| Age of Experimental Animals | The responsiveness of the GH axis can decline with age. Ensure that the age of your animal models is appropriate and consistent across experimental groups. |
| Improper Sample Handling | GH is a peptide hormone and can be sensitive to degradation. Ensure proper collection and storage of plasma/serum samples (e.g., collection in tubes with protease inhibitors, storage at -80°C) prior to analysis. |
Issue 2: High Variability in GH Release Between Subjects
| Potential Cause | Troubleshooting Steps |
| Genetic Variability | Individual differences in GHSR expression or signaling efficiency can contribute to variability. Increase the number of subjects per group to improve statistical power. |
| Stress During Experimentation | Stress can influence the release of various hormones, including cortisol, which may impact the GH axis. Acclimatize animals to the experimental procedures and environment to minimize stress. |
| Pulsatile Nature of GH Secretion | GH is released in a pulsatile manner. A single time-point measurement may not accurately reflect the overall GH response. Implement a serial blood sampling protocol to capture the peak GH concentration and the area under the curve (AUC). |
| Fasting State of Animals | The metabolic state of the animal can influence ghrelin and GH levels. Standardize the fasting period for all animals before administering Tabimorelin. |
Issue 3: Unexpected Side Effects Observed
| Potential Cause | Troubleshooting Steps |
| CYP3A4 Inhibition | If using co-medications, be aware of potential drug-drug interactions due to Tabimorelin's inhibition of CYP3A4.[4] If possible, avoid co-administration of drugs that are known substrates of CYP3A4. |
| Elevated Cortisol or Prolactin | The observed increases in cortisol and prolactin are generally transient.[1] To characterize these effects, include measurements of these hormones in your study design. If these effects are a concern, consider if a lower effective dose of Tabimorelin can achieve the desired GH release with minimized off-target effects. |
Data Presentation
Table 1: In Vivo Dose-Response of Tabimorelin (NN-703) on Peak GH Concentration
| Animal Model | Route of Administration | Dose | Peak Plasma GH Concentration (mean ± SEM) |
| Swine | Intravenous (i.v.) | 155 ± 23 nmol/kg | 91 ± 7 ng/mL |
| Beagle Dogs | Intravenous (i.v.) | 1 µmol/kg | 38.5 ± 19.6 ng/mL |
| Beagle Dogs | Oral (p.o.) | 20 µmol/kg | 49.5 ± 17.8 ng/mL |
| Data extracted from Hansen et al. (1999).[2] |
Table 2: Comparison of Potency and Efficacy of Different GH Secretagogues in Swine (i.v. administration)
| Compound | Potency (ED₅₀, nmol/kg) | Efficacy (Eₘₐₓ, ng GH/mL plasma) |
| Tabimorelin (NN-703) | 155 ± 23 | 91 ± 7 |
| MK-677 (Ibutamoren) | 46 ± 6 | 121 ± 8 |
| Hexarelin | 2.0 ± 0.2 | 86 ± 5 |
| Data extracted from Hansen et al. (1999).[7] |
Experimental Protocols
Protocol 1: In Vitro GH Release from Primary Rat Pituitary Cells
-
Cell Preparation:
-
Anterior pituitary glands are surgically removed from rats.
-
The tissue is minced and enzymatically dispersed (e.g., using trypsin or collagenase) to obtain a single-cell suspension.
-
Cells are washed and resuspended in an appropriate culture medium (e.g., DMEM) supplemented with serum.
-
Cells are plated in multi-well plates and allowed to attach for a specified period (e.g., 48-72 hours).
-
-
Stimulation with Tabimorelin:
-
The culture medium is replaced with a serum-free medium containing the desired concentrations of this compound. A vehicle control (e.g., DMSO or saline) should be included.
-
A range of concentrations should be tested to generate a dose-response curve (e.g., 10⁻¹⁰ M to 10⁻⁶ M).
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection and Analysis:
-
After incubation, the culture medium is collected from each well.
-
The collected medium is centrifuged to remove any cellular debris.
-
The supernatant is stored at -20°C or -80°C until analysis.
-
The concentration of GH in the medium is determined using a validated assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Protocol 2: In Vivo Assessment of GH Release in a Canine Model
-
Animal Preparation:
-
Use healthy, adult beagle dogs.
-
Animals should be fasted overnight to standardize metabolic conditions.
-
On the day of the experiment, an intravenous catheter is placed for blood sampling and drug administration.
-
-
Tabimorelin Administration:
-
Blood Sampling:
-
A baseline blood sample is collected before Tabimorelin administration.
-
Serial blood samples are collected at various time points post-administration (e.g., 15, 30, 60, 90, 120, 180, 240, 360 minutes).
-
Blood should be collected into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Hormone Analysis:
-
Plasma GH concentrations are measured using a validated species-specific assay (e.g., RIA or ELISA).
-
Data are typically analyzed to determine the peak GH concentration (Cₘₐₓ) and the area under the concentration-time curve (AUC).
-
Visualizations
References
- 1. Tabimorelin - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterisation of a new oral GH secretagogue, NN703 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]
- 4. A clinical study investigating the pharmacokinetic interaction between NN703 (tabimorelin), a potential inhibitor of CYP3A4 activity, and midazolam, a CYP3A4 substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Safety and Efficacy of Growth Hormone Secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of ghrelin administration on decreased growth hormone status in obese animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Potential off-target effects of Tabimorelin hemifumarate in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Tabimorelin hemifumarate in research settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Tabimorelin is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1] It mimics the action of the endogenous ligand ghrelin, stimulating the release of growth hormone (GH) and consequently insulin-like growth factor 1 (IGF-1).[1]
Q2: What are the known or potential off-target effects of Tabimorelin?
Published research and clinical studies have identified several potential off-target effects of Tabimorelin:
-
Hormonal Changes: Transient increases in adrenocorticotropic hormone (ACTH), cortisol, and prolactin have been observed.[1]
-
CYP450 Inhibition: Tabimorelin has been identified as a mechanism-based inhibitor of the cytochrome P450 enzyme CYP3A4.[1] This can lead to drug-drug interactions when co-administered with other drugs metabolized by this enzyme.
-
Hypothalamic Neuropeptide Modulation: As a ghrelin mimetic, Tabimorelin may influence the activity of hypothalamic neurons that regulate appetite and energy balance, such as Neuropeptide Y (NPY) and Pro-opiomelanocortin (POMC) neurons.
Q3: Is there quantitative data available on the off-target interactions of Tabimorelin?
Troubleshooting Guides
This section provides guidance for researchers who encounter unexpected results that may be attributable to off-target effects of Tabimorelin.
Issue 1: Unexpected Changes in Steroid Hormone Levels or Related Biomarkers
Symptoms:
-
Inconsistent or unexpected fluctuations in ACTH, cortisol, or prolactin levels in in-vivo or in-vitro models.
-
Activation of signaling pathways known to be downstream of ACTH or prolactin receptors.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for suspected hormonal off-target effects of Tabimorelin.
Detailed Methodologies:
-
Dose-Response Experiment for Hormone Release:
-
Cell Culture: Culture appropriate pituitary cell lines (e.g., AtT-20 for ACTH) or primary pituitary cells.
-
Treatment: Treat cells with a range of Tabimorelin concentrations (e.g., from 1 nM to 100 µM) for a specified time (e.g., 4 and 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of ACTH, cortisol (if using adrenal cell co-culture), or prolactin in the supernatant using commercially available ELISA kits.
-
Data Analysis: Plot the hormone concentration against the log of the Tabimorelin concentration to generate a dose-response curve and determine the EC50.
-
Issue 2: Discrepancies in Metabolism Studies or Suspected Drug-Drug Interactions
Symptoms:
-
Altered metabolism of a co-administered compound in in-vitro or in-vivo experiments.
-
Unexpected toxicity or efficacy of a co-administered drug that is a known CYP3A4 substrate.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for suspected CYP3A4 inhibition by Tabimorelin.
Detailed Methodologies:
-
In-Vitro CYP3A4 Inhibition Assay (Luminescent Method):
-
Reagents: Use a commercial CYP3A4 assay kit (e.g., P450-Glo™). This typically includes recombinant human CYP3A4, a luminogenic substrate, and a luciferin detection reagent.
-
Incubation: Incubate the recombinant CYP3A4 enzyme with a range of Tabimorelin concentrations.
-
Substrate Addition: Add the luminogenic substrate to initiate the reaction.
-
Detection: After a set incubation period, add the luciferin detection reagent to stop the reaction and measure the luminescence.
-
Data Analysis: Calculate the percent inhibition of CYP3A4 activity for each Tabimorelin concentration and determine the IC50 value.
-
Issue 3: Unexplained Effects on Appetite or Metabolism in Animal Models
Symptoms:
-
Changes in food intake, body weight, or glucose metabolism that are not directly attributable to GH/IGF-1 signaling.
Troubleshooting Workflow:
References
Troubleshooting inconsistent results in Tabimorelin hemifumarate experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing inconsistent results in experiments involving Tabimorelin hemifumarate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability in Growth Hormone (GH) Release Assays
Question: We are observing significant well-to-well or animal-to-animal variability in growth hormone (GH) secretion after treatment with Tabimorelin. What are the potential causes and solutions?
Answer: Inconsistent GH release is a common challenge. The pulsatile nature of endogenous GH secretion and the complex regulation of the ghrelin receptor (GHSR) system are major contributing factors. Consider the following:
-
Experimental Design:
-
Animal Acclimatization: Ensure animals are properly acclimatized to handling and experimental procedures to minimize stress, as stress hormones can influence GH secretion[1].
-
Sampling Time: Standardize the time of day for dosing and blood sampling. The GH axis is subject to circadian rhythms.
-
Baseline Measurements: Always take baseline GH measurements before administering Tabimorelin to account for individual variations.
-
-
Compound & Formulation:
-
Solubility: this compound has specific solubility characteristics. Ensure it is fully dissolved in your vehicle. Incomplete solubilization is a primary source of dosing errors. Refer to the solubility data table below.
-
Stability: Prepare fresh solutions for each experiment. The stability of Tabimorelin in your specific vehicle and storage conditions should be validated.
-
-
Biological Factors:
-
Receptor Desensitization: Prolonged or repeated exposure to a potent agonist like Tabimorelin can lead to GHSR internalization and desensitization.
-
Leptin Signaling: The orexigenic and adipogenic effects of Tabimorelin are dependent on intact leptin receptor signaling. Experiments in models with deficient leptin signaling, such as ZDF rats, show diminished responses[2].
-
Constitutive Activity: The ghrelin receptor (GHSR-1a) exhibits high constitutive (ligand-independent) activity, which can contribute to baseline noise[3][4]. Ensure your control groups adequately capture this baseline.
-
Issue 2: In Vitro Results Not Translating to In Vivo Models
Question: Our in vitro assays show potent activation of the ghrelin receptor by Tabimorelin, but we see a weaker or no effect on appetite or body weight in our animal models. Why might this be happening?
Answer: Discrepancies between in vitro and in vivo results can stem from pharmacokinetic and physiological factors:
-
Pharmacokinetics: Tabimorelin is orally active, but its absorption and metabolism can be influenced by factors like food intake and species differences. It is also a known inhibitor of the metabolic enzyme CYP3A4, which could affect its own metabolism or that of other compounds[5][6][7].
-
Physiological Regulation: Appetite regulation is complex, involving interplay between multiple hormones like leptin and ghrelin[2]. In an in vivo system, counter-regulatory mechanisms can dampen the effect of a single agonist. For example, Tabimorelin's effect on appetite-regulating neuropeptides like NPY and POMC can be blunted in the absence of proper leptin signaling[2].
-
Dosing and Administration: Ensure the dose and route of administration are appropriate for the animal model. An oral dose may not translate directly from an in vitro EC50 value. Review literature for established effective doses in similar models[2].
Issue 3: Compound Precipitation or Instability in Solution
Question: We are having trouble keeping this compound in solution, especially for longer experiments. What are the best practices for preparation and storage?
Answer: Proper handling of the compound is critical for reproducible results.
-
Solvent Selection: Use an appropriate solvent. DMSO is effective for creating high-concentration stock solutions, which can then be diluted into aqueous buffers or cell culture media[8]. For in vivo use, vehicles like a mix of DMSO, PEG300, Tween-80, and saline are often used[8].
-
Preparation Technique: To aid dissolution, gentle warming (e.g., to 37°C) and sonication can be employed[8][9]. Always use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce the solubility of compounds[8].
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles[8]. For working solutions, it is recommended to prepare them fresh on the day of the experiment[9].
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 5.29 | 10 | Requires gentle warming[9]. |
| DMSO | 58.67 | 100 | Ultrasonic assistance may be needed[8]. |
Table 2: Biological Activity and Pharmacokinetics
| Parameter | Value | Species/System | Reference |
| K_i (Binding Affinity) | 50 nM | Human recombinant GHSR-1a | |
| EC_50 (GH Release) | 2.7 nM | Rat pituitary cells | |
| Activity | Potent, Orally Active GHSR Agonist | In vivo | [5] |
| Metabolic Interaction | Mechanism-based inhibitor of CYP3A4 | Human liver microsomes | [6][7] |
Experimental Protocols
Protocol 1: In Vitro GHSR-1a Activation Assay (Calcium Mobilization)
This protocol outlines a general procedure for measuring ghrelin receptor activation in a cell line stably expressing the human receptor (e.g., HEK293-GHSR1a).
-
Cell Culture: Culture HEK293 cells expressing GHSR-1a in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418). Plate cells in a 96-well black, clear-bottom plate and grow to ~90% confluency.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium Dye Loading: Remove culture media from cells and wash once with assay buffer. Load cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Assay Measurement: After incubation, wash the cells to remove excess dye. Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Data Acquisition: Measure baseline fluorescence for 15-30 seconds. Add the Tabimorelin dilutions to the wells and immediately begin measuring the fluorescence signal every 1-2 seconds for at least 2-3 minutes. The binding of Tabimorelin to the Gq-coupled GHSR-1a will trigger a release of intracellular calcium, causing a sharp increase in fluorescence[10][11].
-
Data Analysis: Calculate the peak fluorescence response over baseline for each concentration. Plot the response against the log of the Tabimorelin concentration and fit a sigmoidal dose-response curve to determine the EC50.
Protocol 2: In Vivo GH Release Study in Rats
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g). House animals under a 12:12 light-dark cycle with ad libitum access to food and water. Acclimatize animals to handling for at least one week.
-
Catheter Implantation (Optional but Recommended): For serial blood sampling without causing stress, implant jugular vein catheters and allow animals to recover for 3-5 days.
-
Compound Formulation: Prepare Tabimorelin in a suitable oral vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[8].
-
Dosing and Sampling:
-
Fast animals overnight but allow access to water.
-
Take a baseline blood sample (t=0) via the catheter or tail vein.
-
Administer Tabimorelin via oral gavage at the desired dose (e.g., 50 mg/kg[2]). Administer vehicle to the control group.
-
Collect subsequent blood samples at timed intervals (e.g., 15, 30, 60, 90, and 120 minutes post-dose).
-
-
Sample Processing: Collect blood into EDTA-coated tubes. Centrifuge immediately at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
GH Measurement: Quantify growth hormone levels in plasma using a species-specific ELISA kit according to the manufacturer’s instructions.
-
Data Analysis: Plot the mean GH concentration versus time for both treated and control groups. Calculate the area under the curve (AUC) to determine the total GH release.
Visualizations
Signaling Pathways and Workflows
Caption: GHSR-1a signaling pathways activated by Tabimorelin.[3][10][12]
Caption: A stepwise workflow for troubleshooting inconsistent results.
Caption: Potential root causes of experimental variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Adipogenic and orexigenic effects of the ghrelin-receptor ligand tabimorelin are diminished in leptin-signalling-deficient ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Good, the Bad and the Unknown Aspects of Ghrelin in Stress Coping and Stress-Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tabimorelin - Wikipedia [en.wikipedia.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. A clinical study investigating the pharmacokinetic interaction between NN703 (tabimorelin), a potential inhibitor of CYP3A4 activity, and midazolam, a CYP3A4 substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS:242143-80-2 | Potent, orally active ghrelin receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation [mdpi.com]
- 11. Inhibition of ghrelin action in vitro and in vivo by an RNA-Spiegelmer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Degradation of Tabimorelin hemifumarate and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues related to the degradation of Tabimorelin hemifumarate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key stability concerns?
This compound is a potent, orally active agonist of the ghrelin receptor (GHS-R1a). As a peptide mimetic, its stability is a critical factor for maintaining biological activity and ensuring reproducible experimental outcomes. Like many peptides, this compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis. The hemifumarate salt form may also influence its hygroscopicity and solid-state stability.
Q2: What are the recommended storage conditions for this compound?
To minimize degradation, lyophilized this compound should be stored under desiccated conditions at -20°C. Once reconstituted in a solvent, it is advisable to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How should I prepare stock solutions of this compound to ensure stability?
It is recommended to dissolve this compound in a high-quality, sterile solvent appropriate for your experimental needs. For aqueous solutions, using a buffer at a slightly acidic pH (e.g., pH 4-6) may help to minimize hydrolysis. Prepare solutions fresh for each experiment whenever possible. If stock solutions must be stored, they should be aliquoted and frozen at -80°C immediately after preparation.
Troubleshooting Guides
This section provides guidance on identifying and mitigating common degradation-related issues encountered during experiments with this compound.
Issue 1: Loss of Biological Activity or Inconsistent Results
Possible Cause: Degradation of this compound due to improper handling, storage, or experimental conditions.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the lyophilized powder and reconstituted solutions have been stored at the recommended temperatures (-20°C for powder, -80°C for solutions) and protected from moisture.
-
Assess Solution Stability: If using older stock solutions, prepare a fresh solution from lyophilized powder and compare its performance in your assay.
-
Evaluate Experimental pH: Peptides are often most stable in a specific pH range. If your experimental buffer is alkaline (pH > 7), consider if the peptide is exposed to it for a prolonged period, which could lead to deamidation or other base-catalyzed degradation.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to aggregation and degradation. Use single-use aliquots to avoid this.
-
Protect from Light: If your experiments involve prolonged exposure to light, consider performing them in low-light conditions or using amber-colored tubes to prevent photodecomposition.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Perform Forced Degradation Studies: To identify potential degradation products, subject a sample of this compound to stress conditions. This will help in confirming if the unknown peaks in your experimental samples correspond to degradants.
-
Optimize Chromatographic Method: Ensure your HPLC method is stability-indicating, meaning it can separate the intact drug from its degradation products. This may require adjusting the mobile phase composition, gradient, or column chemistry.
-
Analyze Stressed Samples: Analyze the samples from the forced degradation studies using your optimized HPLC method to establish the retention times of the major degradants.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its intrinsic stability.
Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Incubator or water bath
-
Photostability chamber
-
HPLC system with UV or MS detector
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a known concentration. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a known concentration. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store lyophilized this compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.
-
Organic Phase (B): 0.1% TFA or Formic acid in acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to ensure the separation of compounds with different polarities. A starting point could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (e.g., determined by a UV scan). Mass spectrometry (MS) detection can be used for peak identification.
-
Method Validation: Inject a mixture of the stressed and unstressed samples to demonstrate that the method can separate the main peak from the degradation product peaks. The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.
Data Presentation
While specific quantitative data for this compound degradation is not publicly available, the following table illustrates how to present such data once obtained from forced degradation studies.
Table 1: Illustrative Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Illustrative) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolysis Product 1 |
| 0.1 M NaOH | 24 hours | 60°C | 25% | Deamidation Product 1, Hydrolysis Product 2 |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | Oxidation Product 1 |
| Heat (Solid) | 48 hours | 60°C | 5% | Thermal Degradant 1 |
| Photolysis | 1.2M lux hrs | Room Temp | 8% | Photodegradant 1 |
Visualizations
Logical Workflow for Investigating Degradation
Caption: Troubleshooting workflow for Tabimorelin degradation.
Potential Degradation Pathways for Peptides
Caption: Common degradation pathways for peptide-based molecules.
Technical Support Center: CYP3A4 Inhibition by Tabimorelin Hemifumarate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the inhibition of Cytochrome P450 3A4 (CYP3A4) by Tabimorelin hemifumarate in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the known effect of this compound on CYP3A4 activity?
A1: Tabimorelin (also known as NN703) is a mechanism-based inhibitor of CYP3A4.[1] This means that it is converted by CYP3A4 into a reactive metabolite that irreversibly binds to and inactivates the enzyme.[2][3] This leads to a time- and concentration-dependent loss of CYP3A4 activity.[3] Clinical studies have confirmed this inhibitory effect, showing a significant increase in the systemic exposure of co-administered drugs that are substrates of CYP3A4.[1]
Q2: What are the clinical implications of Tabimorelin's inhibition of CYP3A4?
A2: The inhibition of CYP3A4 by Tabimorelin can lead to significant drug-drug interactions (DDIs). When Tabimorelin is co-administered with a drug that is primarily metabolized by CYP3A4, the metabolism of that drug will be reduced, leading to higher plasma concentrations and a potential for increased toxicity or adverse effects.[2] A clinical study demonstrated that Tabimorelin significantly increases the exposure of midazolam, a sensitive CYP3A4 substrate.[1]
Q3: What type of in vitro models are suitable for studying Tabimorelin's effect on CYP3A4?
A3: Human liver microsomes (HLMs) are the most common and appropriate in vitro system for studying the mechanism-based inhibition of CYP3A4 by Tabimorelin.[3] HLMs contain a high concentration of CYP enzymes, including CYP3A4, and are a standard model for evaluating drug metabolism and inhibition. Recombinant human CYP3A4 enzymes can also be used to confirm the specific role of this isozyme.
Q4: What are the key parameters to determine in an in vitro study of mechanism-based inhibition?
A4: For a mechanism-based inhibitor like Tabimorelin, the key kinetic parameters to determine are:
-
KI (Inactivation Constant): The concentration of the inhibitor that produces half-maximal inactivation.
-
kinact (Maximal Rate of Inactivation): The maximum rate of enzyme inactivation at a saturating concentration of the inhibitor.
These parameters are crucial for predicting the in vivo significance of the DDI.[3]
Troubleshooting Guides
Problem 1: High variability in IC50 values for Tabimorelin in our in vitro assay.
-
Possible Cause 1: Pre-incubation time is not optimized.
-
Solution: For a mechanism-based inhibitor, the inhibitory effect is time-dependent. Ensure that you are performing a pre-incubation of Tabimorelin with the human liver microsomes and an NADPH-generating system before adding the CYP3A4 substrate. Vary the pre-incubation time (e.g., 0, 5, 15, 30 minutes) to determine the optimal time for maximal inhibition.
-
-
Possible Cause 2: Inconsistent protein concentration.
-
Solution: The concentration of microsomal protein can affect the apparent IC50 value. Standardize the protein concentration across all wells and experiments. A typical concentration for CYP3A4 inhibition assays is 0.1 to 0.5 mg/mL.
-
-
Possible Cause 3: Substrate concentration is too high.
-
Solution: If the concentration of the CYP3A4 probe substrate is too high, it may compete with the inhibitor and affect the apparent IC50. Use a substrate concentration that is at or below its Km (Michaelis-Menten constant).
-
Problem 2: We are not observing a time-dependent inhibition of CYP3A4 with Tabimorelin.
-
Possible Cause 1: Absence of NADPH in the pre-incubation step.
-
Solution: Mechanism-based inhibition requires the metabolic activation of the inhibitor by the CYP enzyme. This process is dependent on NADPH. Ensure that your pre-incubation mixture contains an active NADPH-regenerating system.
-
-
Possible Cause 2: The concentration of Tabimorelin is too low.
-
Solution: The inactivation of the enzyme may not be apparent at very low concentrations of the inhibitor. Test a wider range of Tabimorelin concentrations to ensure you are capturing the full dose-response curve.
-
-
Possible Cause 3: The incubation time with the substrate is too long.
-
Solution: After the pre-incubation step, the incubation with the probe substrate should be short enough to ensure linear formation of the metabolite. If the incubation is too long, substrate depletion or product inhibition can mask the time-dependent effect.
-
Quantitative Data
The following table summarizes the pharmacokinetic data from a clinical study investigating the effect of Tabimorelin on the CYP3A4 substrate, midazolam.
| Parameter | Baseline (Midazolam alone) | After Single Dose of Tabimorelin | After 7 Days of Tabimorelin | 7-Day Washout Period |
| Midazolam AUC | Reference | ↑ 64% | ↑ 93% | ↑ 45% (compared to baseline) |
| α-hydroxymidazolam AUC | Reference | ↑ 34% | ↑ 11% | Not reported |
| Midazolam Cmax | Reference | Significantly Increased | Further Increased | Decreased from treatment days, but still elevated |
| Midazolam t1/2 | Reference | Increased | Unchanged from Day 3 | Not reported |
Data extracted from Zdravkovic et al., 2003.[1]
Experimental Protocols
Protocol 1: Determination of IC50 Shift for Time-Dependent Inhibition
This protocol is a representative method for assessing the mechanism-based inhibition of CYP3A4 by Tabimorelin in human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of Tabimorelin, the probe substrate, and positive control inhibitor (e.g., ketoconazole) in an appropriate solvent (e.g., DMSO or acetonitrile).
-
Prepare working solutions by diluting the stock solutions in the assay buffer.
-
-
Incubation Setup (Two Conditions):
-
Condition A (No Pre-incubation):
-
In a 96-well plate, add HLMs, Tabimorelin (at various concentrations), and the probe substrate to the buffer.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Condition B (With Pre-incubation):
-
In a separate 96-well plate, pre-incubate HLMs with Tabimorelin (at the same concentrations as Condition A) and the NADPH regenerating system for a defined period (e.g., 30 minutes) at 37°C.
-
After the pre-incubation, initiate the reaction by adding the probe substrate.
-
-
-
Reaction:
-
Incubate both plates at 37°C for a short, optimized time (e.g., 5-10 minutes) to ensure linear metabolite formation.
-
-
Termination:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plates to pellet the protein.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Quantify the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of Tabimorelin relative to the vehicle control for both conditions.
-
Determine the IC50 values for both Condition A and Condition B by fitting the data to a suitable nonlinear regression model. A significant shift (decrease) in the IC50 value in Condition B compared to Condition A indicates time-dependent inhibition.
-
Visualizations
Caption: Workflow for assessing time-dependent CYP3A4 inhibition.
Caption: Mechanism-based inactivation of CYP3A4 by Tabimorelin.
References
- 1. A clinical study investigating the pharmacokinetic interaction between NN703 (tabimorelin), a potential inhibitor of CYP3A4 activity, and midazolam, a CYP3A4 substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in animal response to Tabimorelin hemifumarate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tabimorelin hemifumarate in animal studies. Variability in animal response is a common challenge, and this resource aims to provide solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, orally active agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHSR-1a).[1] It mimics the action of endogenous ghrelin, a hormone primarily produced in the stomach, to stimulate the release of growth hormone (GH) from the pituitary gland.[1][2] The binding of Tabimorelin to GHSR-1a initiates a signaling cascade that can influence not only GH secretion but also appetite, metabolism, and other physiological processes.[3][4]
Q2: What are the common causes of variability in animal response to this compound?
Variability in response to this compound can arise from a combination of factors related to the animal model, experimental procedures, and the compound itself. Key factors include:
-
Animal-related factors:
-
Species and Strain: Different species and strains of rodents can exhibit varied sensitivity to ghrelin receptor agonists.[3] For instance, differences in ghrelin levels and responses to ghrelin agonists have been observed between 129S1/SvImJ and C57BL/6J mouse strains.[3][5]
-
Age and Sex: The responsiveness of the GH axis can change with age and sex.[6]
-
Health Status: Underlying health conditions can impact an animal's response to pharmacological agents.
-
Microbiome: The gut microbiome can influence host metabolism and hormone levels, potentially affecting the response to orally administered drugs.
-
-
Experimental Procedure-related factors:
-
Fasting/Feeding Status: Circulating ghrelin levels are naturally highest during fasting and decrease after feeding.[4][7] Administering Tabimorelin to animals in different prandial states can lead to significant response variation.
-
Diet: High-fat diets can induce a state of ghrelin resistance, where the response to ghrelin receptor agonists is blunted.[1][7]
-
Route and Method of Administration: Inconsistent oral gavage technique can lead to variability in drug delivery and absorption.[8][9] Stress induced by handling and administration can also affect hormonal responses.[10]
-
Time of Day: Growth hormone is released in a pulsatile manner with a distinct circadian rhythm.[11][12] The timing of Tabimorelin administration can influence the magnitude of the observed GH release.
-
-
Compound-related factors:
-
Dose and Concentration: Inaccurate dose calculations or improperly prepared dosing solutions will lead to variable exposure.
-
Stability and Storage: Improper storage or use of degraded this compound can result in reduced efficacy.
-
Q3: How should I prepare and store this compound for oral administration?
For in vivo experiments, it is recommended to prepare fresh dosing solutions daily.[5] If a stock solution is prepared, it should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[5] The solubility of this compound may be limited in aqueous solutions. To achieve a higher concentration, warming the solution to 37°C and using an ultrasonic bath can be helpful.[6]
Troubleshooting Guides
Issue 1: High Variability in Growth Hormone (GH) Response
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Fasting Times | Standardize the fasting period for all animals before dosing. A common practice is an overnight fast. | Ghrelin levels fluctuate with feeding status. Fasting ensures a consistent baseline ghrelin state, leading to a more uniform response to the agonist.[4][7] |
| Variable Time of Dosing | Administer this compound at the same time of day for all experimental groups. | Growth hormone secretion follows a circadian rhythm. Dosing at a consistent time minimizes variability due to natural fluctuations in GH levels.[11][12] |
| Diet-Induced Ghrelin Resistance | If using a high-fat diet, consider a washout period with a standard chow diet before starting the experiment, or use a control group on a standard diet for comparison. | High-fat diets can lead to reduced sensitivity of the ghrelin system, resulting in a diminished response to agonists.[1][7] |
| Improper Oral Gavage Technique | Ensure all personnel are properly trained in oral gavage techniques for the specific rodent species. Use appropriately sized gavage needles and verify correct placement to avoid administration into the trachea.[8][9][13][14] | Incorrect administration can lead to inaccurate dosing and high stress levels, both of which can significantly alter the hormonal response. |
| Animal Strain Differences | Be aware of the known differences in ghrelin signaling between rodent strains. If possible, use a single, well-characterized strain for your experiments. | Genetic background can influence the expression of ghrelin receptors and downstream signaling components, leading to strain-dependent differences in response.[3] |
Issue 2: Inconsistent Food Intake or Body Weight Changes
| Potential Cause | Troubleshooting Step | Rationale |
| Tolerance Development | With chronic dosing, consider that tolerance to the effects of Tabimorelin on GH release may develop. | Pharmacokinetic and pharmacodynamic modeling of NN703 (Tabimorelin) in humans has suggested the development of tolerance with repeated dosing.[15] |
| Stress-Induced Anorexia | Minimize animal handling and stress associated with the experimental procedures. Consider alternative, less stressful oral administration methods if possible. | High stress levels can counteract the orexigenic (appetite-stimulating) effects of ghrelin agonists.[10] |
| Pair-Feeding Control | When investigating effects on body weight, include a pair-fed control group to differentiate between the direct metabolic effects of the drug and the effects secondary to increased food intake.[16] | This control helps to isolate the specific effects of Tabimorelin on metabolism, independent of its influence on appetite. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of ghrelin agonists from various studies. Note that "NN703" is the development code for Tabimorelin.
Table 1: Dose-Response of NN703 (Tabimorelin) on Growth Hormone Release in Swine
| Dose (nmol/kg, i.v.) | Peak GH Concentration (ng/mL plasma) |
| ~1 | Data not available in snippet |
| ~10 | Data not available in snippet |
| ~100 | Data not available in snippet |
| Potency (ED50) | 155 ± 23 |
| Efficacy (Emax) | 91 ± 7 |
| Data from a study in swine, presented as mean ± S.E.M. (n=6).[3][7] |
Table 2: Effect of Oral NN703 (Tabimorelin) on Growth Hormone Release in Beagle Dogs
| Dose (µmol/kg, oral) | Peak GH Concentration (ng/mL) | Fold Increase vs. Basal |
| 20 | 49.5 ± 17.8 | 35-fold |
| Data presented as mean ± S.E.M.[1] |
Table 3: Effect of a Ghrelin Receptor Agonist (MK0677) on Food Intake in Different Mouse Strains
| Mouse Strain | Treatment | Food Intake (g) |
| 129S1/SvImJ | Saline | ~0.2 |
| 129S1/SvImJ | MK0677 (10 mg/kg, i.p.) | ~1.0 |
| C57BL/6J | Saline | ~0.2 |
| C57BL/6J | MK0677 (10 mg/kg, i.p.) | ~1.2 |
| Approximate values extrapolated from graphical data.[3][5] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile water, saline)
-
Balance for weighing the compound and animals
-
Vortex mixer and/or sonicator
-
Syringes (1 mL or appropriate size)
-
Gavage needles (20-22 gauge for most adult mice, with a rounded tip)[8]
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation:
-
Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose and the total volume of solution needed for the experimental group.
-
Weigh the compound accurately.
-
Add the vehicle to the compound and vortex or sonicate until fully dissolved. If necessary, warm the solution to 37°C to aid dissolution.[6]
-
Prepare the dosing solution fresh each day.[5]
-
-
Administration:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and forelimbs.[8]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.[8][9]
-
With the mouse in an upright position, insert the gavage needle into the mouth, slightly to one side of the tongue.
-
Gently advance the needle along the roof of the mouth and into the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.[8]
-
Once the needle is in place, slowly administer the solution.
-
Gently withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
-
Continue to monitor the animals as required by the experimental protocol.
-
Visualizations
Signaling Pathway of Ghrelin Receptor Activation
Caption: Simplified signaling pathway of Tabimorelin-induced GHSR-1a activation.
Experimental Workflow for Investigating Variability
Caption: Troubleshooting workflow for addressing variability in animal response.
References
- 1. Pharmacological characterisation of a new oral GH secretagogue, NN703 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Oral administration of the growth hormone secretagogue NN703 in adult patients with growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 9. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. sketchviz.com [sketchviz.com]
- 12. Researchers [rodentmda.ch]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic and pharmacodynamic modeling of NN703, a growth hormone secretagogue, after a single po dose to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Voluntary oral administration of drugs in mice [protocols.io]
- 16. Stability of dolasetron in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
How to ensure consistent oral bioavailability of Tabimorelin hemifumarate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring consistent oral bioavailability of Tabimorelin hemifumarate during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental use of this compound, leading to inconsistent oral bioavailability.
| Issue | Potential Cause | Recommended Action |
| High Inter-Subject Variability in Plasma Concentrations | 1. Formulation Inconsistency: Improper solubilization or non-homogenous suspension of this compound. 2. Food Effect: Administration with or without food can significantly alter absorption. Food, especially high-fat meals, can delay gastric emptying and alter gastrointestinal pH. 3. Genetic Polymorphisms: Variations in metabolic enzymes (e.g., CYP3A4) or transporters among subjects. | 1. Formulation Optimization: Ensure complete dissolution of this compound in the chosen vehicle. Use of co-solvents, surfactants, or sonication may aid in achieving a homogenous solution. For suspensions, ensure uniform particle size and consistent administration technique. 2. Standardize Administration Protocol: Administer this compound at a consistent time relative to feeding across all subjects (e.g., in a fasted state or a specific time post-feeding). 3. Subject Screening: If feasible, genotype subjects for relevant polymorphisms. Alternatively, use a larger sample size to account for inter-individual variability. |
| Low Overall Bioavailability | 1. Poor Permeability: Tabimorelin, being a modified polypeptide, may have inherently low permeability across the intestinal epithelium. 2. Pre-systemic Metabolism: As a known CYP3A4 substrate, Tabimorelin is susceptible to first-pass metabolism in the gut wall and liver. 3. P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters like P-gp, which actively pump it back into the intestinal lumen. | 1. Formulation with Permeation Enhancers: Incorporate GRAS (Generally Recognized as Safe) permeation enhancers into the formulation to transiently open tight junctions and facilitate paracellular transport. 2. Co-administration with CYP3A4 Inhibitor: While Tabimorelin itself is a CYP3A4 inhibitor, its metabolism could be extensive. In preclinical models, co-administration with a potent CYP3A4 inhibitor (that does not have confounding pharmacological effects) could be investigated to assess the impact of first-pass metabolism. 3. Inclusion of P-gp Inhibitors: Formulate with known P-gp inhibitors to increase intracellular concentration and subsequent absorption. |
| Inconsistent Results Between Batches of Formulations | 1. Excipient Variability: Different lots of excipients may have minor variations in purity or physical properties. 2. Preparation Method Drift: Minor, undocumented changes in the formulation preparation process over time. | 1. Quality Control of Excipients: Source excipients from a reliable supplier and obtain certificates of analysis for each lot. 2. Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for formulation preparation, including specific mixing times, temperatures, and equipment. |
| Precipitation of Compound in Aqueous Media | 1. Poor Aqueous Solubility: this compound may have limited solubility in the neutral pH of the intestines. | 1. pH Adjustment: Formulate with buffering agents to maintain a more favorable pH for solubility in the gastrointestinal tract. 2. Use of Solubilizing Agents: Employ cyclodextrins, surfactants, or lipid-based formulations to enhance and maintain solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in preclinical studies?
A1: While specific, universally validated vehicles for this compound are not extensively published, common approaches for similar peptide-like molecules in research settings include:
-
Aqueous solutions with co-solvents: A mixture of water with biocompatible co-solvents like polyethylene glycol (e.g., PEG300, PEG400) or propylene glycol can improve solubility.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or solutions in oils (e.g., corn oil, sesame oil) can enhance lymphatic uptake and potentially reduce first-pass metabolism.
-
Suspensions: If the compound has low solubility, a micronized suspension in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80) can be used.
It is crucial to assess the stability and homogeneity of Tabimorelin in the chosen vehicle before initiating in vivo studies.
Q2: How does food intake affect the oral bioavailability of this compound?
A2: The effect of food on the oral absorption of this compound has not been specifically reported in publicly available literature. However, for peptide-like drugs, food can have several effects:
-
Delayed Gastric Emptying: High-fat meals can delay the transit of the drug from the stomach to the small intestine, which is the primary site of absorption. This can delay the time to reach maximum plasma concentration (Tmax).
-
Altered GI pH: Food can buffer the acidic pH of the stomach, which might affect the stability and dissolution of the drug.
-
Increased Splanchnic Blood Flow: Food intake increases blood flow to the gastrointestinal tract, which can enhance absorption.
-
Interaction with Food Components: Components of the meal could potentially bind to the drug, reducing its free concentration available for absorption.
To ensure consistency, it is recommended to standardize the feeding schedule in your experiments (e.g., administer to fasted animals or at a fixed time after feeding).
Q3: Tabimorelin is a CYP3A4 inhibitor. How does this impact its own oral bioavailability?
A3: The fact that Tabimorelin inhibits CYP3A4 can lead to complex pharmacokinetics. This property can be both a challenge and a potential advantage:
-
Auto-inhibition: Tabimorelin might inhibit its own metabolism, leading to non-linear pharmacokinetics (i.e., a greater than proportional increase in exposure with increasing doses). This could also contribute to variability if the extent of inhibition is not consistent.
-
Drug-Drug Interactions: Co-administration with other drugs that are substrates of CYP3A4 will likely result in increased plasma concentrations of those drugs, a critical consideration in clinical development.
For experimental consistency, it is important to be aware of this property and to carefully control for any other substances the subjects might be exposed to that could also interact with CYP3A4.
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability in a Rodent Model
Objective: To determine the absolute oral bioavailability and pharmacokinetic profile of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), 8-10 weeks old.
-
Groups:
-
Group 1 (Intravenous): 1 mg/kg this compound in a suitable IV vehicle (e.g., saline with 5% DMSO).
-
Group 2 (Oral): 10 mg/kg this compound in the test oral formulation.
-
-
Procedure:
-
Fast animals overnight (with free access to water) prior to dosing.
-
Administer the dose via intravenous injection (tail vein) or oral gavage.
-
Collect blood samples (approx. 100 µL) from the tail vein or saphenous vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Analysis:
-
Quantify Tabimorelin concentrations in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using non-compartmental analysis.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Protocol 2: Evaluation of Food Effect on Oral Absorption
Objective: To assess the impact of a high-fat meal on the oral bioavailability of this compound.
Methodology:
-
Animal Model: Male Beagle dogs (n=4), known to be a good model for predicting food effects in humans.
-
Study Design: A crossover design with a washout period of at least one week between treatments.
-
Treatment A (Fasted): Animals are fasted overnight before oral administration of this compound.
-
Treatment B (Fed): Animals are given a high-fat meal 30 minutes prior to oral administration of this compound.
-
-
Procedure:
-
Administer a single oral dose of this compound.
-
Collect blood samples at pre-dose, and at 15, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Process blood to plasma and analyze for Tabimorelin concentrations.
-
-
Analysis:
-
Calculate and compare the pharmacokinetic parameters (AUC, Cmax, Tmax) between the fasted and fed states.
-
Use statistical analysis (e.g., paired t-test or ANOVA) to determine if there are significant differences.
-
Visualizations
Caption: Factors influencing the oral bioavailability of Tabimorelin.
Caption: Troubleshooting workflow for inconsistent bioavailability.
Minimizing stress in animals during oral gavage of Tabimorelin hemifumarate
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing stress in animals during the oral gavage of investigational compounds like Tabimorelin hemifumarate. The following information is based on best practices for oral gavage in rodents and aims to ensure animal welfare and data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors in minimizing stress during oral gavage?
A1: The most critical factors include proper training of personnel, correct animal restraint, appropriate gavage needle (feeding tube) selection, and acclimatization of the animals to handling and the procedure.[1][2][3][4] Using a calm and consistent approach is essential.
Q2: How can I tell if an animal is experiencing stress during or after the procedure?
A2: Signs of stress can be both physiological and behavioral. Physiological signs include increased plasma corticosterone levels.[1][5][6][7] Behavioral indicators may include excessive struggling, vocalization, labored breathing, hunched posture, and changes in normal activity like freezing or jumping immediately after the procedure.[1][8]
Q3: Are there any alternatives to oral gavage for administering compounds like this compound?
A3: Yes, several less stressful alternatives exist and should be considered whenever possible.[9][10] These include incorporating the compound into palatable food, such as peanut butter mixtures, gelatinous molds, or chocolate pellets.[11][12] Other methods involve voluntary consumption from a syringe or the use of orally dissolving strips.[11][13][14]
Q4: Can the formulation of this compound affect the stress response?
A4: While specific data on this compound is unavailable, the vehicle used for drug delivery can influence the animal's stress response. For instance, substances with high viscosity have been shown to increase the stress response in rats.[1] Some lipid-based vehicles have also been found to induce a stress response in a volume-dependent manner.[6]
Q5: How often can oral gavage be performed without causing chronic stress?
A5: The frequency of gavage should be minimized. While some studies suggest that daily oral gavage by skilled personnel in well-acclimated rats may not induce chronic stress, this can be species and even strain dependent.[15] For repeated gavaging, consider dipping the gavage needle in a sucrose solution to reduce stress-related reactions.[1][16][17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Animal struggles excessively during restraint | - Improper handling technique- Lack of acclimatization | - Review and practice proper scruffing/restraint techniques to ensure a firm but gentle grip that does not impede breathing.[2][18]- Implement a handling and acclimatization period before the first gavage procedure.[2][19] |
| Resistance felt during needle insertion | - Incorrect angle of insertion- Needle entering the trachea | - Immediately stop and withdraw the needle. Re-attempt, ensuring the head and neck are extended to create a straight line to the esophagus.[9][10] Guide the needle along the roof of the mouth.[9] |
| Fluid bubbles from the nose or mouth | - Accidental administration into the trachea (aspiration) | - Immediately stop administration and withdraw the needle.[9] Gently rotate the animal with its head facing down to allow fluid to drain.[9] Closely monitor the animal for any signs of respiratory distress.[9] |
| Animal shows signs of distress post-procedure (e.g., labored breathing, lethargy) | - Esophageal injury or perforation- Aspiration pneumonia- Gastric rupture | - Euthanize the animal immediately if severe respiratory distress is observed.[9] - For delayed signs like abdominal distension or lethargy, euthanasia may be indicated as it could signal stomach perforation.[9] Review gavage technique and needle size to prevent future occurrences. |
| Inconsistent dosing or reflux of the compound | - Administering the dose too quickly- Exceeding the maximum recommended volume | - Administer the compound slowly and steadily.[9][18]- Ensure the dosing volume does not exceed the recommended guidelines (typically 1% of body weight for mice).[9][10] |
Experimental Protocols
Low-Stress Oral Gavage Procedure for Rodents
This protocol outlines a method for oral gavage designed to minimize animal stress and ensure procedural success.
1. Preparation:
- Animal Acclimatization: Handle the animals for several days leading up to the experiment to accustom them to the researcher.[2][19]
- Gavage Needle Selection: Choose the correct gavage needle size based on the animal's weight. The needle should be smooth, with a ball-tipped end to prevent tissue damage.[3][9] Flexible plastic needles are often preferred over rigid metal ones.[4][9]
- Determine Correct Length: Measure the needle from the corner of the animal's mouth to the last rib to ensure it will reach the stomach without causing perforation.[2][9] Mark this length on the needle.[9]
- Dose Preparation: Prepare the this compound formulation and draw up the precise volume. The maximum dosing volume should not exceed 10 ml/kg.[10][20]
2. Restraint:
- Mice: Gently but firmly grasp the mouse by the scruff of the neck, ensuring the skin is taut enough to prevent the animal from turning its head.[2][18] The animal's body should be supported.
- Rats: Restrain the rat by placing your hand over its shoulders and back, using your thumb and forefinger to gently close around the neck.[21] The animal can also be wrapped in a towel.[21]
3. Gavage Administration:
- Needle Insertion: With the animal's head and neck extended to form a straight line with its body, gently insert the gavage needle into the side of the mouth.[9][21]
- Advancement: Guide the needle along the roof of the mouth and down the esophagus.[9] The needle should pass smoothly with no resistance.[9] Allow the animal to swallow the tube.[9]
- Dose Delivery: Once the needle is in the correct position (at the pre-marked depth), administer the substance slowly and steadily.[9]
- Withdrawal: After delivering the dose, gently remove the needle in the same direction it was inserted.[20]
4. Post-Procedure Monitoring:
- Observe the animal for at least 5-10 minutes after the procedure for any immediate signs of distress, such as labored breathing.[20][22]
- Return the animal to its home cage and continue to monitor for any delayed complications.[9]
Data Presentation
Table 1: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (g) | Gauge | Length (inches) | Ball Diameter (mm) |
| <14 | 24 | 1 | 1.25 |
| 15-20 | 22 | 1 - 1.5 | 1.25 |
| 20-25 | 20 | 1 - 2 | 2.25 |
| 25-30 | 18 | 1 - 2 | 2.25 |
| 30-35 | 18 | 1 - 3 | 2.25 |
| Source: Adapted from San Diego State University and Washington State University IACUC guidelines.[9][10] |
Table 2: Recommended Gavage Needle Sizes for Rats
| Rat Weight (g) | Gauge | Length (inches) | Ball Diameter (mm) |
| 50-75 | 20 | 1 - 1.5 | 2.25 |
| 75-120 | 18 | 1.5 - 2 | 2.25 |
| 100-200 | 18 | 2 - 3 | 2.25 |
| 150-300 | 16, 18 | 3 | 3.0 |
| 200-350 | 14, 16 | 3 | 4.0 |
| Source: Adapted from Florida State University Office of Research guidelines.[21] |
Table 3: Maximum Dosing Volumes for Rodents
| Species | Maximum Volume (ml/kg) |
| Mouse | 10 |
| Rat | 10 - 20 (10 ml/kg is generally recommended to minimize stress)[6] |
| Note: These volumes should be reduced for pregnant animals.[9][10] |
Visualizations
Caption: Workflow for a low-stress oral gavage procedure.
References
- 1. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. instechlabs.com [instechlabs.com]
- 3. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stress produced by gavage administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nal.usda.gov [nal.usda.gov]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. eara.eu [eara.eu]
- 15. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. research.fsu.edu [research.fsu.edu]
- 22. staff.flinders.edu.au [staff.flinders.edu.au]
Interpreting unexpected hormonal changes with Tabimorelin hemifumarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tabimorelin hemifumarate. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Tabimorelin (also known as NN703) is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1] Its primary mechanism of action is to mimic the effects of the endogenous peptide ghrelin, a hormone primarily produced by the stomach that stimulates the release of growth hormone (GH) from the pituitary gland.[1]
Q2: What are the expected hormonal changes following administration of this compound?
The primary and expected hormonal response to Tabimorelin is a significant and sustained increase in circulating levels of Growth Hormone (GH) and Insulin-like Growth Factor 1 (IGF-1).[1]
Q3: Are there any other hormonal changes that have been observed with this compound?
Yes, smaller, transient increases in other hormones have been reported. These can include adrenocorticotropic hormone (ACTH), cortisol, and prolactin.[1] However, in a study with healthy male volunteers, while individual subtle changes in ACTH, cortisol, and prolactin were noted at higher doses (above 3.0 mg/kg), there were no statistically significant increases in the overall treatment groups compared to placebo.[2] A preclinical study in swine did show a 50% increase in cortisol with Tabimorelin (NN703) administration.[3]
Q4: What could be the reason for unexpected or variable hormonal responses to this compound?
Unexpected hormonal responses can be attributed to the complex nature of the ghrelin receptor (GHSR) signaling. The GHSR is a G-protein coupled receptor (GPCR) that can activate multiple downstream signaling pathways. This phenomenon, known as "biased agonism," means that a ligand like Tabimorelin can preferentially activate one pathway over another, leading to a range of physiological effects that may vary between individuals or experimental systems. Furthermore, the GHSR can form complexes (heterodimers) with other receptors, which can also modify the signaling outcome.
Troubleshooting Guides
Issue 1: Lower-than-expected GH release.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage or Administration | Verify the calculated dose and the administration route. Ensure complete delivery of the compound. |
| Compound Degradation | Tabimorelin is a modified polypeptide. Ensure proper storage conditions as per the manufacturer's instructions to prevent degradation. Prepare solutions fresh before each experiment. |
| Assay Variability | Review the GH immunoassay protocol for any deviations. Ensure proper sample handling and storage. Run quality controls to check assay performance. |
| Subject-Specific Factors | Individual responses can vary. Consider factors such as age, sex, and metabolic status of the experimental subjects. |
| Receptor Desensitization | Prolonged or repeated administration of a potent agonist can lead to receptor desensitization. Review the dosing schedule and consider including washout periods. |
Issue 2: Unexpected changes in other hormones (e.g., ACTH, Cortisol, Prolactin).
| Possible Cause | Troubleshooting Step |
| Dose-Dependent Effects | As noted in clinical observations, higher doses of Tabimorelin may be associated with subtle, individual increases in ACTH, cortisol, and prolactin.[2] Consider performing a dose-response study to characterize these effects in your model. |
| Cross-reactivity in Immunoassays | Ensure the immunoassays used for other hormones are specific and do not cross-react with Tabimorelin or its metabolites. |
| "Off-Target" Effects or Biased Agonism | The complex signaling of the ghrelin receptor could lead to the activation of pathways influencing other hormonal axes. This is an inherent pharmacological property that may need to be characterized rather than "troubleshot." |
| Stress-Induced Hormonal Changes | The experimental procedures themselves (e.g., handling, injection) can induce a stress response, leading to a rise in ACTH and cortisol. Ensure proper acclimatization of animals and use appropriate control groups. |
Data Presentation
Table 1: Summary of Expected Hormonal Changes with this compound
| Hormone | Expected Change | Magnitude of Change | Onset and Duration |
| Growth Hormone (GH) | Increase | Dose-dependent; significant increases in AUC and Cmax at higher doses.[2] | Rapid onset, with sustained increases. |
| Insulin-like Growth Factor 1 (IGF-1) | Increase | Significant increases at higher doses (6.0 and 12.0 mg/kg).[2] | Follows the increase in GH. |
| Insulin-like Growth Factor Binding Protein 3 (IGFBP-3) | Increase | Increased levels observed. | Sustained increase. |
| Adrenocorticotropic Hormone (ACTH) | No significant change in groups; potential for subtle individual increases.[2] | Not statistically significant at the group level.[2] | Transient. |
| Cortisol | No significant change in groups; potential for subtle individual increases.[2] A 50% increase was seen in swine.[3] | Not statistically significant at the group level in humans.[2] | Transient. |
| Prolactin | No significant change in groups; potential for subtle individual increases.[2] | Not statistically significant at the group level.[2] | Transient. |
| LH, FSH, TSH | No significant change.[2] | Not statistically significant.[2] | Not applicable. |
Note: The data for ACTH, cortisol, and prolactin in humans are based on a study that reported no statistically significant group differences but mentioned the possibility of subtle individual changes at higher doses.[2] The cortisol data from swine indicates a more pronounced effect may be observed in some species.
Experimental Protocols
Protocol 1: Assessment of Growth Hormone (GH) Response to Oral this compound in Rodents
-
Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment (12:12 h light-dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 16 hours) before the experiment, with free access to water.
-
Compound Preparation: Prepare a fresh solution of this compound in the appropriate vehicle (e.g., sterile water or saline) on the day of the experiment.
-
Dosing: Administer this compound orally via gavage at the desired doses (e.g., 1, 5, and 25 mg/kg). Include a vehicle control group.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline (pre-dose) and at multiple time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor. Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
GH Measurement: Quantify GH concentrations in plasma samples using a commercially available, validated ELISA or radioimmunoassay (RIA) kit specific for rat GH. Follow the manufacturer's instructions for the assay procedure, including standard curve generation and data analysis.
Protocol 2: Immunoassay for Hormone Analysis (General Procedure)
-
Reagent Preparation: Bring all reagents, including standards, controls, and samples, to room temperature. Reconstitute lyophilized components as per the kit instructions. Prepare working solutions of detection antibodies and wash buffers.
-
Assay Procedure:
-
Add a defined volume of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for the specified time and temperature to allow the hormone to bind to the immobilized antibody.
-
Wash the plate multiple times with the wash buffer to remove unbound substances.
-
Add the detection antibody (enzyme-conjugated) to each well and incubate.
-
Wash the plate again to remove unbound detection antibody.
-
Add the substrate solution to each well, which will react with the enzyme to produce a color change.
-
Stop the reaction after a defined time by adding a stop solution.
-
-
Data Acquisition and Analysis: Read the absorbance of each well at the specified wavelength using a microplate reader. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Calculate the hormone concentrations in the samples by interpolating their absorbance values on the standard curve.
Mandatory Visualizations
Caption: GHSR Signaling Pathway Activated by Tabimorelin.
Caption: Experimental Workflow for Hormonal Assessment.
Caption: Troubleshooting Decision Tree for Unexpected Results.
References
Technical Support Center: Overcoming Challenges in Long-Term Tabimorelin Hemifumarate Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting long-term experiments with Tabimorelin hemifumarate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Tabimorelin is a potent, orally active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1] It mimics the action of endogenous ghrelin, a peptide hormone that stimulates the release of growth hormone (GH) from the pituitary gland.[1] The binding of Tabimorelin to GHSR1a initiates a signaling cascade that leads to increased GH secretion.
Q2: What are the expected physiological effects of long-term Tabimorelin administration in animal models?
A2: Chronic administration of ghrelin receptor agonists like Tabimorelin in rodents has been shown to increase body weight gain, primarily by promoting an increase in fat mass, although some agonists have also been observed to increase lean mass.[2] It can also lead to a sustained increase in plasma levels of both GH and insulin-like growth factor 1 (IGF-1).[1] Additionally, an increase in food intake is a commonly observed effect.[2]
Q3: How should this compound be stored for long-term use?
A3: For long-term stability, this compound powder should be stored at -20°C. Once in solution, for example in a vehicle for oral gavage, it is recommended to prepare fresh solutions regularly and store them at 2-8°C for short periods. The stability of the compound in your specific vehicle should be validated if stored for extended durations.
Q4: What are some potential challenges to be aware of during long-term administration?
A4: Potential challenges include:
-
Compound Stability: Ensuring the stability of Tabimorelin in the chosen vehicle throughout the study.
-
Tachyphylaxis: A gradual decrease in the response to the drug over time due to receptor desensitization.
-
Animal Welfare: Proper oral gavage technique is crucial to minimize stress and potential complications in the animals.
-
Variability in Response: Individual animals may exhibit different sensitivities to the compound.
Troubleshooting Guides
Issue 1: Inconsistent or Diminishing Efficacy Over Time (Potential Tachyphylaxis)
Symptoms:
-
Initial positive response (e.g., increased food intake, weight gain, or GH levels) followed by a gradual return to baseline levels despite continued administration.
-
Increasingly higher doses are required to achieve the same effect.
Possible Causes:
-
Receptor Desensitization: Continuous stimulation of the ghrelin receptor (GHSR-1a) can lead to its desensitization and internalization, reducing the cell's responsiveness to the agonist.[3][4] This is a common phenomenon for G protein-coupled receptors.[3]
-
Metabolic Adaptation: The animal's metabolism may adapt to the chronic energy surplus, leading to compensatory changes that counteract the effects of Tabimorelin.
Troubleshooting Steps & Mitigation Strategies:
| Step | Action | Rationale |
| 1. Confirm Compound Integrity | Analyze the stability of your this compound dosing solution. | Degradation of the compound will lead to a decrease in the effective dose administered. |
| 2. Review Dosing Regimen | Consider an intermittent dosing schedule (e.g., dosing on alternating days or for a set number of days followed by a washout period). | Allowing periods without the agonist can help to resensitize the ghrelin receptors. |
| 3. Assess Receptor Desensitization (In Vitro) | Perform an in vitro desensitization assay using cells expressing GHSR-1a. | This can confirm if repeated exposure to Tabimorelin leads to a reduced signaling response (e.g., calcium mobilization).[3] |
| 4. Monitor Counter-regulatory Hormones | Measure plasma levels of hormones that may counteract the effects of ghrelin, such as leptin. | Chronic positive energy balance can lead to increased leptin, which has opposing effects on appetite and energy expenditure. |
| 5. Consider a Lower Effective Dose | If not already determined, perform a dose-response study to identify the lowest effective dose for your desired endpoint. | Using the lowest effective dose may help to minimize the extent of receptor desensitization over time. |
Issue 2: Variability in Experimental Results
Symptoms:
-
High standard deviations in measured parameters (e.g., body weight, food intake) within the same treatment group.
-
Inconsistent responses to Tabimorelin administration across different cohorts of animals.
Possible Causes:
-
Inconsistent Dosing Technique: Improper or inconsistent oral gavage technique can lead to variability in the amount of compound delivered and can cause stress, affecting physiological readouts.
-
Formulation Issues: The compound may not be uniformly suspended or dissolved in the vehicle, leading to inconsistent dosing.
-
Biological Variability: Natural variations in ghrelin sensitivity and metabolism exist among individual animals.
-
Environmental Stressors: Stress from housing, handling, or other procedures can impact appetite and metabolism, confounding the effects of Tabimorelin.
Troubleshooting Steps & Mitigation Strategies:
| Step | Action | Rationale |
| 1. Standardize Oral Gavage Technique | Ensure all personnel are thoroughly trained in proper oral gavage techniques for the specific rodent species.[5][6][7][8][9] | Consistent and gentle technique minimizes stress and ensures accurate dose delivery. |
| 2. Optimize and Validate Formulation | Ensure your this compound formulation is a homogenous solution or a fine, uniform suspension. Validate its stability and homogeneity over the intended period of use. | Prevents variability in the administered dose. |
| 3. Acclimatize Animals | Allow for a sufficient acclimatization period for the animals to the housing conditions and handling procedures before starting the experiment. | Reduces stress-induced variability in physiological parameters. |
| 4. Randomize and Control | Properly randomize animals into treatment groups and include a vehicle-treated control group. | Minimizes bias and allows for the differentiation of compound effects from other variables. |
| 5. Monitor Animal Health | Regularly monitor the health and welfare of the animals. Signs of distress or illness can significantly impact experimental outcomes. | Ensures that observed effects are due to the treatment and not underlying health issues. |
Data Presentation
Table 1: Summary of Expected Long-Term Effects of Ghrelin Receptor Agonists in Rodents
| Parameter | Expected Change | Notes | Reference |
| Body Weight | Increase | Primarily due to increased fat mass. | [2] |
| Food Intake | Increase | A primary and potent effect. | [2] |
| Lean Body Mass | Variable | Some agonists have shown an increase. | [2] |
| Plasma GH | Increase | Pulsatile release is stimulated. | [1] |
| Plasma IGF-1 | Increase | A downstream effect of increased GH. | [1] |
| Glucose Homeostasis | Potential for Impairment | Ghrelin can induce hyperglycemia. | [10] |
Table 2: Troubleshooting Summary for Long-Term Tabimorelin Administration
| Issue | Primary Cause | Key Troubleshooting Action |
| Diminishing Efficacy | Receptor Desensitization (Tachyphylaxis) | Consider intermittent dosing schedule. |
| High Variability | Inconsistent Dosing/Animal Stress | Standardize oral gavage technique and optimize formulation. |
| Animal Distress | Improper Gavage Technique | Ensure proper training and use of appropriate gavage needles. |
Experimental Protocols
Protocol 1: In Vitro Ghrelin Receptor Desensitization Assay
Objective: To determine if prolonged exposure to this compound leads to desensitization of the ghrelin receptor (GHSR-1a) in a cell-based assay.
Methodology:
-
Cell Culture: Culture a cell line stably expressing human GHSR-1a (e.g., HEK293 or CHO cells).
-
Pre-treatment: Treat cells with a specific concentration of this compound (e.g., the EC50 concentration) for varying durations (e.g., 30 minutes, 1 hour, 4 hours, 24 hours). Include a vehicle-treated control group.
-
Washout: After the pre-treatment period, thoroughly wash the cells with a buffer to remove the compound.
-
Re-stimulation: Acutely stimulate the pre-treated and control cells with a range of concentrations of this compound.
-
Signal Measurement: Measure the intracellular signaling response, typically by quantifying intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fura-2).[3]
-
Data Analysis: Compare the dose-response curves of the pre-treated cells to the control cells. A rightward shift in the EC50 or a decrease in the maximal response in the pre-treated cells indicates receptor desensitization.
Protocol 2: Long-Term Oral Gavage Administration in Rodents
Objective: To administer this compound orally to rodents for a prolonged period to assess its long-term effects.
Methodology:
-
Animal Model: Select the appropriate rodent species and strain for your research question.
-
Acclimatization: Acclimatize the animals to the facility and handling for at least one week prior to the start of the study.
-
Formulation Preparation: Prepare the dosing solution of this compound in a suitable vehicle (e.g., sterile water, saline, or a suspension agent like methylcellulose). Ensure the formulation is homogenous.
-
Dose Calculation: Calculate the dose volume based on the most recent body weight of each animal. A common maximum dosing volume is 10 mL/kg.[7]
-
Oral Gavage Procedure:
-
Gently restrain the animal.
-
Use a correctly sized, ball-tipped gavage needle to minimize the risk of esophageal injury.[7][9]
-
Measure the needle length from the corner of the mouth to the last rib to ensure it reaches the stomach without causing perforation.[9]
-
Gently insert the needle into the esophagus and administer the solution slowly.[9]
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Monitoring:
-
Record body weight and food intake regularly (e.g., daily or several times a week).
-
Perform periodic blood sampling to measure plasma levels of GH, IGF-1, and other relevant biomarkers.
-
Observe the animals for any adverse effects.
-
Visualizations
References
- 1. Tabimorelin - Wikipedia [en.wikipedia.org]
- 2. Long-term effects of ghrelin and ghrelin receptor agonists on energy balance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid desensitisation of the GH secretagogue (ghrelin) receptor to hexarelin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desensitization and endocytosis mechanisms of ghrelin-activated growth hormone secretagogue receptor 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. The Human Experience With Ghrelin Administration - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Tabimorelin hemifumarate dosage for different animal strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Tabimorelin hemifumarate dosage for different animal strains in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally active agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a).[1][2] It mimics the action of endogenous ghrelin, stimulating the release of growth hormone (GH) from the pituitary gland.[1] This action is primarily mediated through the activation of G-protein coupled receptor signaling pathways.
Q2: What is a typical starting dose for this compound in rats?
A reported oral dose of 50 mg/kg administered for 18 days has been used in studies involving Zucker diabetic fatty (ZDF) and lean control rats.[3] This dose was shown to induce hyperphagia and adiposity in the lean control rats.[3] However, this should be considered a starting point, and the optimal dose will likely vary depending on the rat strain and the specific experimental goals.
Q3: How does the response to this compound differ between animal strains?
The response to this compound can vary significantly between different animal strains due to genetic differences that influence drug metabolism, receptor density, and downstream signaling pathways. For instance, a study using 50 mg/kg of Tabimorelin in rats showed that while it increased food intake and body weight in lean control rats, these effects were not observed in leptin-receptor mutated Zucker diabetic fatty (ZDF) rats.[3] This highlights the importance of considering the genetic background of the animal model.
Q4: What are the key signaling pathways activated by this compound?
This compound, as a ghrelin receptor agonist, activates multiple intracellular signaling pathways. The ghrelin receptor is a G-protein coupled receptor (GPCR) that can couple to various G-proteins, including Gαq/11, Gαi/o, and Gα12/13. The canonical pathway involves the activation of Gαq, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Troubleshooting Guide: Dosage Adjustment for Different Animal Strains
Problem: Observed therapeutic effect is lower than expected in a new animal strain.
Possible Cause 1: Strain-specific differences in drug metabolism.
-
Solution: Different animal strains can exhibit variations in the expression and activity of drug-metabolizing enzymes. It is recommended to conduct a pilot pharmacokinetic (PK) study in the new strain to determine the bioavailability and half-life of this compound. This will help in understanding if the drug is being cleared more rapidly, thus requiring a higher dose or more frequent administration.
Possible Cause 2: Variation in ghrelin receptor expression or sensitivity.
-
Solution: The density and sensitivity of ghrelin receptors can differ between strains. Consider performing a dose-response study to determine the minimal effective dose (MED) and the maximum tolerated dose (MTD) in the new strain. This involves administering a range of doses and measuring a key pharmacodynamic marker, such as growth hormone release or food intake.
Problem: Signs of toxicity or adverse effects are observed at a previously safe dose.
Possible Cause: Increased sensitivity or reduced clearance in the new animal strain.
-
Solution: Immediately reduce the dosage or temporarily halt the administration. Review the literature for any known sensitivities of the specific strain to similar compounds. A dose-range finding study is crucial to establish a safe and effective dose window for the new strain. Start with a significantly lower dose and gradually escalate while closely monitoring for any adverse effects.
Experimental Protocols
Protocol 1: Dose-Range Finding Study for Oral Administration of this compound
Objective: To determine the minimal effective dose (MED) and maximum tolerated dose (MTD) of this compound in a specific animal strain.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Oral gavage needles appropriate for the animal size
-
Animal weighing scale
-
Apparatus for collecting blood samples (if measuring GH levels)
-
Food intake monitoring system
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, low dose, mid dose, high dose). A minimum of 5-8 animals per group is recommended.
-
Dose Preparation: Prepare fresh solutions of this compound in the chosen vehicle on each day of dosing. The concentration should be calculated based on the desired dose and the average body weight of the animals.
-
Administration: Administer the assigned dose of this compound or vehicle via oral gavage. Ensure the volume administered is appropriate for the animal's size (e.g., 5-10 ml/kg for rats).
-
Monitoring:
-
Clinical Observations: Observe the animals for any signs of toxicity, such as changes in behavior, posture, or activity, at regular intervals (e.g., 1, 2, 4, and 24 hours post-dosing).
-
Body Weight: Record the body weight of each animal daily.
-
Food and Water Intake: Measure food and water consumption daily.
-
Pharmacodynamic Endpoint: At a predetermined time point after the final dose, collect blood samples to measure growth hormone levels or another relevant biomarker.
-
-
Data Analysis: Analyze the data to determine the dose that produces the desired therapeutic effect with minimal to no adverse effects.
Data Presentation
Table 1: Example of a Dose-Response Study for this compound in Rats
| Dose Group (mg/kg) | N | Mean Body Weight Gain (g) | Mean Food Intake ( g/day ) | Mean Peak GH Level (ng/mL) | Observed Adverse Effects |
| Vehicle Control | 8 | ||||
| 10 | 8 | ||||
| 30 | 8 | ||||
| 100 | 8 |
Note: This table is a template. The actual parameters and units may vary depending on the specific experimental design.
Mandatory Visualizations
References
Best practices for storing Tabimorelin hemifumarate to maintain potency
This guide provides best practices, frequently asked questions, and troubleshooting advice for the storage and handling of Tabimorelin hemifumarate to ensure its potency and stability for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid (lyophilized) this compound?
For long-term storage, solid this compound should be stored desiccated at -20°C.[1][2] When stored correctly in a tightly sealed vial, the product can be kept for up to six months.[1] While some datasheets may mention storage at room temperature, storing peptides at -20°C is the preferred method for preserving long-term stability.[2][3]
Q2: How should I handle the vial before opening it?
To prevent moisture contamination from condensation, it is crucial to allow the vial of this compound to equilibrate to room temperature for at least 60 minutes before opening.[1] Moisture can significantly decrease the long-term stability of the solid peptide.[2]
Q3: What is the best way to store reconstituted this compound solutions?
Long-term storage of peptides in solution is generally not recommended.[1] Ideally, solutions should be prepared fresh and used on the same day.[1][4] If storage is unavoidable, the solution should be aliquoted into tightly sealed vials and stored at -20°C. These aliquots are typically usable for up to one month.[1] To minimize degradation, avoid repeated freeze-thaw cycles.[2]
Q4: Which solvents are recommended for reconstituting this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM and in water up to 10 mM with gentle warming.[3][4] For aqueous solutions, using sterile buffers with a pH between 5 and 6 can help prolong the shelf life of the peptide in solution.[2]
Q5: What should I do if the compound is difficult to dissolve?
If you experience difficulty dissolving the peptide, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period to aid in solubilization.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or reduced biological activity in experiments. | Peptide degradation due to improper storage (e.g., exposure to moisture, frequent freeze-thaw cycles, extended storage in solution). | 1. Review the storage and handling procedures against the recommendations. 2. Use a fresh, unopened vial of the peptide for subsequent experiments. 3. If possible, perform a quality control check (e.g., HPLC) on the suspect solution. |
| Visible changes in the lyophilized powder (e.g., clumping, discoloration). | Moisture contamination. This can occur if the vial is opened before it has warmed to room temperature. | 1. It is safest to discard the vial, as the peptide's integrity may be compromised. 2. Ensure new vials are properly equilibrated to room temperature before opening and are stored with a desiccant.[1][2] |
| Precipitate forms in the solution after freezing. | The concentration may be too high for the buffer system, or the peptide is degrading during freeze-thaw cycles. | 1. Try reconstituting at a lower concentration. 2. Ensure the solution is fully dissolved before aliquoting and freezing. 3. Avoid using frost-free freezers, as their temperature fluctuations can be detrimental to peptides.[2] 4. Centrifuge the vial at 500xg to gather the liquid at the bottom before use.[4] |
Storage Condition Summary
| Form | Storage Temperature | Maximum Duration | Key Considerations |
| Solid (Lyophilized Powder) | -20°C | Up to 6 months or longer | Must be stored desiccated and in a tightly sealed vial.[1][2] Allow vial to reach room temperature before opening.[1] |
| Reconstituted Solution (in DMSO or buffer) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][2] Use of sterile buffer (pH 5-6) is recommended.[2] Prepare fresh for best results.[4] |
Experimental Protocol: Stability Assessment via HPLC
Objective: To quantify the stability of reconstituted this compound under different storage conditions over time.
Materials:
-
This compound (lyophilized powder)
-
HPLC-grade DMSO
-
Sterile, HPLC-grade water
-
Phosphate buffer (pH 6.0)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
HPLC system with a C18 column and UV detector
Methodology:
-
Preparation of Stock Solution:
-
Allow a vial of this compound to equilibrate to room temperature for 60 minutes.
-
Reconstitute the peptide in DMSO to a concentration of 10 mM. Ensure complete dissolution.
-
This initial solution serves as the Time 0 (T=0) reference standard.
-
-
Sample Aliquoting and Storage:
-
Dilute the stock solution with the phosphate buffer to a final working concentration of 1 mM.
-
Dispense 100 µL aliquots of the working solution into separate, clearly labeled microcentrifuge tubes.
-
Divide the aliquots into four storage groups:
-
Group A: -20°C (in a standard, non-frost-free freezer)
-
Group B: 4°C (refrigerated)
-
Group C: Room Temperature (approx. 20-25°C), protected from light
-
Group D: Room Temperature (approx. 20-25°C), exposed to ambient light
-
-
-
Time-Point Analysis:
-
Analyze one aliquot from each storage group at designated time points: T=0, T=24 hours, T=7 days, T=14 days, and T=30 days.
-
For the T=0 analysis, immediately inject a sample of the freshly prepared working solution into the HPLC system.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV detector at a wavelength determined by a pre-scan of the compound (typically 214 nm or 280 nm for peptides).
-
Injection Volume: 10 µL.
-
Run the HPLC method and integrate the peak corresponding to intact this compound.
-
-
Data Analysis:
-
Calculate the peak area of the intact peptide for each sample at each time point.
-
Determine the percentage of remaining intact peptide at each time point relative to the T=0 sample using the formula:
-
% Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
-
Plot the percentage of remaining peptide versus time for each storage condition to visualize the degradation kinetics.
-
Workflow for Optimal Storage and Handling
Caption: Logical workflow for handling this compound.
References
- 1. Stability and Storage | Tocris Bioscience [tocris.com]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. This compound | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 4. This compound | CAS:242143-80-2 | Potent, orally active ghrelin receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
" ] ... (2025-08-05) The potency and efficacy of NN703 on GH release were determined to be 155+/-23 nmol/kg and 91+/-7 ng GH/ml plasma respectively. A 50% increase of cortisol, compared with basal levels, was observed for all the tested doses of NN703, but no dose-dependency was shown. The effect of NN703 on GH release after i. v. and oral dosing in beagle dogs was studied. NN703 dose-dependently increased the GH release after oral administration. At the highest dose (20 micromol/kg), a 35-fold increase in peak GH concentration was observed (49.5+/-17.8 ng/ml, mean+/-s.e.m.). ... (2025-08-05) After a single i.v. dose of 1 micromol/kg the peak GH plasma concentration was elevated to 38.5+/-19.6 ng/ml (mean+/-s.e.m.) approximately 30 min after dosing and returned to basal level after 360 min. The oral bioavailability was 30%. The plasma half-life of NN703 was 4.1+/-0.4 h. A long-term biological effect of NN703 was demonstrated in a rat study, where the body weight gain was measured during a 14-day once daily oral challenge with 100 micromol/kg. The body weight gain was significantly increased after 14 days as compared with a vehicle-treated group. ... (2025-08-05) Abstract and Figures. NN703 is a novel orally active GH secretagogue (GHS) derived from ipamorelin. NN703 stimulates GH release from rat pituitary cells in a dose-dependent manner with a potency and efficacy similar to that of GHRP-6. The effect is inhibited by known GHS antagonists, but not by a GH-releasing hormone antagonist. ... (2025-08-05) Basal cortisol was 25.6 1.5 (mean S.E.M., n ¼ 54). ... antagonist. ... GHRP-6 and MK677, than that observed in rat pituitary cells. ... the tested doses of NN703, but no dose-dependency was shown. ... bioavailability was 30%. The plasma half-life of NN703 was 4.1 6 0.4 h. ... significantly increased after 14 days as compared with a
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Tabimorelin Hemifumarate and Other Ghrelin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of Tabimorelin hemifumarate (NN703) with other prominent ghrelin receptor agonists, including Anamorelin, Macimorelin, and GHRP-6. The data presented herein is collated from various preclinical studies to offer an objective evaluation of their relative potency and efficacy at the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key in vitro efficacy parameters for this compound and its comparators. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.
| Compound | Assay Type | Cell Line/System | Parameter | Value (nM) | Reference |
| Tabimorelin (NN703) | GH Release | Rat Pituitary Cells | EC50 | ~1.3 | [1] |
| Receptor Binding ([³⁵S]MK-677 displacement) | BHK cells (human GHSR) | Ki | 16 | [2] | |
| Anamorelin | Calcium Mobilization (FLIPR) | HEK293 cells (human GHSR) | EC50 | 0.74 | [3][4] |
| Receptor Binding ([¹²⁵I]Ghrelin displacement) | HEK293 cells (human GHSR) | Ki | 0.70 | [3][5] | |
| Macimorelin (AEZS-130) | GH Release | Rat Pituitary Cells | EC50 | Not explicitly found | |
| Receptor Binding | Not explicitly found | Ki | Not explicitly found | ||
| GHRP-6 | GH Release | Rat Pituitary Cells | EC50 | ~1.0 | [1] |
Note: Lower EC50 and Ki values indicate higher potency and binding affinity, respectively. Direct cross-study comparisons should be made with caution due to potential variations in experimental protocols.
Experimental Methodologies
Detailed protocols for the key in vitro assays cited in this guide are outlined below. These methodologies provide a framework for the standardized assessment of ghrelin receptor agonists.
Receptor Binding Assay (Competitive Displacement)
This assay quantifies the affinity of a test compound for the ghrelin receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Protocol Details:
-
Cell Lines: Baby Hamster Kidney (BHK) or Human Embryonic Kidney (HEK293) cells stably transfected with the human ghrelin receptor (GHSR-1a).
-
Radioligand: Typically [³⁵S]MK-677 or [¹²⁵I]-Ghrelin.
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound in a suitable buffer.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assay: Growth Hormone (GH) Release
This bioassay measures the ability of a compound to stimulate the release of growth hormone from primary pituitary cells.
Workflow:
Caption: Workflow for a primary pituitary cell GH release assay.
Protocol Details:
-
Cell Source: Primary pituitary cells are isolated from rats.
-
Cell Culture: Cells are cultured for a period to allow recovery before the experiment.
-
Stimulation: Cells are treated with various concentrations of the test compound.
-
Sample Collection: After the incubation period, the cell culture medium is collected.
-
Quantification: The concentration of GH in the medium is quantified using a specific immunoassay, such as an ELISA or RIA.
-
Data Analysis: The effective concentration that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Functional Assay: Calcium Mobilization
This assay measures the increase in intracellular calcium concentration following the activation of the ghrelin receptor, which primarily signals through the Gq pathway.
Workflow:
Caption: Workflow for a calcium mobilization assay.
Protocol Details:
-
Cell Line: HEK293 cells stably expressing the human ghrelin receptor.
-
Fluorescent Dye: Cells are loaded with a calcium-sensitive dye such as Fluo-4 AM.
-
Measurement: The assay is performed on a microplate reader capable of kinetic fluorescence measurements, such as a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Acquisition: Baseline fluorescence is recorded before the addition of the test compound. The change in fluorescence intensity, which corresponds to the change in intracellular calcium, is monitored in real-time after compound addition.
-
Data Analysis: The EC50 value is determined from the dose-response curve of the peak fluorescence signal.
Ghrelin Receptor Downstream Signaling
Activation of the ghrelin receptor (GHSR-1a) by an agonist like Tabimorelin initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gq/11 G-protein, but can also signal through other G-proteins and β-arrestin pathways.
Caption: Ghrelin receptor signaling pathways.
This diagram illustrates the primary signaling cascades initiated upon agonist binding to the ghrelin receptor. The multifaceted nature of this signaling contributes to the diverse physiological effects of ghrelin and its mimetics.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Reproducibility of Muscle Mass Effects of Growth Hormone Secretagogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tabimorelin hemifumarate and other growth hormone (GH) secretagogues concerning their effects on muscle mass. The objective is to evaluate the reproducibility of these effects based on available clinical data. While Tabimorelin was an early-generation GH secretagogue, publicly available clinical trial data on its specific impact on muscle mass is notably scarce. This guide, therefore, contrasts the limited evidence for Tabimorelin with more extensively studied alternatives to provide a comprehensive overview for the research community.
Mechanism of Action: The Ghrelin/GHSR Signaling Pathway
Growth hormone secretagogues, including Tabimorelin, Anamorelin, and Ibutamoren, are ghrelin receptor agonists. They mimic the endogenous hormone ghrelin, binding to the growth hormone secretagogue receptor (GHSR). This action stimulates the pituitary gland to release GH. Subsequently, GH stimulates the liver to produce Insulin-like Growth Factor-1 (IGF-1), a key hormone that promotes muscle protein synthesis and hypertrophy, primarily through the Akt/mTOR signaling cascade.
Quantitative Comparison of Clinical Trial Data
The reproducibility of a compound's effect can be assessed by comparing results across different clinical trials. The following tables summarize quantitative data on changes in muscle and lean body mass for Tabimorelin and its alternatives.
Table 1: Comparison of Ghrelin Receptor Agonists
| Compound | Study Population | Study Duration | Key Outcome: Change in Lean/Muscle Mass | Change in Serum IGF-1 |
| Tabimorelin (NN-703) | GH-Deficient Adults | 1 Week | Data not reported in published clinical trials. | No significant effect.[1] |
| Anamorelin | Advanced NSCLC with Cachexia (ROMANA 1) | 12 Weeks | +1.10 kg (median) vs. -0.44 kg for placebo.[2] | Not reported. |
| Anamorelin | Advanced NSCLC with Cachexia (ROMANA 2) | 12 Weeks | +0.65 kg (median) vs. -0.98 kg for placebo.[3] | Not reported. |
| Anamorelin | Adults with Osteosarcopenia | 1 Year | No significant effect vs. placebo.[4] | +50% vs. no change for placebo.[4] |
| Ibutamoren (MK-677) | Healthy Older Adults | 1 Year | +1.1 kg vs. -0.5 kg for placebo.[5][6] | Significantly increased to levels of healthy young adults.[6] |
Table 2: Comparison with an Alternative Mechanism (GHRH Analogue)
| Compound | Mechanism of Action | Study Population | Study Duration | Key Outcome: Change in Lean/Muscle Mass | Change in Serum IGF-1 |
| Tesamorelin | GHRH Analogue | HIV-infected patients with abdominal obesity | 26 Weeks | Significant increase in lean muscle area of four truncal muscle groups (0.64-1.08 cm²).[7][8] | Significantly increased.[9] |
Summary of Findings: The data clearly indicates a lack of published evidence demonstrating that Tabimorelin increases muscle mass in human clinical trials. In contrast, other ghrelin agonists show reproducible effects, although these can be population-dependent. Anamorelin consistently increased lean body mass in two large trials of cancer cachexia patients but failed to do so in a smaller, longer trial of adults with osteosarcopenia, highlighting the importance of the target population.[2][3][4] Ibutamoren showed a significant positive effect on fat-free mass in healthy older adults over a one-year period.[6] Tesamorelin, acting via the GHRH receptor, also demonstrates a positive effect on muscle area.[7]
Experimental Protocols
The assessment of muscle mass and body composition in these trials relies on precise and validated techniques.
-
Dual-Energy X-ray Absorptiometry (DXA): This is a primary method used to quantify body composition. A DXA scanner uses two low-dose X-ray beams with different energy levels to distinguish between bone mineral, lean mass, and fat mass. The scanner moves across the body, and software analyzes the absorption of each beam to provide detailed measurements of total and regional (e.g., appendicular) lean body mass. In the cited Anamorelin and Ibutamoren trials, changes in DXA-measured lean body mass were a key endpoint.[4][6][10]
-
Computed Tomography (CT): CT scans provide high-resolution cross-sectional images of the body. For muscle assessment, a single slice, typically at the level of the third or fourth lumbar vertebra (L3/L4), is analyzed. Specialized software is used to differentiate tissues based on their radiodensity, measured in Hounsfield Units (HU). Skeletal muscle tissue can be precisely delineated, and its cross-sectional area (in cm²) can be calculated. This method was used to quantify changes in truncal muscle area in the Tesamorelin trials.[7][8]
-
D3-Creatine (D3-Cr) Dilution: This is a newer method for directly measuring total body muscle mass. A known dose of deuterium-labeled creatine (D3-creatine) is administered orally. This tracer is almost exclusively taken up by muscle tissue. After a period of equilibration, a urine sample is collected, and the enrichment of deuterium in urinary creatinine (the breakdown product of creatine) is measured by mass spectrometry. The dilution of the tracer allows for the calculation of the total creatine pool size, which is directly proportional to total skeletal muscle mass. This method was used as a primary endpoint in the anamorelin trial for osteosarcopenia.[4]
Generalized Clinical Trial Workflow
The design of clinical trials to assess the efficacy of drugs for muscle wasting follows a structured workflow. This ensures that data is collected rigorously and endpoints are evaluated consistently.
Conclusion
Based on a review of publicly available scientific literature, there is a significant lack of data to support the reproducibility of this compound's effects on muscle mass. The most relevant clinical study did not assess body composition and showed limited hormonal response in GH-deficient adults.[1] In contrast, other ghrelin receptor agonists, such as Anamorelin and Ibutamoren, have demonstrated positive and reproducible effects on lean body mass in specific populations, although the effect is not universal across all conditions.[3][4][6] Alternative mechanisms, such as GHRH analogues like Tesamorelin, also have supporting data for increasing muscle area.[7]
For researchers and drug developers, the evidence suggests that while the GHSR is a valid target for increasing muscle mass, the clinical efficacy of any given agonist is not guaranteed and requires robust testing in well-defined patient populations. The case of Tabimorelin underscores that early preclinical promise does not always translate to reproducible clinical effects on muscle anabolism, and its utility in this indication remains unsubstantiated by published clinical evidence.
References
- 1. Oral administration of the growth hormone secretagogue NN703 in adult patients with growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anamorelin improve appetite and body mass in patients with cancer anorexia-cachexia | EurekAlert! [eurekalert.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Effect of Anamorelin, a Ghrelin Receptor Agonist, on Muscle and Bone in Adults With Osteosarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acpjournals.org [acpjournals.org]
- 6. Effects of an Oral Ghrelin Mimetic on Body Composition and Clinical Outcomes in Healthy Older Adults: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Growth Hormone Releasing Hormone Analogue, Tesamorelin, Decreases Muscle Fat and Increases Muscle Area in Adults with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Growth Hormone Releasing Hormone Analogue, Tesamorelin, Decreases Muscle Fat and Increases Muscle Area in Adults with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. swolverine.com [swolverine.com]
- 10. targetedonc.com [targetedonc.com]
A Comparative Guide: Tabimorelin Hemifumarate vs. GHRP-6 in Stimulating Growth Hormone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tabimorelin hemifumarate and Growth Hormone-Releasing Peptide-6 (GHRP-6), two synthetic agonists of the ghrelin receptor, for their efficacy in stimulating growth hormone (GH) secretion. This analysis is based on available preclinical and clinical data to assist researchers and drug development professionals in their evaluation of these compounds.
At a Glance: Key Differences
| Feature | This compound (NN703) | GHRP-6 |
| Administration | Orally active[1] | Primarily subcutaneous or intravenous injection[2][3][4][5][6] |
| Half-life | ~4.1 hours in dogs[7] | ~2.5 hours (elimination half-life) in humans[8][9] |
| Potency | Similar potency and efficacy to GHRP-6 in stimulating GH release from rat pituitary cells[10] | Potent stimulator of GH release[9] |
| Side Effects | Potential for CYP3A4 inhibition, transient increases in cortisol and prolactin[1][11] | Significant increase in appetite, potential for increased cortisol and prolactin, fluid retention[6] |
Performance Data: Growth Hormone Response
The following tables summarize the quantitative data on the growth hormone response following the administration of this compound and GHRP-6 from various studies. It is important to note that these studies were not direct head-to-head comparisons and were conducted in different populations under varying conditions.
This compound (NN703)
| Study Population | Dose | Peak GH Concentration (Cmax) | Area Under the Curve (AUC) for GH (0-24h) | Reference |
| Healthy Male Volunteers | 3.0 mg/kg (oral) | Significantly higher than placebo | Significantly higher than placebo | [1] |
| Healthy Male Volunteers | 6.0 mg/kg (oral) | Significantly higher than placebo | Significantly higher than placebo | [1] |
| Healthy Male Volunteers | 12.0 mg/kg (oral) | Significantly higher than placebo | Significantly higher than placebo | [1] |
| GH-Deficient Adults | 3 mg/kg (oral, first dose) | 1.32 +/- 0.3 µg/L | Greater than placebo (P < 0.05) | [12] |
| Beagle Dogs | 20 µmol/kg (oral) | 49.5 +/- 17.8 ng/mL | Not Reported | [7][10] |
| Beagle Dogs | 1 µmol/kg (IV) | 38.5 +/- 19.6 ng/mL | Not Reported | [7][10] |
GHRP-6
| Study Population | Dose | Peak GH Concentration (Cmax) | Area Under the Curve (AUC) for GH | Reference |
| Healthy Controls | 1 µg/kg (IV) | 59.2 +/- 2.2 µg/L | Not Reported | [13] |
| GH-Deficient Adults | 1 µg/kg (IV) | 4.1 +/- 0.3 µg/L | Not Reported | [13] |
| GH-Deficient Adults (ITT defined) | 1 µg/kg (IV) | 1.3 +/- 0.6 µg/L | Not Reported | [14] |
| Healthy Volunteers | 100, 200, 400 µg/kg (IV) | Dose-dependent increase | Dose-dependent increase | [8][15] |
Mechanism of Action: Signaling Pathways
Both this compound and GHRP-6 are synthetic agonists of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[9][16] Their primary mechanism of action is to mimic the effects of the endogenous ligand, ghrelin, to stimulate the release of growth hormone from the pituitary gland.
Upon binding to GHSR, a G protein-coupled receptor, these agonists initiate a downstream signaling cascade. This primarily involves the activation of the Gq/11 and Gs signaling pathways.[16] Activation of phospholipase C (PLC) by the Gq protein leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in the stimulation of GH secretion.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols for the administration of this compound and GHRP-6 based on the reviewed literature.
This compound (Oral Administration)
A clinical study protocol for an orally active GH secretagogue like Tabimorelin would typically involve the following steps:
-
Subject Selection: Healthy male volunteers or patients with diagnosed GH deficiency, based on the study's objectives.[1][12]
-
Dosing: Administration of single or repeated oral doses of this compound. Doses in clinical trials have ranged from 0.05 to 12 mg/kg bodyweight.[1] In one study with GH-deficient adults, the initial and final doses were 3 mg/kg, with a daily dose of 1.5 mg/kg for the intervening days.[12]
-
Blood Sampling: Collection of blood samples at baseline and at regular intervals post-administration (e.g., every 15-30 minutes for the first 2 hours, then hourly) to measure GH concentrations.
-
Hormone Analysis: Quantification of serum GH, IGF-1, cortisol, and prolactin levels using validated immunoassays.
-
Pharmacokinetic Analysis: Determination of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
GHRP-6 (Subcutaneous/Intravenous Administration)
A typical experimental protocol for GHRP-6 administration in a research setting would include:
-
Reconstitution: Lyophilized GHRP-6 is reconstituted with bacteriostatic water to a desired concentration (e.g., 1 mg/mL).
-
Subject Preparation: Subjects should be in a fasting state, as food can blunt the GH response.
-
Dosing: Administration of GHRP-6 via subcutaneous or intravenous injection. Common research doses range from 100 to 300 mcg per injection, administered 2-3 times daily.[2][3][4][5][6] For diagnostic testing, a dose of 1 µg/kg is often used.[13][14]
-
Blood Sampling: Timed blood draws are performed before and after administration to profile the GH release.
-
Data Analysis: Measurement of GH levels to determine the peak concentration and AUC.
Safety and Tolerability
This compound has been reported to be well-tolerated in clinical trials.[1][12] However, it has been shown to be an inhibitor of the cytochrome P450 enzyme CYP3A4, which could lead to drug-drug interactions.[11] Transient and non-dose-dependent increases in cortisol and prolactin have also been observed.[7]
GHRP-6 is also generally well-tolerated. The most commonly reported side effect is a significant increase in appetite due to its ghrelin-mimetic properties.[6] Other potential side effects include fluid retention, and possible elevations in cortisol and prolactin.[6]
Conclusion
Both this compound and GHRP-6 are potent stimulators of growth hormone secretion that act via the ghrelin receptor. The primary advantage of Tabimorelin is its oral bioavailability, offering a more convenient administration route compared to the injectable GHRP-6.[1] However, the potential for CYP3A4 inhibition with Tabimorelin requires careful consideration in a clinical setting. GHRP-6 has a well-documented potent GH-releasing effect but is limited by its parenteral administration and its notable effect on appetite. The choice between these two compounds for research or therapeutic development will depend on the specific application, desired route of administration, and tolerability profile. Further head-to-head clinical trials are needed to provide a more definitive comparison of their efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. peptidedosages.com [peptidedosages.com]
- 3. peptidedosages.com [peptidedosages.com]
- 4. peptidedosages.com [peptidedosages.com]
- 5. swolverine.com [swolverine.com]
- 6. mrsupplement.com.au [mrsupplement.com.au]
- 7. Pharmacological characterisation of a new oral GH secretagogue, NN703 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic study of Growth Hormone-Releasing Peptide 6 (GHRP-6) in nine male healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GHRP-6 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. A clinical study investigating the pharmacokinetic interaction between NN703 (tabimorelin), a potential inhibitor of CYP3A4 activity, and midazolam, a CYP3A4 substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral administration of the growth hormone secretagogue NN703 in adult patients with growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GH-releasing hormone and GH-releasing peptide-6 for diagnostic testing in GH-deficient adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diagnosis of growth hormone deficiency in adults by testing with GHRP-6 alone or in combination with GHRH: comparison with the insulin tolerance test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Oral Bioavailability of Tabimorelin Hemifumarate and Ibutamoren (MK-677)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the oral bioavailability and pharmacokinetic profiles of two prominent growth hormone secretagogues (GHSs): Tabimorelin hemifumarate (also known as NN703) and Ibutamoren (MK-677). Both compounds are orally active agonists of the ghrelin/growth hormone secretagogue receptor (GHSR), offering a potential alternative to injectable growth hormone (GH) therapies. This document synthesizes available experimental data to facilitate an objective comparison for research and development purposes.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters for this compound and Ibutamoren, based on available preclinical and clinical data.
| Parameter | This compound (NN703) | Ibutamoren (MK-677) |
| Oral Bioavailability | 30% (in beagle dogs)[1][2][3] | >60% (in humans) |
| Route of Administration | Oral[4] | Oral[5] |
| Receptor Target | Growth Hormone Secretagogue Receptor (GHSR)[4] | Ghrelin Receptor (GHSR)[5] |
| Reported Effects | Sustained increases in GH and IGF-1[4] | Sustained increases in GH and IGF-1 |
Experimental Protocols
Determination of this compound (NN703) Oral Bioavailability in Beagle Dogs
A study to characterize the pharmacology of NN703 involved both intravenous (IV) and oral administration to beagle dogs to determine its oral bioavailability.[1][2][3]
-
Study Design: A dose-dependent study was conducted.
-
Dosing:
-
Sampling and Analysis: Plasma concentrations of NN703 were measured at various time points after administration to determine the pharmacokinetic profile. The area under the curve (AUC) for both IV and oral administration was used to calculate the oral bioavailability.[1][2][3]
Clinical Trial Protocol for Oral Administration of Ibutamoren (MK-677) in Healthy Volunteers
A double-blind, randomized, placebo-controlled, two-period cross-over study was designed to assess the effects of orally administered MK-677.[6]
-
Study Design: Double-blind, randomized, placebo-controlled, two-period cross-over study.[6]
-
Subjects: Eight healthy volunteers, with ages ranging from 24 to 39 years.[6]
-
Dosing: Subjects received a daily oral dose of 25 mg of MK-677 or a placebo for the last 7 days of two 14-day periods of caloric restriction.[6]
-
Washout Period: A 14- to 21-day washout period was implemented between the two treatment periods.[6]
-
Sampling and Analysis: Blood samples were collected to measure the peak GH response after a single dose and after one week of dosing.[6]
Signaling Pathways and Experimental Workflows
GHSR Signaling Pathway
Both Tabimorelin and Ibutamoren exert their effects by binding to and activating the Growth Hormone Secretagogue Receptor (GHSR), a G protein-coupled receptor.[4][5] This activation triggers a cascade of intracellular signaling events, primarily through the Gαq/11 and Gαi/o pathways, leading to the stimulation of phospholipase C (PLC) and an increase in intracellular calcium levels.[7][8] This ultimately results in the secretion of growth hormone from the pituitary gland.[7][8]
Experimental Workflow for Oral Bioavailability Determination
The determination of oral bioavailability typically involves a comparison of the plasma concentration of a drug over time after oral administration versus intravenous administration.
Discussion
Based on the available data, Ibutamoren (MK-677) exhibits a higher oral bioavailability in humans (>60%) compared to the reported oral bioavailability of this compound (NN703) in beagle dogs (30%).[1][2][3] It is important to note that the data for Tabimorelin is from a preclinical animal model and may not be directly comparable to human data. Further clinical studies in humans are needed to definitively determine the oral bioavailability of Tabimorelin.
Both compounds effectively stimulate the GH/IGF-1 axis through their agonist activity at the GHSR. The choice between these compounds for research or therapeutic development may depend on a variety of factors including the desired pharmacokinetic profile, potency, and potential off-target effects. The provided experimental protocols offer a foundation for designing further comparative studies.
References
- 1. Pharmacological characterisation of a new oral GH secretagogue, NN703 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Tabimorelin - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. MK-677, an orally active growth hormone secretagogue, reverses diet-induced catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Head-to-Head Comparison: Tabimorelin Hemifumarate and Capromorelin in Focus
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Ghrelin Receptor Agonists
In the landscape of ghrelin receptor agonists, Tabimorelin hemifumarate and Capromorelin have emerged as significant molecules of interest, each with distinct clinical development paths and therapeutic applications. This guide provides a comprehensive head-to-head comparison of these two compounds, synthesizing available experimental data to inform research and drug development efforts. While direct comparative clinical trials are not available, this analysis of their individual characteristics offers valuable insights into their respective profiles.
At a Glance: Key Differentiators
| Feature | This compound | Capromorelin |
| Primary Indication Studied | Adult Growth Hormone Deficiency (GHD) | Appetite Stimulation in Dogs and Cats |
| Development Status | Investigational | Approved for veterinary use |
| Key Efficacy Endpoint | Increased Growth Hormone (GH) and Insulin-like Growth Factor 1 (IGF-1) levels | Increased appetite and body weight |
| Significant Pharmacokinetic Trait | Potent inhibitor of CYP3A4 | Substrate of hepatic enzymes |
| Primary Target Species in a Clinical Setting | Humans | Dogs, Cats |
Mechanism of Action: Shared Pathway, Divergent Applications
Both Tabimorelin and Capromorelin are potent, orally-active small molecule agonists of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] By mimicking the action of endogenous ghrelin, they stimulate the release of growth hormone (GH) from the pituitary gland.[1][3] This, in turn, leads to an increase in the circulating levels of Insulin-like Growth Factor 1 (IGF-1).[2][4]
The activation of the ghrelin receptor in the hypothalamus is also responsible for the orexigenic (appetite-stimulating) effects of these compounds.[3] While both molecules share this fundamental mechanism, their clinical development has focused on different therapeutic outcomes. Tabimorelin's development has centered on its ability to increase GH and IGF-1 for the treatment of GHD, whereas Capromorelin has been successfully developed and approved for its appetite-stimulating properties in veterinary medicine.
Signaling Pathway of Ghrelin Receptor Agonists
The binding of a ghrelin receptor agonist, such as Tabimorelin or Capromorelin, to the GHSR initiates a cascade of intracellular signaling events. This process is primarily mediated through the Gq protein subunit, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events ultimately culminate in the physiological responses of increased GH secretion and appetite stimulation.
Efficacy: A Tale of Two Species
Direct comparative efficacy data for Tabimorelin and Capromorelin is unavailable. The following tables summarize the quantitative efficacy data from separate clinical studies.
This compound: Efficacy in Human Growth Hormone Deficiency
Clinical studies on Tabimorelin have focused on its ability to increase GH and IGF-1 levels in adults with GHD. While specific data on appetite and body weight changes are not the primary endpoints, the hormonal response is well-documented.
| Parameter | Result | Study Population | Reference |
| GH Response | Sustained increases in GH levels | Adults with GHD | [5] |
| IGF-1 Response | Sustained increases in IGF-1 levels | Adults with GHD | [5] |
| Other Hormonal Effects | Transient increases in ACTH, cortisol, and prolactin | Healthy male subjects | [6] |
Capromorelin: Efficacy in Appetite Stimulation in Canines and Felines
Capromorelin has undergone extensive clinical trials in veterinary medicine, demonstrating significant efficacy in stimulating appetite and increasing body weight in dogs and cats.
Canine Efficacy Data
| Parameter | Capromorelin Group | Placebo Group | p-value | Study Details | Reference |
| Treatment Success (Improved Appetite) | 68.6% | 44.6% | 0.008 | 177 inappetent dogs, 4-day treatment | [1][4][7] |
| Mean Body Weight Change | +1.8% | +0.1% | <0.001 | 177 inappetent dogs, 4-day treatment | [1][4][7] |
| Mean Food Consumption Increase | 60.55% | -11.15% | <0.001 | Healthy Beagle dogs, 4-day treatment | [8] |
| IGF-1 Level Increase | ~60-70% higher than placebo | - | - | Healthy Beagle dogs, 7-day treatment | [4] |
Feline Efficacy Data In a 91-day study in healthy cats, Capromorelin demonstrated sustained increases in serum IGF-1 levels, as well as increased food intake and body weight.[4]
Experimental Protocols
Capromorelin Clinical Trial in Inappetent Dogs
Objective: To evaluate the effectiveness and safety of Capromorelin oral solution for the stimulation of appetite in dogs with reduced appetite.
Study Design: A prospective, randomized, masked, placebo-controlled clinical study.
Animals: 244 client-owned dogs reported by their owners to be inappetent for at least 2 days were enrolled, with 177 cases included in the effectiveness analysis.
Procedure:
-
Dogs were randomly assigned to receive either Capromorelin (3 mg/kg) oral solution (n=121) or a placebo oral solution (n=56) once daily.
-
Owners administered the treatment for 4 consecutive days.
-
Owners completed an evaluation of their dog's appetite at Day 0 (baseline) and Day 3 ± 1.
-
Treatment success was defined as an owner-assessed improvement in appetite at Day 3.
-
Body weight was measured at the beginning and end of the 4-day treatment period.
-
Safety was evaluated through physical examinations, clinical pathology, and monitoring of adverse events.[1][7]
Pharmacokinetics and Safety Profile
This compound
Pharmacokinetics: Tabimorelin is orally active. A significant characteristic of Tabimorelin is its potent, mechanism-based inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[9] This raises a high potential for drug-drug interactions with other medications metabolized by this pathway. For instance, co-administration with midazolam, a CYP3A4 substrate, resulted in a significant increase in midazolam exposure.[9]
Safety: Clinical studies have shown that Tabimorelin can cause transient increases in adrenocorticotropic hormone (ACTH), cortisol, and prolactin.[6] The clinical significance of these hormonal fluctuations requires further investigation. The potential for drug-drug interactions due to CYP3A4 inhibition is a key safety consideration in its clinical development.[9]
Capromorelin
Pharmacokinetics: Capromorelin is also orally active and is metabolized by hepatic enzymes.[2]
Safety: Capromorelin has demonstrated a wide margin of safety in long-term studies in dogs, being well-tolerated at doses significantly higher than the recommended therapeutic dose for up to 12 months.[4][10][11]
Adverse Events: The most commonly reported adverse events in dogs are generally mild and gastrointestinal in nature, including diarrhea, vomiting, hypersalivation, and polydipsia.[4][12] In some long-term, high-dose safety studies, swollen feet were observed in a small number of dogs.[13] An increase in blood sugar levels has been noted, particularly in cats, and therefore it is not recommended for diabetic patients.[13] Capromorelin may also cause a transient decrease in blood pressure.[13]
Conclusion
This compound and Capromorelin, while both potent ghrelin receptor agonists, have distinct profiles driven by their divergent clinical development pathways. Capromorelin is a well-characterized and approved veterinary drug with proven efficacy and a wide safety margin for appetite stimulation in dogs and cats. Tabimorelin has shown promise in stimulating the GH/IGF-1 axis in humans with GHD, but its development is accompanied by a significant drug-drug interaction liability due to potent CYP3A4 inhibition.
For researchers and drug development professionals, the choice between these or similar molecules will depend heavily on the intended therapeutic application, target species, and the acceptable risk-benefit profile. The extensive data available for Capromorelin in its approved indication provides a solid benchmark for the development of future ghrelin receptor agonists, while the clinical journey of Tabimorelin highlights the critical importance of evaluating metabolic drug-drug interaction potential early in development. Further research, including direct comparative studies, would be invaluable in elucidating the nuanced differences between these two compounds.
References
- 1. A Prospective, Randomized, Masked, Placebo-Controlled Clinical Study of Capromorelin in Dogs with Reduced Appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Appetite and food intake results from phase I studies of anamorelin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dvm360.com [dvm360.com]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. Oral administration of the growth hormone secretagogue NN703 in adult patients with growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute suppressive effect of ACTH-induced cortisol secretion on serum prolactin levels in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Prospective, Randomized, Masked, Placebo‐Controlled Clinical Study of Capromorelin in Dogs with Reduced Appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A clinical study investigating the pharmacokinetic interaction between NN703 (tabimorelin), a potential inhibitor of CYP3A4 activity, and midazolam, a CYP3A4 substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 11. Evaluation of the safety in dogs of long-term, daily oral administration of capromorelin, a novel drug for stimulation of appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. marvistavet.com [marvistavet.com]
- 13. Capromorelin (Entyce) - Veterinary Partner - VIN [veterinarypartner.vin.com]
Comparative Analysis of Ghrelin Receptor Antibody Cross-Reactivity with Tabimorelin Hemifumarate
A guide for researchers, scientists, and drug development professionals on the potential cross-reactivity of antibodies targeting the ghrelin receptor with the non-peptide agonist, Tabimorelin hemifumarate.
Introduction
The ghrelin receptor, also known as the growth hormone secretagogue receptor (GHSR), is a G protein-coupled receptor that plays a crucial role in regulating appetite, growth hormone release, and energy homeostasis. Its endogenous ligand is ghrelin, a 28-amino acid peptide hormone. This compound is a potent, orally active non-peptide agonist of the ghrelin receptor. Given the therapeutic interest in modulating the ghrelin system, understanding the specificity of antibodies targeting the ghrelin receptor is paramount. This guide provides a comparative overview of ghrelin and this compound, and outlines experimental approaches to assess the potential cross-reactivity of ghrelin receptor antibodies with this synthetic agonist.
Structural Comparison: Ghrelin vs. This compound
A key determinant of antibody cross-reactivity is the structural similarity between the intended antigen and other molecules. While ghrelin is a peptide, Tabimorelin is a small molecule, presenting distinct chemical structures.
Ghrelin: A 28-amino acid peptide with a critical n-octanoyl modification on the serine at position 3, which is essential for its biological activity.[1] The N-terminal region of ghrelin is crucial for receptor binding and activation.[2]
This compound: A non-peptide small molecule with a complex chemical structure (N-[(2E)-5-Amino-5-methyl-1-oxo-2-hexenyl]-N-methyl-3-(2-naphthalenyl)-D-alanyl-N,Nα-dimethyl-D-phenylalaninamide hemifumarate).[3] Despite its different chemical nature, Tabimorelin mimics the action of ghrelin by binding to and activating the ghrelin receptor.
Due to the significant structural differences between the peptide ghrelin and the small molecule Tabimorelin, it is generally unlikely that an antibody raised against a peptide epitope of the ghrelin receptor would exhibit significant cross-reactivity with Tabimorelin. The epitopes recognized by antibodies are typically larger and more complex than the binding site of a small molecule like Tabimorelin. However, the possibility of conformational changes in the receptor upon ligand binding could theoretically influence antibody binding, making experimental verification essential.
Quantitative Data on Ligand-Receptor Binding
While direct comparative data on antibody cross-reactivity is unavailable, understanding the binding affinities of both ghrelin and Tabimorelin to the ghrelin receptor provides context for their interaction.
| Ligand | Receptor | Binding Affinity (Ki) | Reference |
| Ghrelin | Ghrelin Receptor (GHSR1a) | ~0.53 nM | [4] |
| This compound | Human recombinant Ghrelin Receptor (GHSR1a) | 50 nM |
This table demonstrates that while both molecules bind to the ghrelin receptor, the natural ligand ghrelin has a significantly higher affinity.
Ghrelin Receptor Signaling Pathway
The ghrelin receptor primarily signals through the Gq/11 and G12/13 G-protein pathways, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. This signaling cascade is responsible for the physiological effects of both ghrelin and its agonists like Tabimorelin.
References
- 1. Analysis of the ghrelin receptor-independent vascular actions of ulimorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of ghrelin action in vitro and in vivo by an RNA-Spiegelmer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Placebo-Controlled Trial Design for Ghrelin Receptor Agonists: A Comparative Guide for Tabimorelin Hemifumarate Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing placebo-controlled clinical trials for Tabimorelin hemifumarate, a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR). By examining the trial designs of similar growth hormone secretagogues, such as Capromorelin and Ibutamoren (MK-677), this document offers insights into effective experimental protocols, data presentation, and relevant signaling pathways.
Comparative Efficacy and Safety Data
The following tables summarize quantitative data from placebo-controlled trials of ghrelin receptor agonists, providing a benchmark for expected outcomes in this compound studies.
Table 1: Effects of Ghrelin Receptor Agonists on Hormonal and Anthropometric Measures
| Outcome Measure | Capromorelin | Ibutamoren (MK-677) | Placebo |
| Change in Serum IGF-1 Levels | Sustained, dose-related increase[1][2] | Increased by 55% (2 weeks) and 88% (4 weeks) with 25 mg/day[3] | No significant change[1][3] |
| Change in Growth Hormone (GH) Secretion | Increased peak nocturnal GH[1][2] | 1.7-fold increase in 24-h pulsatile secretion[3] | No significant change[1][3] |
| Change in Body Weight | +1.4 kg at 6 months[1][2] | - | -0.2 kg at 6 months[1][2] |
| Change in Lean Body Mass | +1.4 kg at 6 months[1][2] | +1.1 kg (vs. -0.5 kg for placebo)[4] | -0.5 kg[4] |
Table 2: Common Adverse Events Reported in Placebo-Controlled Trials
| Adverse Event | Capromorelin | Ibutamoren (MK-677) | Placebo |
| Increased Appetite | 14%[5] | 67%[6] | 4.9%[5] |
| Insomnia | 30.3%[5] | Not prominently reported | - |
| Fatigue | Reported[2] | - | - |
| Increased Fasting Glucose | Small increases reported[2] | Increased fasting glucose and insulin levels[3] | - |
| Increased Glycosylated Hemoglobin (HbA1c) | Small increases reported[2] | Increased HbA1c reported[4] | - |
| Muscle/Joint Pain | - | Transient muscle pain (33%), Joint pain (25%)[6] | Muscle pain (9%)[6] |
Experimental Protocols
Detailed methodologies are crucial for the robust evaluation of this compound. Below are representative experimental protocols derived from studies of similar growth hormone secretagogues.
Protocol 1: Randomized, Double-Blind, Placebo-Controlled, Multicenter Trial for Efficacy and Safety Assessment
This protocol is based on the design of a study for Capromorelin in older adults[1][2].
1. Study Design:
- A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants are randomized to receive either this compound at various oral dosing regimens or a matching placebo for a predefined period (e.g., 6-12 months).
2. Participant Population:
- Inclusion criteria: Healthy older adults (e.g., 65-84 years) with evidence of age-related decline in physical function.
- Exclusion criteria: Conditions that could interfere with the study outcomes, such as uncontrolled diabetes, severe comorbidities, or use of medications known to affect growth hormone secretion.
3. Intervention:
- Oral administration of this compound at varying doses and frequencies (e.g., once daily, twice daily) to determine the optimal therapeutic window.
- A placebo group receives a visually identical capsule or tablet.
4. Outcome Measures:
- Primary Efficacy Endpoints:
- Change from baseline in serum Insulin-like Growth Factor 1 (IGF-1) levels.
- Change from baseline in lean body mass, assessed by dual-energy X-ray absorptiometry (DXA).
- Secondary Efficacy Endpoints:
- Changes in physical performance (e.g., stair climb power, 6-minute walk test, tandem walk).
- Changes in body weight and composition.
- Assessment of appetite and quality of life using validated questionnaires.
- Safety Endpoints:
- Incidence and severity of adverse events.
- Monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (including fasting glucose and HbA1c).
5. Data Analysis:
- Efficacy analyses are performed on the intent-to-treat (ITT) population.
- Changes from baseline in continuous variables are compared between the treatment and placebo groups using appropriate statistical methods (e.g., ANCOVA).
Signaling Pathways and Visualizations
This compound, as a ghrelin receptor agonist, is expected to activate downstream signaling pathways that mediate the release of growth hormone and other physiological effects.
Ghrelin Receptor (GHSR-1a) Signaling Pathway
The ghrelin receptor (GHSR-1a) is a G-protein coupled receptor (GPCR).[5] Upon binding of an agonist like Tabimorelin, the receptor undergoes a conformational change, leading to the activation of several intracellular signaling cascades. The primary pathway involves coupling to Gαq/11, which activates Phospholipase C (PLC).[1][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[7] These events ultimately lead to the stimulation of growth hormone release from the pituitary gland.[6] The ghrelin receptor can also couple to other G-proteins, such as Gαi/o and Gα12/13, and can recruit β-arrestin, leading to a diversity of cellular responses.[5][7]
Caption: Ghrelin Receptor (GHSR-1a) Signaling Pathway.
Placebo-Controlled Trial Workflow
The following diagram illustrates a typical workflow for a placebo-controlled clinical trial, from participant recruitment to data analysis.
Caption: Placebo-Controlled Clinical Trial Workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of an oral growth hormone secretagogue in older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Safety and Efficacy of Growth Hormone Secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Novel Compound Boosts Function, Lean Body Mass in the Elderly | MDedge [mdedge.com]
Validating the Specificity of Tabimorelin Hemifumarate for the Ghrelin Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tabimorelin hemifumarate's specificity for the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor (GHS-R1a), against other prominent ghrelin receptor agonists. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the critical evaluation of these compounds for research and development purposes.
Comparative Analysis of Ghrelin Receptor Agonists
The specificity of a ligand for its target receptor is a critical determinant of its therapeutic potential and safety profile. Off-target interactions can lead to undesirable side effects and confound experimental results. This section compares the in vitro binding affinity and functional potency of this compound with three other well-characterized ghrelin receptor agonists: Anamorelin, Capromorelin, and Ibutamoren (MK-677).
On-Target Potency
The data presented in Table 1 summarizes the binding affinity (Ki) and functional activity (EC50) of each compound for the ghrelin receptor. Lower Ki and EC50 values are indicative of higher binding affinity and greater potency, respectively.
| Compound | Binding Affinity (Ki) | Functional Activity (EC50) | Species |
| This compound | 50 nM[1] | 2.7 nM (GH release) | Human (recombinant), Rat (pituitary cells) |
| Anamorelin | 0.70 nM[2] | 0.74 nM[2] / 1.5 nM (GH release)[2] | Human, Rat (pituitary cells) |
| Capromorelin | Data not available in nM | Data not available in nM | Human, Dog, Cat[3][4][5][6] |
| Ibutamoren (MK-677) | ~0.14 - 0.46 nM (Kd/Ki) | Data not available in nM | Human, Swine[7] |
Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
Off-Target Selectivity Profile
Evaluating the interaction of a compound with a broad panel of other receptors, ion channels, and enzymes is crucial for validating its specificity.
This compound has been identified as a mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4).[8] This interaction is significant as CYP3A4 is a major enzyme involved in the metabolism of a wide range of drugs, indicating a potential for drug-drug interactions.
Anamorelin is reported to be a potent and highly specific ghrelin receptor agonist.[9] It has been screened against a panel of over 100 receptors, ion channels, and transporters. While it demonstrated some binding to the tachykinin neurokinin 2 (NK2) site, a subsequent functional assay showed no activity, confirming its high selectivity for the ghrelin receptor.[10]
Capromorelin and Ibutamoren (MK-677) are frequently described as selective ghrelin receptor agonists.[3][11] However, comprehensive, publicly available data from broad off-target screening panels with quantitative binding (Ki) or functional (IC50/EC50) values against other receptors is limited.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of specificity data, detailed experimental protocols are essential. Below are methodologies for two key assays used to characterize ghrelin receptor agonists.
Radioligand Binding Assay (for Ki Determination)
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the ghrelin receptor.
Materials:
-
Cell membranes prepared from cells expressing the human ghrelin receptor (GHSR1a).
-
Radiolabeled ghrelin receptor ligand (e.g., [35S]MK-677).
-
Test compound (e.g., this compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the ghrelin receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay (for EC50 Determination)
This functional assay measures the ability of a compound to activate the ghrelin receptor and trigger a downstream signaling cascade, resulting in an increase in intracellular calcium concentration.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for ghrelin receptor activation.
Materials:
-
HEK293 cells co-expressing the human ghrelin receptor (GHSR1a) and a promiscuous G-protein (e.g., Gα16).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound (e.g., this compound).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 45-60 minutes) at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Measurement: Place the cell plate into the fluorescence plate reader. After establishing a baseline fluorescence reading, the instrument automatically injects the test compound into the wells.
-
Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the compound concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the ghrelin receptor signaling pathway and a typical workflow for assessing compound specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. Capromorelin - Wikipedia [en.wikipedia.org]
- 5. Capromorelin [cliniciansbrief.com]
- 6. Capromorelin | VCA Animal Hospitals [vcahospitals.com]
- 7. ibutamoren | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. A clinical study investigating the pharmacokinetic interaction between NN703 (tabimorelin), a potential inhibitor of CYP3A4 activity, and midazolam, a CYP3A4 substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anamorelin hydrochloride in the treatment of cancer anorexia–cachexia syndrome: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. swolverine.com [swolverine.com]
Comparative analysis of the anabolic effects of different growth hormone secretagogues
A Comparative Analysis of the Anabolic Effects of Different Growth Hormone Secretagogues
This guide provides a comparative analysis of the anabolic effects of various classes of growth hormone secretagogues (GHSs), intended for researchers, scientists, and drug development professionals. GHSs are compounds that stimulate the pituitary gland to release growth hormone (GH) and are broadly categorized into two main groups: Growth Hormone-Releasing Hormone (GHRH) analogs and Ghrelin Mimetics, also known as Growth Hormone-Releasing Peptides (GHRPs).[1][2] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.
Data Summary: Anabolic Effects of GHSs
The anabolic effects of GHSs are primarily mediated by the downstream increase in Insulin-like Growth Factor-1 (IGF-1), which promotes protein synthesis, nitrogen retention, and lean muscle mass accretion.[3][4][5] The following table summarizes the observed anabolic effects of several prominent GHSs from clinical and experimental studies.
| Secretagogue | Class | Mechanism of Action | Key Anabolic Effects (with supporting data) |
| Tesamorelin | GHRH Analog | Binds to GHRH receptors, stimulating the natural, pulsatile release of GH.[6][7] | Increases Muscle Area and Density: In adults with HIV, Tesamorelin significantly increased the total area of the rectus and psoas muscles and the lean muscle area of all four truncal muscle groups (0.64-1.08 cm²; p<0.005) compared to placebo.[8] It also protects lean tissue by boosting IGF-1 and enhancing protein synthesis.[9] Clinical trials have shown it can raise IGF-1 levels by over 180%. |
| Sermorelin | GHRH Analog | A truncated analog of GHRH that stimulates the pituitary to produce and secrete GH.[3][10] | Increases Lean Body Mass: In a 16-week study, men treated with Sermorelin showed a significant increase in lean body mass by 1.26 kg.[11] It supports muscle growth indirectly by increasing GH and subsequently IGF-1, which is crucial for muscle fiber repair and hypertrophy.[3] |
| CJC-1295 | GHRH Analog | A long-acting GHRH analog that provides a sustained elevation of GH and IGF-1 levels.[12][13] | Promotes Sustained Anabolic Environment: Creates more consistent anabolic effects, leading to potentially more significant long-term muscle development and improved nitrogen retention.[12] Studies in healthy young men showed that CJC-1295 administration enhanced protein synthesis, correlated with elevated IGF-1 levels, and led to measurable gains in muscle mass and strength.[14] |
| MK-677 (Ibutamoren) | Ghrelin Mimetic (Non-peptide) | Orally active agonist of the ghrelin receptor (GHS-R1a), stimulating GH and IGF-1 production.[15] | Increases Fat-Free Mass & Reverses Nitrogen Wasting: In healthy older adults, 12 months of MK-677 treatment increased fat-free mass by 1.6 kg relative to placebo.[16] In a study on diet-induced catabolism, MK-677 reversed nitrogen wasting, improving mean daily nitrogen balance from a negative value to +0.31 g/day , compared to -1.48 g/day with placebo.[17][18] |
| Ipamorelin | Ghrelin Mimetic (GHRP) | A selective ghrelin receptor agonist that stimulates a strong pulse of GH release with minimal effect on cortisol or prolactin.[19][20] | Preserves Muscle Tissue: Provides quick boosts in GH that can accelerate recovery after workouts and help preserve muscle tissue. Its ghrelin-mimicking properties also help prevent muscle breakdown.[12] |
Signaling Pathways and Experimental Workflow
The anabolic effects of GHSs originate from their ability to stimulate GH secretion from the pituitary somatotrophs. GHRH analogs and ghrelin mimetics achieve this through distinct signaling pathways.
Caption: GHRH analog signaling pathway in the pituitary gland.
Caption: Ghrelin mimetic signaling pathway in the pituitary gland.
A typical experimental workflow to assess the anabolic efficacy of a novel GHS is outlined below. This process ensures rigorous, unbiased evaluation of the compound's effects on key physiological parameters.
Caption: Workflow for a randomized controlled trial of a GHS.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are summaries of protocols from key studies investigating the anabolic effects of GHSs.
Protocol 1: Reversal of Diet-Induced Catabolism by MK-677
This study was designed to assess whether MK-677 could reverse protein catabolism induced by a short-term caloric deficit.[17][18]
-
Study Design: A double-blind, randomized, placebo-controlled, two-period crossover study.
-
Participants: Healthy adult male volunteers.
-
Methodology:
-
Dietary Control: Participants were placed on a calorie-restricted diet to induce a negative nitrogen balance (a state of protein breakdown).
-
Intervention: After an initial 7-day period of caloric restriction, participants received either a daily oral dose of 25 mg MK-677 or a placebo for a subsequent 7-day period.
-
Washout and Crossover: Following the first treatment period, a washout period occurred before participants were crossed over to the alternate treatment arm for another 7 days.
-
Primary Endpoint Measurement: Daily nitrogen balance was the primary outcome measure, calculated from dietary nitrogen intake and urinary nitrogen excretion. This provides a direct measure of net protein gain or loss in the body.
-
Hormonal Analysis: Serum concentrations of GH, IGF-1, and IGF binding protein-3 (IGFBP-3) were measured at specified intervals to confirm the pharmacodynamic effect of MK-677.[17]
-
Protocol 2: Assessment of Muscle Changes with Tesamorelin
This study evaluated the effects of Tesamorelin on muscle fat and area in adults with HIV-associated abdominal fat accumulation, a condition where anabolic support is beneficial.[8]
-
Study Design: A pooled analysis of data from two randomized, double-blind, placebo-controlled Phase III trials.
-
Participants: Adults with HIV infection and excess abdominal fat.
-
Methodology:
-
Intervention: Participants were randomized to receive either 2 mg of Tesamorelin or a placebo via daily subcutaneous injection for 26 weeks.
-
Primary Endpoint Measurement: The primary endpoint for the original trials was the change in visceral adipose tissue (VAT). This analysis focused on secondary outcomes related to muscle.
-
Body Composition Analysis: A single-slice abdominal computed tomography (CT) scan at the L4-L5 vertebral level was performed at baseline and at the end of the treatment period.
-
Muscle Quantification: Specialized software was used to quantify the cross-sectional area (in cm²) and density (in Hounsfield units) of specific truncal muscle groups, including the rectus, psoas, paraspinal, and anterolateral/abdominal muscles. A higher density is indicative of less intramuscular fat.
-
Hormonal Analysis: Serum IGF-1 levels were measured to assess the biological activity of the GHRH analog.[8]
-
References
- 1. The Safety and Efficacy of Growth Hormone Secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Safety and Efficacy of Growth Hormone Secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. swolverine.com [swolverine.com]
- 4. The development of growth hormone-releasing hormone analogs: Therapeutic advances in cancer, regenerative medicine, and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tydes.is [tydes.is]
- 7. Tesamorelin: Your Guide to Growth Hormone Peptide Therapy Benefits [novagenix.org]
- 8. The Growth Hormone Releasing Hormone Analogue, Tesamorelin, Decreases Muscle Fat and Increases Muscle Area in Adults with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tesamorelin for a Leaner Body & Better Metabolism [eliv8md.com]
- 10. conciergemdla.com [conciergemdla.com]
- 11. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ipamorelin vs. CJC-1295: Which Growth Hormone Is Right For You? [alpha-rejuvenation.com]
- 13. peptidesciences.com [peptidesciences.com]
- 14. pliability.com [pliability.com]
- 15. swolverine.com [swolverine.com]
- 16. acpjournals.org [acpjournals.org]
- 17. MK-677, an orally active growth hormone secretagogue, reverses diet-induced catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. swolverine.com [swolverine.com]
- 20. CJC 1295 vs Ipamorelin: Which is Better for Your Health Goals in Texas? - Victory Select [victoryselect.com]
Assessing the Safety Profile of Tabimorelin Hemifumarate in Comparison to Other Growth Hormone Secretagogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the safety profile of a novel therapeutic agent is paramount. This guide provides a comparative analysis of the safety of Tabimorelin hemifumarate against other prominent growth hormone secretagogues (GHSs), including Anamorelin, Macimorelin, Ipamorelin, and GHRP-6. The information is supported by available clinical trial data and presented to facilitate an objective assessment.
Comparative Safety Profile of Growth Hormone Secretagogues
The following table summarizes the available quantitative data on the safety profiles of various GHSs. It is important to note that direct head-to-head comparative trials are limited, and the presented data is collated from separate clinical studies. A notable gap in publicly available, detailed quantitative adverse event data exists for this compound.
| Growth Hormone Secretagogue | Most Common Adverse Events | Incidence of Treatment-Emergent Adverse Events (TEAEs) | Incidence of Grade ≥3 TEAEs | Incidence of Serious TEAEs | Other Notable Safety Information |
| This compound (NN703) | Data not available in detail. Generally well-tolerated in a study of GHD adults.[1] | Data not available | Data not available | Data not available | May cause transient increases in ACTH, cortisol, and prolactin. Identified as a potential CYP3A4 inhibitor.[1] |
| Anamorelin | Hyperglycemia, nausea.[2][3] | 52.2% (vs. 55.7% placebo) in ROMANA 3 extension study.[2][3] | 22.4% (vs. 21.6% placebo) in ROMANA 3 extension study.[2][3] | 12.8% (vs. 12.6% placebo) in ROMANA 3 extension study.[2][3] | No new safety signals were identified in the 12-week extension of the ROMANA trials.[2][3] |
| Macimorelin | Dysgeusia, dizziness, headache, fatigue, nausea, hunger, diarrhea, upper respiratory tract infection, feeling hot. | No serious adverse events were reported in a pilot clinical trial.[4][5] Top-line results of the DETECT-trial confirmed the excellent safety of macimorelin.[6] | Data not available | No serious adverse events were reported for macimorelin.[4][5] | A single oral dose was well-tolerated.[5] Causes a mean increase of about 11 msec in the corrected QT (QTc) interval.[7] |
| Ipamorelin | Injection site reactions (redness, itching, swelling), headaches, nausea, fatigue, water retention.[8] | Quantitative data from large-scale clinical trials is limited. | Data not available | Data not available | Generally considered to have a favorable safety profile with fewer off-target hormonal effects (e.g., on cortisol and prolactin) compared to other GHRPs.[8] |
| GHRP-6 | Increased hunger, water retention, dizziness, tingling sensations.[9] | In a phase I trial with 18 healthy volunteers, 23 adverse events were reported in 12 individuals.[10] | Data not available | No serious adverse events were reported in the phase I trial.[10] | Can stimulate cortisol and prolactin release, particularly at higher doses.[9] |
Experimental Protocols
Detailed methodologies for key safety assessment experiments cited in the development of GHSs are outlined below. These protocols are based on general principles of clinical safety evaluation and specific procedures mentioned in the context of GHS clinical trials.
Assessment of General Safety and Tolerability in Clinical Trials
Objective: To monitor and record all adverse events (AEs) to determine the overall safety and tolerability of the GHS.
Methodology:
-
Patient Population: Enrollment of a predefined number of subjects (healthy volunteers for Phase I, patients with the target indication for Phase II/III) based on specific inclusion and exclusion criteria.
-
Treatment Administration: Administration of the investigational GHS or placebo in a randomized, double-blind manner for a specified duration.
-
Adverse Event Monitoring: Continuous monitoring of subjects for any unfavorable or unintended sign, symptom, or disease temporally associated with the use of the medicinal product, whether or not considered related to the medicinal product.
-
Data Collection: All AEs are recorded on Case Report Forms (CRFs), detailing the nature, onset, duration, severity (graded, e.g., using the National Cancer Institute Common Terminology Criteria for Adverse Events - CTCAE), and relationship to the study drug as assessed by the investigator.
-
Serious Adverse Event (SAE) Reporting: Immediate reporting of any AE that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.
-
Laboratory Assessments: Collection of blood and urine samples at baseline and at regular intervals throughout the study to monitor hematology, clinical chemistry (including liver and renal function tests), and urinalysis.
-
Vital Signs and Physical Examinations: Regular measurement of vital signs (blood pressure, heart rate, respiratory rate, and temperature) and performance of complete physical examinations at specified visits.
Evaluation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Function
Objective: To assess the potential impact of the GHS on the HPA axis by measuring cortisol and Adrenocorticotropic Hormone (ACTH) levels.
Methodology:
-
Baseline Assessment: Collection of baseline blood samples for the measurement of plasma cortisol and ACTH levels, typically in the morning (e.g., 08:00 h) when levels are highest.
-
Stimulation Testing (as required): In cases of suspected adrenal insufficiency, dynamic tests such as the low-dose ACTH stimulation test or the insulin tolerance test (ITT) may be performed.
-
Low-Dose ACTH Stimulation Test:
-
Administer a low dose (e.g., 1 µg) of cosyntropin (synthetic ACTH) intravenously.
-
Collect blood samples for cortisol measurement at baseline and at 30 and 60 minutes post-administration.
-
A normal response is typically defined as a peak cortisol level exceeding a predefined cutoff (e.g., 18-20 µg/dL).
-
-
-
On-Treatment Monitoring: Collection of blood samples for cortisol and ACTH measurement at predefined time points during the clinical trial to monitor for any drug-induced changes from baseline.
Assessment of Potential for QT Interval Prolongation
Objective: To evaluate the effect of the GHS on cardiac repolarization by measuring the QT interval on an electrocardiogram (ECG).
Methodology:
-
Thorough QT/QTc Study Design: A dedicated study, often a randomized, placebo- and positive-controlled crossover study in healthy volunteers, is conducted.
-
ECG Recordings: 12-lead ECGs are recorded at baseline and at multiple time points after administration of the GHS, placebo, and a positive control (a drug known to prolong the QT interval, e.g., moxifloxacin).
-
QT Interval Measurement: The QT interval is measured from the beginning of the QRS complex to the end of the T wave. To correct for heart rate, the QT interval is corrected using a formula such as Bazett's (QTc = QT/√RR) or Fridericia's (QTcF = QT/∛RR).
-
Data Analysis: The primary analysis involves comparing the change from baseline in QTc for the GHS to that of placebo at each time point. The effect of the positive control is also assessed to validate the study's sensitivity.
-
Regulatory Guidance: The study design and analysis follow the recommendations of the International Council for Harmonisation (ICH) E14 guideline.
Visualizations: Signaling Pathways and Experimental Workflows
GHS-R1a Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the binding of a growth hormone secretagogue to its receptor, GHS-R1a.
Caption: GHS-R1a signaling cascade leading to growth hormone release.
Clinical Trial Safety Assessment Workflow
This diagram outlines the typical workflow for assessing the safety of a new drug, such as a GHS, during a clinical trial.
References
- 1. Oral administration of the growth hormone secretagogue NN703 in adult patients with growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ROMANA 3: a phase 3 safety extension study of anamorelin in advanced non-small-cell lung cancer (NSCLC) patients with cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. droracle.ai [droracle.ai]
- 9. scaaunification.org [scaaunification.org]
- 10. Clinical safety of Growth Hormone-Releasing Peptide 6 (GHRP-6) in healthy volunteers [medigraphic.com]
In Vivo Validation of Tabimorelin Hemifumarate's Anti-Cachectic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-cachectic properties of Tabimorelin hemifumarate against other anabolic agents. Experimental data from preclinical studies are presented to support the evaluation of its therapeutic potential in combating cancer-associated cachexia.
Comparative Efficacy of Anti-Cachectic Agents
The following tables summarize the in vivo effects of this compound and alternative anti-cachectic agents on key parameters of cachexia in tumor-bearing animal models.
Table 1: Effects of Ghrelin Receptor Agonists on Body Weight and Food Intake in Cachectic Mice
| Compound | Animal Model | Dosage | Route of Administration | Change in Body Weight | Change in Food Intake | Reference |
| Tabimorelin (HM01) | Colon-26 Tumor-Bearing Mice | 30 mg/kg/day | Oral | Increased | Increased | [1][2] |
| Anamorelin | Lewis Lung Carcinoma Mice | 30 mg/kg/day | Oral | Increased body weight and lean body mass | Increased | [3] |
| Placebo | Colon-26 Tumor-Bearing Mice | - | Oral | Decreased | No significant change | [1] |
Table 2: Effects of Anabolic Agents on Body Composition in Cancer Cachexia Models
| Compound | Animal Model | Dosage | Route of Administration | Change in Lean Body Mass | Change in Fat Mass | Reference |
| Tabimorelin (HM01) | Colon-26 Tumor-Bearing Mice | 30 mg/kg/day | Oral | Increased | Increased | [1] |
| Testosterone | Squamous Cell Carcinoma Patients | Not specified | Not specified | Increased by 3.2% | Maintained total body mass | [4] |
| Enobosarm (SARM) | Castrated male rat model | Not specified | Not specified | Increased levator ani muscle weight | No effect on gastrocnemius and soleus muscles | [5] |
| Placebo | Colon-26 Tumor-Bearing Mice | - | Oral | Decreased | Decreased | [1] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate replication and comparison.
In Vivo Murine Model of Cancer Cachexia
A commonly utilized and well-characterized model for studying cancer cachexia involves the inoculation of colon-26 (C26) adenocarcinoma cells into mice.[1][6]
-
Animal Model: Male BALB/c mice, typically 5-6 weeks old, are used.[5] Animals are housed under controlled conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[7]
-
Tumor Induction: C26 adenocarcinoma cells are cultured and subsequently injected subcutaneously into the right flank of the mice.[8] Tumor growth is monitored regularly.
-
Drug Administration:
-
Endpoint Measurements:
-
Body Weight and Food Intake: Measured daily.[7]
-
Body Composition: Lean body mass and fat mass are determined using techniques like dual-energy X-ray absorptiometry (DEXA) at the end of the study.
-
Tissue Analysis: At the termination of the experiment, key muscles (e.g., gastrocnemius, tibialis anterior) and organs are excised, weighed, and may be used for further molecular analysis.[6]
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound
This compound is a ghrelin receptor agonist.[9] Ghrelin, a hormone primarily produced in the stomach, stimulates appetite and the release of growth hormone (GH) by binding to the growth hormone secretagogue receptor (GHS-R1a) in the hypothalamus and pituitary gland.[10][11] This signaling cascade is crucial for its anti-cachectic effects.
Caption: Ghrelin receptor signaling cascade initiated by Tabimorelin.
Experimental Workflow for In Vivo Cachexia Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an anti-cachectic agent in a tumor-bearing mouse model.
Caption: Standard workflow for preclinical evaluation of anti-cachexia drugs.
Logical Relationship of Tabimorelin's Anti-Cachectic Action
This diagram illustrates the logical progression from the administration of this compound to its ultimate therapeutic effects in mitigating cachexia.
Caption: The causal chain of Tabimorelin's anti-cachectic effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Oral Treatment with the Ghrelin Receptor Agonist HM01 Attenuates Cachexia in Mice Bearing Colon-26 (C26) Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination therapy with anamorelin and a myostatin inhibitor is advantageous for cancer cachexia in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testosterone Effective at Combating Cachexia in Cancer Patients | Technology Networks [technologynetworks.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supplementary Oral Anamorelin Mitigates Anorexia and Skeletal Muscle Atrophy Induced by Gemcitabine Plus Cisplatin Systemic Chemotherapy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling human cancer cachexia in colon 26 tumor-bearing adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
Statistical analysis for comparing the efficacy of Tabimorelin hemifumarate and other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tabimorelin hemifumarate with other prominent growth hormone secretagogues, including ghrelin receptor agonists and growth hormone-releasing hormone (GHRH) analogues. The information is compiled from publicly available clinical trial data and research publications to offer an objective overview for researchers, scientists, and drug development professionals.
Executive Summary
This compound is an orally active ghrelin mimetic that stimulates the release of growth hormone.[1] While it showed initial promise, its clinical development has been limited. In contrast, other compounds have progressed further in clinical trials for various indications, offering a range of efficacy and safety profiles. This guide will delve into the mechanisms of action, quantitative efficacy data, and experimental protocols of Tabimorelin and its alternatives.
It is important to note that direct head-to-head clinical trial data comparing this compound with the other compounds discussed in this guide is limited in the public domain. The comparisons presented are based on data from individual studies.
Mechanism of Action: Ghrelin Receptor Agonists vs. GHRH Analogues
Growth hormone secretagogues can be broadly categorized into two main classes based on their mechanism of action:
-
Ghrelin Receptor Agonists: These compounds, including Tabimorelin, Anamorelin, Macimorelin, and Ipamorelin, mimic the action of ghrelin, the endogenous "hunger hormone." They bind to the growth hormone secretagogue receptor (GHSR) in the pituitary gland and hypothalamus to stimulate GH release.[1]
-
Growth Hormone-Releasing Hormone (GHRH) Analogues: This class, which includes Sermorelin and Tesamorelin, mimics the action of GHRH. They bind to GHRH receptors in the pituitary gland, leading to the synthesis and secretion of growth hormone.[2]
The signaling pathways for these two classes of compounds are distinct, as illustrated below.
Quantitative Efficacy Data
The following tables summarize the available quantitative efficacy data for this compound and other selected growth hormone secretagogues from various clinical trials.
Table 1: Ghrelin Receptor Agonists - Efficacy Data
| Compound | Indication | Key Efficacy Endpoint(s) | Results |
| This compound | Growth Hormone Deficiency | Increase in GH and IGF-1 levels | Produced sustained increases in GH and IGF-1. Clinical effects were limited, with significant benefit only in severely GH-deficient patients. |
| Anamorelin | Cancer Anorexia-Cachexia | Change in Lean Body Mass (LBM) and Body Weight | ROMANA 1: LBM increased by 1.10 kg vs. -0.44 kg for placebo (p<0.001); Body weight increased by 2.20 kg vs. 0.14 kg for placebo (p<0.001).[3] ROMANA 2: LBM increased by 0.75 kg vs. -0.96 kg for placebo (p<0.001); Body weight increased by 0.95 kg vs. -0.57 kg for placebo (p<0.001).[3] |
| Macimorelin | Adult Growth Hormone Deficiency (AGHD) Diagnosis | Peak GH concentration | A single oral dose of 0.5 mg/kg resulted in a mean peak GH level of 17.71 ± 19.11 µg/L in healthy controls versus 2.36 ± 5.69 µg/L in AGHD patients.[4] Using a GH cutoff of 5.1 ng/mL, the test showed 92% sensitivity and 96% specificity compared to the insulin tolerance test (ITT).[4] |
| Ipamorelin | Growth Hormone Release | Peak GH concentration | In healthy male subjects, intravenous infusion induced a dose-proportional GH release with a peak at approximately 0.67 hours. |
Table 2: GHRH Analogues - Efficacy Data
| Compound | Indication | Key Efficacy Endpoint(s) | Results |
| Sermorelin | Growth Hormone Deficiency | Growth Velocity, GH Levels | In children with idiopathic GH deficiency, daily subcutaneous injections of 30 µg/kg sustained significant increases in height velocity over 12 months. Sermorelin can also double GH levels for up to 12 hours after injection.[5] |
| Tesamorelin | HIV-associated Lipodystrophy | Change in Visceral Adipose Tissue (VAT) | In a pooled analysis of two Phase 3 trials, Tesamorelin 2 mg daily for 26 weeks resulted in a 15.4% greater reduction in VAT compared to placebo.[6] It is considered more potent than Sermorelin in stimulating GH release and is particularly effective for targeted visceral fat loss.[5][7] |
Experimental Protocols
Detailed methodologies for key clinical trials are crucial for the interpretation and replication of findings.
Anamorelin: ROMANA 1 and 2 Trials
The ROMANA 1 and 2 were randomized, double-blind, placebo-controlled, multicenter Phase 3 trials.
-
Patient Population: Patients with unresectable stage III/IV non-small cell lung cancer (NSCLC) and cachexia (≥5% weight loss within 6 months or BMI <20 kg/m ²).
-
Intervention: Patients were randomized (2:1) to receive either 100 mg of anamorelin or a placebo orally once daily for 12 weeks.
-
Primary Endpoints: The co-primary efficacy endpoints were the change from baseline in lean body mass and handgrip strength over the 12-week period.
-
Secondary Endpoints: Included changes in body weight and anorexia-cachexia symptoms.
Macimorelin: Oral GH Stimulation Test for AGHD Diagnosis
This protocol outlines the procedure for using Macimorelin as a diagnostic test for adult growth hormone deficiency.
-
Patient Preparation: Patients are required to fast overnight for 8-10 hours before the test.
-
Dosing: A single oral dose of Macimorelin (0.5 mg/kg) is administered.
-
Blood Sampling: Blood samples for GH measurement are collected at baseline (0 minutes) and at 30, 45, 60, and 90 minutes post-dose.
-
Interpretation: A peak GH concentration below a predefined cutoff (e.g., 2.8 ng/mL or 5.1 ng/mL depending on the clinical context) is indicative of adult growth hormone deficiency.[4]
Tesamorelin: HIV-Associated Lipodystrophy Trials
The Phase 3 trials for Tesamorelin in HIV-associated lipodystrophy were randomized, double-blind, placebo-controlled studies.
-
Patient Population: HIV-infected patients with central fat accumulation (lipodystrophy) on stable antiretroviral therapy.
-
Intervention: Patients received daily subcutaneous injections of either 2 mg of Tesamorelin or a placebo.
-
Primary Endpoint: The primary efficacy endpoint was the percentage change in visceral adipose tissue (VAT) from baseline, as measured by computed tomography (CT) scan.
-
Duration: The primary assessment was conducted at 26 weeks, with some studies including a 26-week extension phase.[6]
Conclusion
The landscape of growth hormone secretagogues is diverse, with compounds acting through different mechanisms and demonstrating efficacy in various clinical settings. This compound, an early ghrelin receptor agonist, laid some of the groundwork in this field, but other agents like Anamorelin and Macimorelin have undergone more extensive clinical development for specific indications such as cancer cachexia and AGHD diagnosis, respectively. GHRH analogues like Sermorelin and Tesamorelin offer an alternative approach, with Tesamorelin being a potent option for reducing visceral fat in specific patient populations. The choice of a particular agent for research or therapeutic development will depend on the specific indication, desired efficacy endpoints, and the safety profile. Further head-to-head comparative studies would be invaluable in providing a clearer picture of the relative efficacy of these compounds.
References
- 1. Peptides for Bodybuilding: Efficacy, Safety, Types, and More [healthline.com]
- 2. swolverine.com [swolverine.com]
- 3. The efficacy and safety of anamorelin for patients with cancer-related anorexia/cachexia syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tesamorelin vs. Sermorelin: Peptides to Boost HGH [honehealth.com]
- 6. Sermorelin vs Tesamorelin: Which HGH Peptide is Best for You? [ivyrx.com]
- 7. tryeden.com [tryeden.com]
Navigating the Path of GH Secretagogue Research: A Guide to Control Experiments for Tabimorelin Hemifumarate Studies
For researchers and drug development professionals delving into the therapeutic potential of Tabimorelin hemifumarate, a potent growth hormone secretagogue, the design of robust and well-controlled experiments is paramount. This guide provides a comparative framework for structuring preclinical and clinical investigations, emphasizing appropriate controls and methodologies to ensure the validity and reproducibility of findings.
Tabimorelin, also known as Macrilen, is an orally active, small-molecule ghrelin agonist that stimulates the secretion of growth hormone from the pituitary gland. Its primary therapeutic application lies in the diagnosis and treatment of growth hormone deficiency (GHD). To rigorously evaluate its efficacy and safety, studies must incorporate carefully selected control groups and standardized experimental protocols.
Comparative Analysis of Experimental Controls
The choice of control is dictated by the specific research question. Below is a comparison of common control strategies for studies involving this compound.
| Control Type | Description | Advantages | Disadvantages | Typical Use Case |
| Vehicle Control | The vehicle (e.g., saline, sterile water, or a specific buffer) used to dissolve or suspend this compound is administered to the control group. | Isolates the effect of the drug from the vehicle itself. Essential for in vitro and in vivo studies. | Does not account for placebo effects in clinical trials. | Preclinical studies (cell culture, animal models) to determine the direct pharmacological effects of Tabimorelin. |
| Placebo Control | An inert substance that is identical in appearance, taste, and administration route to this compound is given to the control group. | Blinds participants and investigators to the treatment allocation, minimizing bias and accounting for the placebo effect. The gold standard for clinical trials. | May not be ethically appropriate if an effective standard treatment exists. | Phase II and III clinical trials to evaluate the efficacy and safety of Tabimorelin in human subjects. |
| Active Comparator (Positive Control) | A known, effective treatment for the condition being studied (e.g., another GH secretagogue or recombinant human growth hormone) is administered to the control group. | Allows for direct comparison of the efficacy and safety of Tabimorelin with an existing standard of care. | May require a larger sample size to demonstrate non-inferiority or superiority. | Head-to-head clinical trials aiming to position Tabimorelin relative to existing therapies. |
| Baseline Control (Within-Subject) | Each subject serves as their own control, with measurements taken before and after the administration of this compound. | Reduces inter-individual variability, increasing statistical power with a smaller sample size. | Susceptible to time-dependent effects and carryover effects. | Pharmacokinetic and pharmacodynamic studies to assess the immediate physiological response to Tabimorelin. |
Key Experimental Protocols
The following are detailed methodologies for fundamental experiments used to characterize the effects of this compound.
In Vitro: Pituitary Cell Culture Assay for GH Secretion
Objective: To determine the direct effect of this compound on growth hormone secretion from pituitary cells.
Methodology:
-
Cell Culture: Primary pituitary cells from a suitable animal model (e.g., rat) or a relevant cell line (e.g., GH3 cells) are cultured in appropriate media.
-
Treatment: Cells are incubated with varying concentrations of this compound. A vehicle control group receives only the vehicle solution.
-
Incubation: Cells are incubated for a predetermined period (e.g., 1-4 hours) at 37°C in a humidified incubator.
-
Sample Collection: The cell culture supernatant is collected.
-
GH Measurement: The concentration of growth hormone in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The amount of GH secreted in the Tabimorelin-treated groups is compared to the vehicle control group.
In Vivo: Animal Model of GHD
Objective: To evaluate the efficacy of this compound in stimulating growth in a living organism with growth hormone deficiency.
Methodology:
-
Animal Model: A GHD animal model is established, for example, through surgical hypophysectomy or using a genetic model (e.g., the "little" mouse).
-
Acclimatization: Animals are allowed to acclimate to the laboratory conditions for a specified period.
-
Group Allocation: Animals are randomly assigned to treatment groups: Vehicle control, this compound (various doses), and potentially an active comparator (e.g., recombinant hGH).
-
Administration: The assigned treatment is administered daily (or as per the study design) via the appropriate route (e.g., oral gavage for Tabimorelin).
-
Monitoring: Body weight and length (e.g., tail length or tibial length) are measured regularly. Blood samples may be collected to measure IGF-1 levels.
-
Endpoint Analysis: At the end of the study, organ weights and other relevant physiological parameters are assessed.
-
Data Analysis: Growth parameters and biomarker levels in the Tabimorelin-treated groups are compared to the control groups.
Signaling Pathway of Tabimorelin
Tabimorelin acts as a ghrelin receptor (GHSR) agonist. The binding of Tabimorelin to GHSR on pituitary somatotrophs initiates a signaling cascade that culminates in the secretion of growth hormone.
By employing these rigorous experimental designs and controls, researchers can generate high-quality, reproducible data to thoroughly evaluate the therapeutic potential of this compound and compare its performance against relevant alternatives. This systematic approach is fundamental to advancing our understanding of this promising compound and its clinical applications.
A Comparative Analysis of Tabimorelin Hemifumarate and Endogenous Ghrelin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic ghrelin receptor agonist, Tabimorelin hemifumarate, and the endogenous hormone, ghrelin. The following sections will delve into their comparative binding affinities, potencies, and in vivo effects, supported by available experimental data. Detailed methodologies for key experiments are also provided to aid in the critical evaluation and replication of these findings.
Executive Summary
Endogenous ghrelin, a 28-amino acid peptide primarily produced in the stomach, is the natural ligand for the growth hormone secretagogue receptor (GHSR).[1][2] It plays a crucial role in stimulating growth hormone (GH) secretion, regulating appetite, and modulating energy homeostasis.[1][2] Tabimorelin (formerly NN703) is a potent, orally-active synthetic ghrelin mimetic developed to stimulate GH release.[3] While both molecules target the same receptor, their pharmacological profiles exhibit key differences in potency, oral bioavailability, and duration of action. This guide aims to provide a comprehensive benchmark of this compound against the physiological activity of endogenous ghrelin.
Comparative Pharmacodynamics and Efficacy
A direct comparison of Tabimorelin and endogenous ghrelin reveals differences in their interaction with the GHSR and their subsequent physiological effects. The available data, summarized below, indicates that while endogenous ghrelin has a higher binding affinity, Tabimorelin demonstrates significant potency in stimulating GH release.
| Parameter | This compound | Endogenous Ghrelin | Reference |
| Binding Affinity (Ki) | 50 nM (human recombinant GHSR) | 1.6 ± 0.3 nM (human GHS-R1a) | [4] |
| Potency (EC50) | 2.7 nM (GH release from rat pituitary cells) | 5.4 ± 1.4 nM (calcium mobilization in cells with human GHS-R1a) | [4] |
| Oral Bioavailability | 30-35% (in rats) | Not orally bioavailable | |
| Primary Function | Stimulation of Growth Hormone (GH) release | Stimulation of GH release and appetite | [1][3] |
Note: The provided data for Ki and EC50 were obtained from different studies with varying experimental conditions. Therefore, a direct comparison should be made with caution.
In Vivo Effects: Growth Hormone Secretion and Food Intake
Both Tabimorelin and endogenous ghrelin are potent stimulators of GH secretion.[3][5] Tabimorelin has been shown to produce sustained increases in GH and insulin-like growth factor 1 (IGF-1) levels.[3] Endogenous ghrelin also robustly stimulates GH release, an effect mediated through the pituitary and hypothalamus.[5]
Regarding appetite regulation, ghrelin is a well-established orexigenic hormone, meaning it stimulates food intake.[1][6] While Tabimorelin also acts on the ghrelin receptor, its primary development focus was on GH secretion. Some studies in rats have shown that Tabimorelin can induce hyperphagia (increased food intake).
Signaling Pathways
Both Tabimorelin and endogenous ghrelin exert their effects by binding to the Growth Hormone Secretagogue Receptor (GHSR), a G-protein coupled receptor.[1][3] This binding event primarily activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling cascades ultimately lead to the physiological responses associated with ghrelin activity, such as GH release and appetite stimulation.[7][8]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., Tabimorelin) to a receptor (GHSR) by measuring its ability to compete with a radiolabeled ligand (e.g., [125I]-ghrelin).
Methodology:
-
Membrane Preparation: Cell membranes expressing the human GHSR are prepared from a stable cell line.
-
Incubation: The membranes are incubated with a fixed concentration of radiolabeled ghrelin and varying concentrations of the unlabeled competitor (Tabimorelin or endogenous ghrelin).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Growth Hormone (GH) Release Assay
This assay measures the ability of a compound to stimulate GH secretion from pituitary cells in culture.
Methodology:
-
Cell Culture: Primary pituitary cells from rats are cultured in appropriate media.
-
Treatment: The cells are treated with varying concentrations of Tabimorelin or endogenous ghrelin.
-
Sample Collection: The cell culture supernatant is collected at specific time points.
-
GH Measurement: The concentration of GH in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The concentration of the compound that produces 50% of the maximal GH release (EC50) is determined.
Conclusion
This compound stands out as a potent, orally active ghrelin receptor agonist with a primary and robust effect on growth hormone secretion. While endogenous ghrelin exhibits a higher binding affinity for the GHSR, Tabimorelin's significant potency and, crucially, its oral bioavailability, present it as a valuable tool for research and potential therapeutic applications where sustained GHSR activation is desired without the need for parenteral administration. The differences in their pharmacokinetic and pharmacodynamic profiles underscore the distinct roles these molecules can play in experimental and clinical settings. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparative analysis.
References
- 1. Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghrelin – Physiological Functions and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tabimorelin - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Structure and Physiological Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ghrelin-induced Food Intake, but not GH Secretion, Requires the Expression of the GH Receptor in the Brain of Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Evaluating the Translational Potential of Tabimorelin Hemifumarate: A Comparative Guide for Researchers
A comprehensive analysis of Tabimorelin hemifumarate's preclinical and clinical data, benchmarked against other key growth hormone secretagogues, offers valuable insights for drug development professionals. This guide provides a detailed comparison of pharmacokinetic and pharmacodynamic parameters, alongside experimental methodologies and signaling pathways, to aid in the evaluation of its translational potential from animal models to human applications.
Tabimorelin (formerly NN703), an orally active ghrelin mimetic, has demonstrated the ability to stimulate growth hormone (GH) secretion in both animal models and humans. Its potential as a therapeutic agent for growth hormone deficiency (GHD) and other related conditions warrants a thorough examination of its performance relative to other growth hormone secretagogues (GHSs). This guide synthesizes available data to facilitate a direct comparison of Tabimorelin with other notable GHSs, including GHRP-6, Ipamorelin, Anamorelin, and Macimorelin.
Comparative Pharmacokinetics in Animal Models
The successful translation of a drug candidate from preclinical to clinical stages is heavily dependent on its pharmacokinetic profile. Key parameters such as oral bioavailability and plasma half-life in animal models provide initial indicators of a drug's potential for effective oral administration in humans.
| Compound | Animal Model | Oral Bioavailability (%) | Plasma Half-life (hours) | Citation |
| Tabimorelin (NN703) | Dog | 30 | 4.1 | [1] |
| GHRP-6 | Dog | ~0.8 | - | [2] |
| GHRP-6 | Rat | ~0.7 | - | [2] |
| NNC 26-0235 (Ipamorelin derivative) | Dog | 10 | - | [3] |
| SM-130686 | Rat | 27.6 | - |
Comparative Pharmacodynamics in Animal Models
The pharmacodynamic properties of GHSs, particularly their potency and efficacy in stimulating GH release, are critical determinants of their therapeutic potential. In vitro and in vivo studies in animal models are essential for characterizing these properties.
| Compound | Animal Model | Key Pharmacodynamic Findings | Citation |
| Tabimorelin (NN703) | Rat | Stimulates GH release from pituitary cells with potency and efficacy similar to GHRP-6. Long-term administration (14 days) significantly increased body weight gain. | [1] |
| Tabimorelin (NN703) | Dog | Dose-dependently increased GH release after oral administration. | [1] |
| Tabimorelin (NN703) | Swine | Potency (ED50) for GH release was 155 nmol/kg. | [1] |
| GHRP-6 | Dog | Lower GH-releasing potency compared to GHRH. | [4] |
| Anamorelin | Rat | Dose-dependent increase in plasma GH concentrations. | [5] |
Translational Insights from Human Clinical Trials
Ultimately, the translational potential of a drug is determined by its performance in human clinical trials. The available data for Tabimorelin and its comparators in human subjects provide a glimpse into their clinical viability.
| Compound | Subject Population | Key Clinical Findings | Citation |
| Tabimorelin (NN703) | Growth Hormone Deficient Adults | 11% of patients responded with a serum peak GH concentration ≥ 5 µg/l. | [6] |
| GHRP-6 | Healthy Male Volunteers | Intravenous administration resulted in a distribution half-life of 7.6 minutes and an elimination half-life of 2.5 hours. | [7][8] |
| MK-677 (Ibutamoren) | Healthy Older Adults | Daily oral administration significantly increased GH and IGF-I levels. | [9] |
| MK-677 (Ibutamoren) | Hemodialysis Patients | Increased serum IGF-1 levels with minimal adverse effects. | [10] |
| Anamorelin | Advanced Non-small Cell Lung Cancer Patients | Improved lean body mass, total body weight, and appetite. | [11][12] |
| Macimorelin | Adults with Suspected GHD | Approved for the diagnosis of adult GHD, with high sensitivity and specificity. | [13][14] |
| Tesamorelin | HIV-infected patients with lipodystrophy | Reduced visceral fat with a good safety profile. | [15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in the evaluation of Tabimorelin and other GHSs, the following diagrams are provided.
Experimental Protocols
A clear understanding of the experimental design is crucial for interpreting the presented data. Below are generalized protocols for key experiments based on the available literature.
In Vivo Pharmacokinetic Studies in Dogs
-
Animals: Healthy adult Beagle dogs are commonly used.[2] Animals are typically fasted overnight before dosing.
-
Drug Administration: For oral administration, this compound is formulated in a suitable vehicle and administered via oral gavage. For intravenous (IV) administration, the drug is dissolved in a sterile vehicle and administered as a bolus injection into a cephalic vein.[2]
-
Blood Sampling: Blood samples are collected from a peripheral vein at predetermined time points before and after drug administration.
-
Sample Processing and Analysis: Plasma is separated by centrifugation and stored frozen until analysis. Plasma concentrations of the drug are typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including bioavailability and half-life, are calculated using non-compartmental or compartmental analysis of the plasma concentration-time data.
In Vivo Pharmacodynamic (GH Release) Studies in Rats
-
Animals: Adult male or female rats (e.g., Sprague-Dawley) are often used.
-
Drug Administration: The test compound is administered orally or intravenously.
-
Blood Sampling: Blood samples are collected, often via a cannulated jugular vein, at various time points post-dosing.
-
Hormone Analysis: Plasma GH concentrations are measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[16]
-
Data Analysis: The area under the curve (AUC) of the GH response is calculated to assess the overall stimulatory effect.
Human Clinical Trials for GH Response
-
Study Design: These are often randomized, double-blind, placebo-controlled trials.[6]
-
Participants: The studies may enroll healthy volunteers or patients with specific conditions like GHD.[6][9]
-
Intervention: Participants receive a single or multiple oral doses of the GHS or a placebo.
-
Blood Sampling: Frequent blood samples are taken over a specified period to measure GH, IGF-1, and other hormone levels.
-
Efficacy Endpoints: The primary endpoints typically include the peak GH concentration (Cmax) and the AUC of the GH response.[6]
-
Safety Monitoring: Adverse events, clinical laboratory tests, and vital signs are monitored throughout the study.
Conclusion
This compound demonstrates promising oral bioavailability and efficacy in stimulating GH release in preclinical models, surpassing some older peptide-based GHSs like GHRP-6 in terms of oral absorption. However, its translational success in humans appears to be limited to a subset of patients with GHD. In comparison, other orally active GHSs like Anamorelin and Macimorelin have found specific clinical niches in cancer cachexia and GHD diagnosis, respectively. The decision to advance Tabimorelin or similar compounds will depend on identifying a well-defined patient population that would derive significant benefit, and a thorough understanding of its long-term safety and efficacy profile in that population. The provided data and methodologies offer a foundational framework for researchers to critically evaluate the translational potential of Tabimorelin and to design future studies aimed at clarifying its therapeutic role.
References
- 1. Pharmacological characterisation of a new oral GH secretagogue, NN703 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral activity of the growth hormone releasing peptide His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new series of highly potent growth hormone-releasing peptides derived from ipamorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of growth hormone-releasing peptides in healthy dogs and in dogs with pituitary-dependent hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral administration of the growth hormone secretagogue NN703 in adult patients with growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic study of Growth Hormone-Releasing Peptide 6 (GHRP-6) in nine male healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of an Oral Ghrelin Mimetic on Body Composition and Clinical Outcomes in Healthy Older Adults: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral ghrelin receptor agonist MK-0677 increases serum insulin-like growth factor 1 in hemodialysis patients: a randomized blinded study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anamorelin hydrochloride in the treatment of cancer anorexia–cachexia syndrome: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macimorelin Acetate for the Diagnosis of Childhood-onset Growth Hormone Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1stoptimal.com [1stoptimal.com]
- 15. Tesamorelin, a human growth hormone releasing factor analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assays for human growth hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tabimorelin Hemifumarate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of Tabimorelin hemifumarate, a potent, orally active ghrelin receptor agonist. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Use appropriate chemical-resistant gloves.
-
Eye Protection: Wear safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect from spills.
-
Respiratory Protection: If there is a risk of aerosolization, use a suitable respirator in a well-ventilated area or a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as pharmaceutical waste, adhering to regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[2][3][4]
-
Initial Assessment: Determine if the this compound waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed as such by regulatory bodies or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] Always consult your institution's Environmental Health and Safety (EHS) department for guidance on this classification.
-
Segregation of Waste:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Segregate it into a designated, clearly labeled hazardous or pharmaceutical waste container.
-
-
Containerization:
-
Use a dedicated, leak-proof, and sealable container for all this compound waste, including any contaminated materials such as vials, pipette tips, and gloves.
-
The container must be clearly labeled with "Hazardous Waste," "Pharmaceutical Waste," and the chemical name "this compound."
-
-
Disposal of Unused Product (Solid Form):
-
For small quantities of unused, solid this compound, it is recommended to dispose of it in its original container within the designated hazardous waste receptacle.
-
Do not dispose of solid chemical waste down the drain.
-
-
Disposal of Solutions:
-
Aqueous solutions of this compound should not be disposed of down the drain.
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Decontamination of Glassware and Surfaces:
-
Thoroughly decontaminate any glassware or surfaces that have come into contact with this compound.
-
Use an appropriate solvent (e.g., ethanol or a suitable laboratory detergent) to clean the materials.
-
The cleaning residue and any wipes used should be disposed of as hazardous waste.
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated, secure area until it is collected by a licensed hazardous waste disposal contractor.
-
Most pharmaceutical waste is incinerated at a permitted treatment facility.[3]
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes general storage and stability information relevant to its handling and eventual disposal.
| Parameter | Guideline |
| Storage Temperature (Lyophilized) | -20°C for long-term storage. May be stored at 4°C for short-term use.[5] |
| Storage Temperature (In Solution) | -20°C or colder in aliquots to avoid freeze-thaw cycles.[6] |
| Recommended pH for Solutions | pH 5-6 to prolong stability.[6] |
| Purity | Typically >98% (HPLC) for research-grade material.[7] |
Experimental Protocols Cited
The disposal procedures outlined are based on established guidelines for handling pharmaceutical and chemical waste in a laboratory setting. Key principles from the following regulatory frameworks and safety guidelines have been adapted:
-
Resource Conservation and Recovery Act (RCRA): This act, enforced by the EPA, provides the framework for the proper management of hazardous and non-hazardous solid waste.[2][3][4] Pharmaceutical waste management is a key component of RCRA.
-
Material Safety Data Sheet (MSDS) General Guidelines: Standard MSDS for chemical reagents provide sections on handling, storage, and disposal. The procedures here are consistent with the general advice found in MSDS for similar research compounds.[1]
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making and procedural flow.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: The information provided is based on general laboratory safety principles and pharmaceutical waste disposal guidelines. Always consult your institution's specific safety protocols and local regulations. For any uncertainty, contact your Environmental Health and Safety (EHS) department.
References
- 1. documents.tocris.com [documents.tocris.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. bachem.com [bachem.com]
- 6. genscript.com [genscript.com]
- 7. This compound | Ghrelin Receptors | Tocris Bioscience [tocris.com]
Essential Safety and Logistical Information for Handling Tabimorelin Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Tabimorelin hemifumarate (CAS: 242143-80-2). As a potent, orally active ghrelin receptor agonist intended for research use only, proper safety protocols are paramount to ensure the well-being of laboratory personnel and to maintain experimental integrity.[1][2][3] While a safety data sheet from one supplier suggests the compound does not meet the criteria for hazardous classification under current EC directives, it is crucial to note that the material is not fully tested and should be handled with care.[1][2]
Personal Protective Equipment (PPE) and Handling
Given the potent nature of this compound and its status as a research chemical with incompletely characterized hazards, a cautious approach to personal protection is recommended. The following table summarizes the recommended PPE and handling procedures.
| Area of Protection | Required PPE & Handling Procedure | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from potential splashes or aerosolized particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled with good ventilation. Use a NIOSH-approved respirator if there is a risk of aerosolization or if working with larger quantities. | Minimizes inhalation of the compound, especially if it becomes airborne. |
| General Hygiene | Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | Standard laboratory practice to minimize exposure to any chemical. |
Emergency Procedures
In the event of exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Operational and Disposal Plans
A clear plan for the handling and disposal of this compound is essential for laboratory safety and environmental protection.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste.
Caption: A logical flow for the proper disposal of this compound waste.
Storage and Stability
For optimal stability, adhere to the following storage conditions:
| Form | Storage Condition | Duration |
| Solid | Desiccate at room temperature, protected from light.[2] | Up to 6 months.[2] |
| Solutions | Store in aliquots in tightly sealed vials at -20°C.[2] | Generally usable for up to one month.[2] |
It is recommended to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial. Solutions should ideally be prepared and used on the same day.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
